molecular formula C27H33O4P B1140946 Isopropylphenyl phosphate CAS No. 68937-41-7

Isopropylphenyl phosphate

Cat. No.: B1140946
CAS No.: 68937-41-7
M. Wt: 452.52
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Description

Isopropylphenyl phosphate (ITP) is an isopropylated triarylphosphate ester that serves as a high-performance additive in material science, particularly following the phase-out of older flame retardants like PentaBDE . Its primary research value lies in its dual functionality as a flame retardant and a plasticizer. The compound's mechanism of action is grounded in its organophosphate chemistry; when exposed to heat, it promotes the formation of a stable, insulating char layer on the polymer surface, which acts as a physical barrier that shields the underlying material, reduces the release of flammable gases, and significantly slows the combustion process . This char-forming mechanism makes it a subject of interest for developing safer plastics, rubbers, foams, and textile coatings . Researchers utilize isopropylphenyl phosphate in diverse applications, including enhancing the flame retardancy of wire and cable insulation, PVC, polyurethane, and epoxy resins . It is also investigated as a plasticizer to improve the flexibility and processing of PVC and synthetic rubbers, and as an additive in industrial lubricants and hydraulic fluids to enhance oxidative resistance and wear performance under high-temperature conditions . Its relevance is further underscored by its presence in environmental samples and its ongoing assessment for toxicological profiles, making it a significant compound for studies on environmental impact and human exposure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(4-propan-2-ylphenyl) phosphate
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InChI

InChI=1S/C27H33O4P/c1-19(2)22-7-13-25(14-8-22)29-32(28,30-26-15-9-23(10-16-26)20(3)4)31-27-17-11-24(12-18-27)21(5)6/h7-21H,1-6H3
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InChI Key

ANVREEJNGJMLOV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)C(C)C)OC3=CC=C(C=C3)C(C)C
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Molecular Formula

C27H33O4P
Record name TRIS(4-ISOPROPYLPHENYL)PHOSPHATE
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DSSTOX Substance ID

DTXSID80858783
Record name Tris(4-isopropylphenyl) phosphate
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Molecular Weight

452.5 g/mol
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Physical Description

Tris(4-isopropylphenyl)phosphate is a yellow waxy solid.
Record name TRIS(4-ISOPROPYLPHENYL)PHOSPHATE
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CAS No.

26967-76-0, 2502-15-0
Record name TRIS(4-ISOPROPYLPHENYL)PHOSPHATE
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Record name Phenol, 4-(1-methylethyl)-, phosphate (3:1)
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Record name Tris(p-isopropylphenyl)phosphate
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Record name Tris(4-isopropylphenyl) phosphate
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Record name TRIS(P-ISOPROPYLPHENYL)PHOSPHATE
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Foundational & Exploratory

Isopropylphenyl phosphate chemical structure and isomers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropylphenyl Phosphate (B84403): Chemical Structure and Isomers

Introduction

Isopropylphenyl phosphate, often referred to as IPPP or ITPP, represents a complex mixture of synthetic organophosphate esters.[1] It is not a single, pure compound but rather a mixture of isomers of triphenyl phosphate where one or more phenyl groups are substituted with isopropyl groups at various positions.[1][2] Due to its efficacy as both a flame retardant and a plasticizer, isopropylphenyl phosphate is widely utilized in a variety of industrial and commercial products, including PVC, polyurethane foams, hydraulic fluids, lubricants, and electronic components.[1][3][4][5] Commercial formulations are complex reaction products, and their composition can vary, containing a range of mono-, di-, and tri-substituted isomers, primarily at the ortho and para positions, and may also include unsubstituted triphenyl phosphate (TPP).[2][6]

This technical guide provides a detailed examination of the chemical structure of isopropylphenyl phosphate, its myriad isomers, and the experimental protocols for its synthesis and analysis.

Chemical Structure and Isomerism

The fundamental structure of isopropylphenyl phosphate is a central phosphate group (PO₄) bonded to three aryl (phenyl) groups through oxygen atoms, forming a triaryl phosphate ester.[1] The complexity arises from the "isopropylation" of the phenol (B47542) feedstock used in its synthesis. The reaction of phenol with propylene (B89431) results in the attachment of isopropyl groups (–CH(CH₃)₂) to the phenyl rings.

This process leads to a large number of potential isomers based on two key factors:[2][4][6]

  • Positional Isomerism : The isopropyl group can attach to the phenyl ring at the ortho (2-), meta (3-), or para (4-) position relative to the oxygen atom linked to the phosphate core.

  • Degree of Isopropylation : The final product is a mixture of phosphate esters with varying numbers of isopropylphenyl groups. This includes:

    • Mono-isopropylphenyl diphenyl phosphate : One isopropyl-substituted phenyl group and two unsubstituted phenyl groups.

    • Bis(isopropylphenyl) phenyl phosphate : Two isopropyl-substituted phenyl groups and one unsubstituted phenyl group.

    • Tris(isopropylphenyl) phosphate : All three phenyl groups are substituted with isopropyl groups.

Consequently, a commercial batch of isopropylphenyl phosphate (CAS No. 68937-41-7) is a UVCB substance (Unknown or Variable Composition, Complex Reaction Products, and Biological Materials), containing a statistical distribution of these various isomers.[2]

Data Presentation

Chemical Identity and Properties

The following table summarizes the key identifiers for the general isopropylphenyl phosphate mixture and some of its specific isomers.

PropertyValueReference
Chemical Name Phenol, isopropylated, phosphate (3:1)[6][7]
Common Name Isopropylphenyl phosphate (IPPP)[3][7][8]
CAS Number (Mixture) 68937-41-7[3][7][8][9][10]
Molecular Formula C₂₇H₃₃O₄P[7][9][10][11]
Molecular Weight 452.52 g/mol [7][9][10][11]
Appearance Colorless or light yellow transparent oily liquid[3]
Common Isomers in Commercial Mixtures

Research into commercial flame retardant mixtures, such as Firemaster® 550, has led to the identification and quantification of several specific ITP isomers.[12] The table below lists some of the commonly detected isomers.

Isomer NameAbbreviation
2-Isopropylphenyl diphenyl phosphate2IPPDPP
3-Isopropylphenyl diphenyl phosphate3IPPDPP
4-Isopropylphenyl diphenyl phosphate4IPPDPP
2,4-Diisopropylphenyl diphenyl phosphate24DIPPDPP
Bis(2-isopropylphenyl) phenyl phosphateB2IPPPP
Bis(3-isopropylphenyl) phenyl phosphateB3IPPPP
Bis(4-isopropylphenyl) phenyl phosphateB4IPPPP
Tris(3-isopropylphenyl) phosphateT3IPPP
Tris(4-isopropylphenyl) phosphateT4IPPP

Source: Adapted from studies on flame retardant mixtures.[12]

Experimental Protocols

General Synthesis of Isopropylphenyl Phosphate

The industrial production of isopropylphenyl phosphate is typically a multi-step process involving the alkylation of phenol followed by phosphorylation.[13]

G phenol Phenol alkylation Alkylation (e.g., p-toluene sulfonic acid catalyst) phenol->alkylation propylene Propylene propylene->alkylation isoprop_phenol Isopropylphenol Mixture (ortho, meta, para, and poly-substituted phenols) alkylation->isoprop_phenol Yields a statistical distribution fractionation Fractionation (Distillation) (Optional: to remove unreacted phenol) isoprop_phenol->fractionation distilland Fractionated Isopropylphenol fractionation->distilland Yields distilland phosphorylation Phosphorylation distilland->phosphorylation pocl3 Phosphorus Oxychloride (POCl₃) pocl3->phosphorylation crude_ester Crude Isopropylphenyl Phosphate Ester phosphorylation->crude_ester purification Purification (Neutralization, Distillation) crude_ester->purification final_product Final Product: Isopropylphenyl Phosphate Mixture purification->final_product

Caption: General synthesis workflow for isopropylphenyl phosphate production.

1. Alkylation:

  • Reactants : Phenol and propylene.[13]

  • Catalyst : Typically a Friedel-Crafts catalyst, such as p-toluene sulfonic acid.[13]

  • Process : Phenol is alkylated with propylene, resulting in a statistical distribution of products ranging from mono- to di- and higher substituted isopropylphenols.[13] The ratio of propylene to phenol can be controlled to influence the degree of isopropylation in the product mixture.[13]

  • Fractionation : The resulting alkylation product may be distilled to remove unreacted phenol and concentrate the isopropylphenol isomers before the next step.[13]

2. Phosphorylation:

  • Reactants : The isopropylphenol mixture and phosphorus oxychloride (POCl₃).[13][14]

  • Process : The isopropylated phenol mixture is reacted with phosphorus oxychloride.[1][6] This reaction is carried out in closed reactors. Hydrogen chloride (HCl) gas is generated as a byproduct and is typically absorbed in water.[6]

  • Purification : The resulting crude ester undergoes purification steps, which may include neutralization and reduced-pressure distillation, to yield the final liquid product.[14]

Analytical Protocol: Isomer Characterization by GC-MSD

The characterization and quantification of individual isopropylphenyl phosphate isomers in environmental samples or commercial mixtures are commonly performed using gas chromatography coupled with mass spectrometry.[12][15]

G sample Sample (e.g., Commercial Mixture, House Dust) extraction Solvent Extraction (e.g., with ethyl acetate (B1210297) in an ultrasonic bath) sample->extraction extract Sample Extract extraction->extract purification Purification (e.g., Solid Phase Extraction) extract->purification clean_extract Purified Extract purification->clean_extract gcms GC-MSD Analysis clean_extract->gcms separation Chromatographic Separation of Isomers gcms->separation detection Mass Spectrometric Detection (MSD) separation->detection data Data Analysis (Quantification against standards) detection->data results Isomer Concentrations data->results

Caption: Analytical workflow for the characterization of IPPP isomers.

  • Sample Preparation :

    • Extraction : Samples are extracted with a suitable solvent, such as ethyl acetate, often aided by ultrasonication to ensure efficient recovery of the analytes.[15]

    • Purification : Solid-phase extraction (SPE) may be used to clean up the sample extract and remove interfering matrix components.[15]

  • Instrumentation : Gas Chromatograph with a Mass Selective Detector (GC-MSD).[15]

  • GC Conditions (Example) :

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.3 mL/min).[12]

    • Inlet : Programmed temperature vaporization inlet, ramped to a high temperature (e.g., 300°C) for efficient sample transfer.[12]

    • Oven Program : A multi-step temperature ramp is employed to achieve chromatographic separation of the various isomers. An example program:

      • Hold at 80°C for 2 min.

      • Ramp to 250°C at 20°C/min.

      • Ramp to 260°C at 1.5°C/min.

      • Ramp to 300°C at 25°C/min and hold for 20 min.[12]

  • MSD Conditions :

    • Ion Source Temperature : Maintained at a consistent temperature (e.g., 200°C).[12]

    • Data Acquisition : Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic m/z ions for each target isomer.

  • Quantification : Isomer concentrations are determined by comparing the peak areas from the sample to those of a calibration curve generated using authentic analytical standards.[12]

Conclusion

Isopropylphenyl phosphate is not a single chemical entity but a complex mixture of isomers whose composition is a direct result of its manufacturing process. The variability in the position and degree of isopropylation on the phenyl rings gives rise to a wide array of structurally similar compounds within a single commercial formulation. Understanding this isomeric complexity is crucial for researchers and drug development professionals, as the physicochemical properties and toxicological profiles can differ between isomers.[2] Detailed analytical methods, primarily based on GC-MS, are essential for characterizing these mixtures and assessing their environmental fate and potential for human exposure.

References

An In-depth Technical Guide to Isopropylated Triphenyl Phosphate (IPTPP)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylated triphenyl phosphate (B84403) (IPTPP), a complex mixture of organophosphate esters, has garnered significant attention in various industrial and scientific fields. Primarily utilized as a flame retardant and plasticizer, its unique chemical structure imparts desirable properties to a wide range of polymers. However, its potential biological activities and environmental presence have also made it a subject of toxicological and pharmacological research. This technical guide provides a comprehensive overview of the physical and chemical properties of IPTPP, detailed experimental protocols for its analysis, and an exploration of its interactions with key biological signaling pathways.

Physical and Chemical Properties

IPTPP is not a single chemical entity but rather a variable mixture of isomers of triphenyl phosphate with one or more isopropyl groups attached to the phenyl rings.[1] This isomeric composition can influence its physical and chemical characteristics. The commercial product is typically a clear, colorless to light yellow, odorless liquid.[2]

Data Presentation: Physical and Chemical Characteristics

Below is a summary of the key physical and chemical properties of isopropylated triphenyl phosphate, compiled from various technical sources.

PropertyValueConditions
Molecular Formula C₂₇H₃₃O₄P (for tris(isopropylphenyl) phosphate)
Molecular Weight 452.52 g/mol (for tris(isopropylphenyl) phosphate)
CAS Number 68937-41-7
Appearance Colorless to light yellow transparent liquidAmbient temperature
Density 1.15 - 1.19 g/cm³20°C
Viscosity 64 - 75 cps25°C
Boiling Point >220 °Cat reduced pressure (e.g., 4 mmHg)
Flash Point >220 °COpen cup
Water Solubility Very low (practically insoluble)
Solubility in Organic Solvents Soluble in alcohols, ethers, and ketones
Thermal Decomposition Decomposes at temperatures above 300°CUnder nitrogen atmosphere
Hydrolysis Slow at neutral pH, faster at high and low pH
Photodegradation Predicted atmospheric photooxidation half-life of ~12-21 hours

Experimental Protocols

Detailed and validated experimental procedures are crucial for the accurate characterization and quantification of IPTPP. This section outlines key protocols for its synthesis and analysis.

Synthesis of Isopropylated Triphenyl Phosphate

The synthesis of IPTPP generally involves the reaction of phosphorus oxychloride (POCl₃) with isopropylated phenols.[3] The degree of isopropylation can be controlled to produce mixtures with desired properties.

A patented method for preparing isopropylphenyl/phenyl phosphate mixtures involves a multi-step process: [4]

  • Alkylation: Phenol (B47542) is alkylated with propylene (B89431) in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out until a specific molar ratio of propylene to phenol is achieved.[4]

  • Fractionation: The resulting mixture is distilled to remove unreacted phenol, yielding a distilland with a higher concentration of isopropylphenols.[4]

  • Phosphorylation: The fractionated isopropylphenol mixture is then reacted with phosphorus oxychloride to yield the final isopropylated triphenyl phosphate product.[4]

Determination of Isopropylated Triphenyl Phosphate in Environmental Samples by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the detection and quantification of IPTPP in various matrices, such as workplace air and house dust.[5][6][7][8]

Protocol for GC-MS Analysis of IPTPP in House Dust:

  • Sample Preparation:

    • A known mass of a house dust sample (e.g., 50 mg) is accurately weighed.

    • An internal standard (e.g., deuterated triphenyl phosphate) is added to the sample.

    • The sample is extracted with an appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) using a technique such as sonication or pressurized liquid extraction.[6][7]

    • The extract is then concentrated and may be subjected to a cleanup step using solid-phase extraction (SPE) to remove interfering matrix components.[5]

  • GC-MS Analysis:

    • An aliquot of the prepared extract is injected into the GC-MS system.

    • The gas chromatograph separates the different components of the mixture based on their volatility and interaction with the stationary phase of the column.

    • The mass spectrometer detects and identifies the individual isomers of IPTPP based on their mass-to-charge ratio and fragmentation patterns.

    • Quantification is achieved by comparing the peak areas of the IPTPP isomers to that of the internal standard.

Signaling Pathways and Molecular Interactions

Recent research has highlighted the potential for IPTPP to interact with and modulate various biological signaling pathways, which is of significant interest to toxicologists and drug development professionals.

PPAR-γ Signaling Pathway

Isopropylated triphenyl phosphate has been identified as an activator of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[9][10][11][12][13][14][15][16] PPAR-γ is a nuclear receptor that plays a crucial role in adipogenesis (fat cell differentiation), lipid metabolism, and inflammation.

Activation of PPAR-γ by IPTPP can lead to a cascade of downstream events, including:

  • Increased expression of adipogenic marker genes: This includes genes such as lipoprotein lipase (B570770) (LPL), fatty acid transport protein (FATP), and CD36, which are involved in lipid uptake and storage.[10]

  • Enhanced adipocyte differentiation: IPTPP can promote the differentiation of pre-adipocytes into mature fat cells.

  • Modulation of inflammatory responses: PPAR-γ activation can have anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors like NF-κB.[13]

PPAR_gamma_signaling IPTPP IPTPP PPARg PPAR-γ IPTPP->PPARg Binds and Activates PPRE PPRE (PPAR Response Element) PPARg->PPRE Heterodimerizes with RXR and binds to PPRE RXR RXR RXR->PPRE TargetGenes Target Gene Expression (e.g., LPL, FATP, CD36) PPRE->TargetGenes Regulates Transcription CellularEffects Cellular Effects (Adipogenesis, Lipid Metabolism, Anti-inflammatory Response) TargetGenes->CellularEffects Leads to Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., House Dust) Extraction Extraction (Sonication/PLE) SampleCollection->Extraction Cleanup Sample Cleanup (SPE) Extraction->Cleanup GCMS GC-MS Analysis Cleanup->GCMS DataAnalysis Data Analysis (Quantification) GCMS->DataAnalysis Reporting Reporting DataAnalysis->Reporting

References

An In-depth Technical Guide to the Physicochemical Properties of Isopropylated Triphenyl Phosphate (CAS Number: 68937-41-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical data for the substance identified by CAS number 68937-41-7. This substance is commercially known as Isopropylated Triphenyl Phosphate (B84403) (IPPP) and is a complex mixture rather than a single discrete chemical. It is produced by the isopropylation of triphenyl phosphate, resulting in a mixture of mono-, di-, and tri-isopropylphenyl phosphates. This guide synthesizes available data to offer a detailed profile for research and development applications.

Physicochemical Data Summary

The following tables present a summary of the key physicochemical properties of Isopropylated Triphenyl Phosphate. Due to its nature as a mixture, ranges are often reported for these values, reflecting batch-to-batch variability and the specific degree of isopropylation.

Property Value References
Chemical Name Phenol (B47542), isopropylated, phosphate (3:1); Isopropylated triphenyl phosphate (IPPP)[1][2]
CAS Number 68937-41-7[1][3][4]
Molecular Formula C₂₇H₃₃O₄P (for the tri-isopropylated isomer)[3]
Molecular Weight 452.52 g/mol (for the tri-isopropylated isomer)[3][4]
Physical State Liquid at 20°C[1][2][3]
Appearance Colorless to light yellow or clear blue liquid[1][2]
Odor Characteristic[4]
Density 1.140 - 1.183 g/cm³ at 20°C[1][2][3][4]
Boiling Point 220 - 270 °C at 4 mmHg[1][2][3][4]
Melting Point/Freezing Point Undetermined[4]
Flash Point 180 - 220 °C[1][3][4]
Vapor Pressure 0.033 mmHg at 150 °C[2]
Solubility in Water Insoluble or not miscible[1][4]
Solubility in Organic Solvents Soluble in alcohols, ethers, and ketones[1]
Refractive Index 1.546 - 1.555[3]
Stability Stable at room temperature. May decompose at high temperatures or under strong acid/base conditions.[1][4]
Reactivity Can react with strong oxidizing agents. No hazardous decomposition products are known under normal conditions of use.[1][4]

Understanding the Composition of CAS 68937-41-7

The substance designated by CAS number 68937-41-7 is not a single molecular entity but a mixture of phosphate esters. This is a critical consideration for its application and analysis. The synthesis involves the reaction of phenol with propylene, followed by phosphorylation, or the direct isopropylation of triphenyl phosphate. This process yields a range of products with varying numbers of isopropyl groups attached to the phenyl rings.

cluster_reactants Reactants cluster_process Alkylation Process cluster_products Resulting Mixture (CAS 68937-41-7) Triphenyl Phosphate Triphenyl Phosphate Friedel-Crafts Catalyst Friedel-Crafts Catalyst Triphenyl Phosphate->Friedel-Crafts Catalyst Reaction with Propylene Propylene Propylene->Friedel-Crafts Catalyst Mono-isopropylphenyl Phosphate Mono-isopropylphenyl Phosphate Friedel-Crafts Catalyst->Mono-isopropylphenyl Phosphate Di-isopropylphenyl Phosphate Di-isopropylphenyl Phosphate Friedel-Crafts Catalyst->Di-isopropylphenyl Phosphate Tri-isopropylphenyl Phosphate Tri-isopropylphenyl Phosphate Friedel-Crafts Catalyst->Tri-isopropylphenyl Phosphate

Caption: Synthesis of Isopropylated Triphenyl Phosphate.

Experimental Protocols

Workflow for Physicochemical Characterization

A Sample Acquisition (CAS 68937-41-7) B Visual Inspection (Appearance, Color) A->B C Density Measurement (Pycnometer/Densitometer) A->C D Boiling Point Determination (Distillation under reduced pressure) A->D E Flash Point Measurement (Pensky-Martens Closed Cup) A->E F Solubility Assessment (Water and Organic Solvents) A->F G Refractive Index Measurement (Refractometer) A->G H Data Compilation and Analysis B->H C->H D->H E->H F->H G->H

References

Synthesis Routes for High-Purity Isopropylphenyl Phosphate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylphenyl phosphate (B84403) (IPPP) is a triaryl phosphate ester with significant industrial applications, primarily as a flame retardant and plasticizer. Its synthesis, particularly with high purity, is of considerable interest to ensure product quality and safety, especially in applications with potential human exposure. This technical guide provides a comprehensive overview of the primary synthesis routes for high-purity Isopropylphenyl phosphate, complete with detailed experimental protocols, quantitative data for comparison, and visual representations of key processes. The information is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of the manufacturing and purification of this compound.

Introduction

Isopropylphenyl phosphate is typically a mixture of various isomers, with the isopropyl group substituted at different positions on the phenyl rings. The degree of isopropylation can also vary, leading to mono-, di-, or tri-isopropylated phenyl phosphates. The synthesis of a high-purity product, often with a specific isomer distribution, is crucial for consistent performance and to minimize potential toxicological effects associated with impurities. This guide will focus on the most prevalent and effective synthesis methodologies.

Core Synthesis Methodologies

The industrial production of Isopropylphenyl phosphate predominantly involves the phosphorylation of isopropylphenol with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃). Variations of this core methodology exist, including one-pot syntheses and multi-step processes designed to enhance purity.

One-Pot Synthesis from Isopropylphenol

This method involves the direct reaction of isopropylphenol with phosphorus oxychloride. It can be performed under alkaline or acidic conditions, with or without a catalyst.

Alkaline Route: This approach utilizes a base to deprotonate the isopropylphenol, forming a more nucleophilic phenoxide intermediate, which then reacts with phosphorus oxychloride.

Acidic Route: This method often employs a catalyst, such as a Lewis acid (e.g., AlCl₃, MgCl₂), to facilitate the reaction between isopropylphenol and phosphorus oxychloride.[1]

Multi-Step Synthesis for Enhanced Purity

To achieve higher purity and a more controlled isomer distribution, a multi-step synthesis approach is often employed. This method separates the alkylation and phosphorylation steps, allowing for purification of the intermediate isopropylphenol. A process for preparing monoisopropylphenyl/phenyl phosphate mixtures with reduced di- and poly-isopropylphenyl phosphate content involves a three-step sequence: alkylation, fractionation, and phosphorylation.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis routes, providing a basis for comparison of different methodologies.

Table 1: Comparison of Synthesis Routes for Isopropylphenyl Phosphate

Synthesis RouteKey ReactantsCatalystTypical Yield (%)Key Purity DeterminantsReference
One-Pot (Alkaline) Isopropylphenol, POCl₃, Base (e.g., NaOH)None85-95%Purity of isopropylphenol, reaction temperature, post-reaction workup.[3]
One-Pot (Acidic/Catalytic) Isopropylphenol, POCl₃Lewis Acid (e.g., AlCl₃, MgCl₂) or Calcium-Magnesium catalyst>90%Catalyst selection and concentration, reaction temperature, removal of HCl.[1]
Multi-Step (Alkylation-Phosphorylation) Phenol (B47542), Propylene (B89431), POCl₃Alkylation: p-toluenesulfonic acid; Phosphorylation: NoneHigh (specific yield depends on fractionation efficiency)Efficiency of fractional distillation to remove unreacted phenol and polyisopropylphenols.[2]

Table 2: Typical Reaction Conditions for Isopropylphenyl Phosphate Synthesis

ParameterOne-Pot (Catalytic)Multi-Step (Phosphorylation Stage)
Temperature Below 50°C initially, then heated.Varies, can be up to 220°C.[4]
Pressure Atmospheric or reduced pressure for HCl removal.Reduced pressure.
Reactant Molar Ratio (Isopropylphenol:POCl₃) ~3:1 to 5:1 (excess of alkylphenol can be used).[1]Stoichiometric or slight excess of the isopropylphenol mixture.
Reaction Time 4-15 hours.[1]Varies, can be several hours.[4]

Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis using a Calcium-Magnesium Catalyst

This protocol is based on a patented industrial production method.[1]

Materials:

  • Isopropylphenol

  • Phosphorus oxychloride (POCl₃)

  • Calcium-Magnesium catalyst

  • Esterification kettle with stirrer and heating/cooling system

  • Distillation apparatus

Procedure:

  • Charging the Reactor: Add isopropylphenol to an esterification kettle containing a calcium-magnesium catalyst.

  • Addition of POCl₃: While maintaining the temperature below 50°C, pump phosphorus oxychloride into the kettle with continuous stirring.

  • Esterification Reaction: Initiate the reaction by stirring. A depressurized acid discharging system can be used to remove the byproduct, hydrogen chloride (HCl). The reaction is monitored by measuring the acid value. The reaction is considered complete when the final acid value is less than 4 mgKOH/g.

  • Crude Product Isolation: The resulting mixture is the crude Isopropylphenyl phosphate ester.

  • Purification by Distillation:

    • Transfer the crude ester to a distillation pot.

    • Heat the mixture under reduced pressure to initiate distillation.

    • Separate and collect the fractions. The finished product is typically collected at a temperature of approximately 270°C under reduced pressure.

Protocol 2: High-Purity Synthesis via a Multi-Step Process

This protocol is adapted from a patented method designed to minimize impurities.[2]

Step 1: Alkylation of Phenol

  • Reaction Setup: In a 5-liter flask equipped for agitation, charge phenol and 1% by weight of p-toluene sulfonic acid catalyst.

  • Propylene Addition: Sparge gaseous propylene into the liquid phenol reaction medium. The rate of propylene addition should be controlled to maintain a low C₃/φ (moles of propylene reacted per total moles of phenol) ratio, preferably below 0.25, to minimize the formation of polyisopropylphenols.[2]

  • Reaction Monitoring: Monitor the reaction progress by analyzing the composition of the reaction mixture using gas chromatography (GC).

  • Product: The result is an alkylation product containing unreacted phenol, monoisopropylphenol, and a small amount of polyisopropylphenols.

Step 2: Fractionation

  • Distillation Setup: Set up a fractional distillation apparatus.

  • Separation: Distill the alkylation product to remove unreacted phenol as the distillate. This concentrates the monoisopropylphenol in the distilland. The distillation is continued until the C₃/φ ratio of the distilland is at least 0.30.[2]

Step 3: Phosphorylation

  • Reaction: React the fractionated isopropylphenol mixture with phosphorus oxychloride (POCl₃) in a conventional manner.

  • Purification: The resulting crude Isopropylphenyl phosphate can be further purified by vacuum distillation.

Purification and Analysis

High-purity Isopropylphenyl phosphate is essential for many applications. The primary methods for purification and analysis are outlined below.

Purification Techniques
  • Fractional Distillation: As detailed in the protocols, vacuum distillation is a key step to separate the desired product from unreacted starting materials, byproducts, and lower or higher boiling point impurities.[1][2] For triaryl phosphates, a preferred temperature range for flash distillation is 250°-310°C at a pressure of 5 to 8 mm Hg.[4]

  • Washing: The crude product can be washed with a dilute acid solution to remove any remaining metal salt catalysts, followed by a wash with a dilute alkali solution to neutralize any acidic byproducts, and finally with water.[5]

  • Solid Phase Extraction (SPE): For laboratory-scale purification or for removing specific impurities from heavily contaminated extracts, solid phase extraction can be employed.[6][7]

Purity Analysis

The purity of Isopropylphenyl phosphate is typically assessed using chromatographic techniques coupled with mass spectrometry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing the isomeric composition and purity of IPPP.[6][8] A mass-selective detector allows for the identification and quantification of different isopropylphenyl phosphate isomers and other related impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to establish the purity of triaryl phosphates.[3]

Visualizing Synthesis and Biological Pathways

Synthesis Workflow

The following diagram illustrates the logical flow of the multi-step synthesis process for high-purity Isopropylphenyl phosphate.

Synthesis_Workflow cluster_alkylation Alkylation Stage cluster_fractionation Fractionation Stage cluster_phosphorylation Phosphorylation Stage cluster_purification Purification Stage phenol Phenol alkylation Alkylation Reaction (p-TSA catalyst) phenol->alkylation propylene Propylene propylene->alkylation alkylation_product Alkylation Product (Mixture) fractionation Fractional Distillation alkylation_product->fractionation unreacted_phenol Unreacted Phenol (Distillate) fractionation->unreacted_phenol isopropylphenol_mixture Isopropylphenol Mixture (Distilland) fractionation->isopropylphenol_mixture phosphorylation Phosphorylation Reaction isopropylphenol_mixture->phosphorylation POCl3 POCl₃ POCl3->phosphorylation crude_ippp Crude IPPP phosphorylation->crude_ippp purification Vacuum Distillation & Washing crude_ippp->purification high_purity_ippp High-Purity IPPP purification->high_purity_ippp

Caption: Multi-step synthesis workflow for high-purity Isopropylphenyl phosphate.

Generalized Metabolic Pathway of Organophosphate Esters

For professionals in drug development, understanding the metabolic fate of compounds like IPPP is crucial. Organophosphate esters (OPEs) are generally metabolized in the body through hydrolysis and oxidation. The following diagram illustrates a generalized metabolic pathway for a triaryl phosphate ester.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism IPPP Isopropylphenyl Phosphate (Triaryl Phosphate Ester) hydrolysis Hydrolysis (e.g., by Esterases) IPPP->hydrolysis oxidation Oxidation (e.g., by CYP450) IPPP->oxidation diester Diaryl Phosphate (e.g., Diisopropylphenyl Phosphate) hydrolysis->diester monoester Monoaryl Phosphate (e.g., Monoisopropylphenyl Phosphate) hydrolysis->monoester hydroxylated_metabolite Hydroxylated Metabolite oxidation->hydroxylated_metabolite diester->hydrolysis conjugation Conjugation (e.g., Glucuronidation, Sulfation) diester->conjugation excretion Excretion (Urine) diester->excretion monoester->conjugation monoester->excretion hydroxylated_metabolite->conjugation conjugated_metabolite Conjugated Metabolite conjugation->conjugated_metabolite conjugated_metabolite->excretion

Caption: Generalized metabolic pathway of triaryl phosphate esters in the body.

Conclusion

The synthesis of high-purity Isopropylphenyl phosphate is achievable through careful selection of the synthesis route and rigorous purification methods. While one-pot syntheses offer a more direct approach, multi-step processes involving the isolation and purification of intermediates provide greater control over the final product's purity and isomeric composition. For applications in fields where purity is paramount, such as in materials with close human contact or in research for drug development, the multi-step approach followed by meticulous purification and analysis is highly recommended. Understanding the metabolic pathways of such compounds is also a critical aspect for assessing their toxicological profile and ensuring their safe use.

References

An In-depth Technical Guide to the Mechanism of Action of Isopropylated Triphenyl Phosphate (IPPP) as a Flame Retardant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylated triphenyl phosphate (B84403) (IPPP) is a halogen-free organophosphate flame retardant widely utilized to enhance the fire safety of various polymeric materials. Its efficacy stems from a dual-mode mechanism of action, intervening in both the gas and condensed phases of the combustion process. This technical guide provides a comprehensive overview of the core mechanisms by which IPPP imparts flame retardancy, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

IPPP is not a single compound but a mixture of isomers where one or more phenyl groups of triphenyl phosphate are substituted with isopropyl groups. This structural characteristic influences its physical properties, such as viscosity and thermal stability, making it a versatile additive for polymers like polyvinyl chloride (PVC), polyurethane (PU) foams, and engineering plastics.[1]

Core Mechanism of Action

The flame-retardant action of IPPP is a synergistic combination of gas-phase and condensed-phase inhibition of the combustion cycle. Upon exposure to the heat from a developing fire, IPPP undergoes thermal decomposition, releasing active species that interfere with the chemical reactions of burning in the flame (gas phase) and promote the formation of a protective char layer on the polymer surface (condensed phase).

Gas-Phase Inhibition

The primary role of IPPP in the gas phase is to quench the high-energy radicals that propagate the combustion chain reaction. During pyrolysis, IPPP and its parent compound, triphenyl phosphate (TPP), decompose to produce phosphorus-containing radicals, most notably the PO• radical.[2] These phosphorus radicals are highly effective at scavenging the key flame-propagating species, such as hydrogen (H•) and hydroxyl (HO•) radicals.[2][3]

The key inhibition reactions are:

  • PO• + H• → HPO

  • PO• + HO• → HPO₂

  • HPO + H• → H₂ + PO•

  • HPO₂ + H• → H₂O + PO•

Through these catalytic cycles, the highly reactive H• and HO• radicals are converted into more stable molecules like H₂ and H₂O, effectively reducing the concentration of chain-branching species and suppressing the flame.[2] This interruption of the combustion cycle leads to a reduction in heat release and slows the spread of the fire.

Gas_Phase_Inhibition cluster_flame Flame Propagation cluster_inhibition Inhibition by IPPP Decomposition Products H H• O2 O₂ H->O2 + O₂ HPO HPO H->HPO OH HO• HPO2 HPO₂ OH->HPO2 O2->OH → HO• + O• Fuel Fuel Radicals Fuel->H → H• IPPP IPPP PO PO• IPPP->PO Thermal Decomposition PO->HPO + H• PO->HPO2 + HO• HPO->PO + H• → H₂ + PO• HPO2->PO + H• → H₂O + PO•

Gas-Phase Flame Inhibition by IPPP Decomposition Products
Condensed-Phase Action

In the condensed phase, IPPP's mechanism is centered on the promotion of a stable, insulating char layer on the surface of the polymer. This char acts as a physical barrier, limiting the transfer of heat to the underlying material and restricting the diffusion of flammable volatile gases to the flame front.[1]

Upon heating, IPPP decomposes to form phosphoric acid (H₃PO₄). The phosphoric acid then undergoes further dehydration to form pyrophosphoric acid and polyphosphoric acid.[1] These acidic species are powerful dehydrating agents that promote the cross-linking and charring of the polymer backbone. The resulting char is a carbonaceous residue that is more resistant to combustion than the original polymer.

The key steps in the condensed-phase mechanism are:

  • Thermal Decomposition of IPPP: IPPP breaks down to form phosphoric acid and other phosphorus-containing species.

  • Dehydration and Cross-linking: The phosphoric acids catalyze the dehydration of the polymer, leading to the formation of double bonds and cross-links.

  • Char Formation: The cross-linked polymer structure forms a thermally stable char layer.

  • Barrier Effect: The char layer insulates the underlying polymer from heat and prevents the escape of flammable gases.

Condensed_Phase_Mechanism IPPP IPPP in Polymer Matrix Phosphoric_Acid Phosphoric Acid / Polyphosphoric Acid IPPP->Phosphoric_Acid Heat Heat Heat->IPPP Thermal Decomposition Polymer Polymer Heat->Polymer Pyrolysis Phosphoric_Acid->Polymer Catalyzes Dehydration & Cross-linking Volatiles Flammable Volatiles Polymer->Volatiles Char Protective Char Layer Polymer->Char Forms Char->Polymer Insulates Char->Volatiles Blocks Escape

Condensed-Phase Char Formation Mechanism of IPPP

Quantitative Data on Flame Retardant Performance

The effectiveness of IPPP as a flame retardant is quantified using standard fire safety tests, including the Limiting Oxygen Index (LOI), UL-94 vertical burn test, and cone calorimetry. The following tables summarize typical performance data for various polymers with and without the addition of IPPP or its close analog, triphenyl phosphate (TPP).

Table 1: Limiting Oxygen Index (LOI) Data

Polymer MatrixFlame RetardantLoading (wt%)LOI (%)Reference
PVCNone0~25[4]
PVCIPPPNot Specified>27[4]
Epoxy ResinNone025.8[2]
Epoxy ResinDOPO-based FR0.25 (P%)33.4[2]
Polypropylene (PP)None018[3]
Polypropylene (PP)IFR + Colemanite (2%)3037.6[3]
Polycarbonate (PC)None0~25[5]
PC/ABSNone022.4[6]
PC/ABSTPP1928.5[6]

Table 2: UL-94 Vertical Burn Test Ratings

Polymer MatrixFlame RetardantLoading (wt%)UL-94 RatingReference
Epoxy ResinNone0No Rating[2]
Epoxy ResinDOPO-based FR0.25 (P%)V-0[2]
Polypropylene (PP)IFR + Colemanite (2-8%)30V-0[3]
Polycarbonate (PC)None0V-2[5]
PC/ABSNone0HB[6]
PC/ABSTPP19V-0[6]
ABSTPPNot SpecifiedV-1[7]

Table 3: Cone Calorimetry Data

| Polymer Matrix | Flame Retardant | Loading (wt%) | pHRR (kW/m²) | THR (MJ/m²) | Reference | | :--- | :--- | :--- | :--- | :--- | | Epoxy Resin | None | 0 | 1234 | 102.3 |[8] | | Epoxy Resin | DOPO-based FR (10%) | 10 | 549 | 89.5 |[8] | | Polypropylene (PP) | None | 0 | 765.7 | - |[9] | | Polypropylene (PP) | APP/AHP/MCA (4:1:1) | 30 | 122.7 | - |[9] | | PVC | None | 0 | - | - |[10] | | PVC + Gangue | Gangue/Sb₂O₃ | Not Specified | Decreased | Decreased |[10] |

Note: Data for IPPP is often proprietary. The tables include data for TPP and other organophosphorus flame retardants to illustrate the general performance benefits in various polymer systems. pHRR = Peak Heat Release Rate; THR = Total Heat Release.

Experimental Protocols

Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589)

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Methodology:

  • A small, vertically oriented specimen is placed in a glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney and flows upwards past the specimen.

  • The top of the specimen is ignited with a pilot flame.

  • The oxygen concentration in the gas mixture is systematically varied until the minimum concentration that sustains burning for a specified time or over a specified length of the specimen is determined.

  • The LOI is expressed as the volume percentage of oxygen in the mixture.

LOI_Workflow start Start prepare_specimen Prepare Vertical Specimen start->prepare_specimen place_in_chimney Place in Glass Chimney prepare_specimen->place_in_chimney set_gas_flow Set O₂/N₂ Mixture Flow place_in_chimney->set_gas_flow ignite_specimen Ignite Top of Specimen set_gas_flow->ignite_specimen observe_burning Observe Burning Behavior ignite_specimen->observe_burning adjust_O2 Adjust O₂ Concentration observe_burning->adjust_O2 If burning stops or continues for specified duration adjust_O2->set_gas_flow Iterate to find minimum O₂ record_LOI Record LOI Value adjust_O2->record_LOI Minimum O₂ found

Workflow for Limiting Oxygen Index (LOI) Test
UL-94 Vertical Burn Test

Objective: To evaluate the burning characteristics of plastic materials in response to a small open flame.

Methodology:

  • A rectangular bar specimen is held vertically by its top.

  • A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.

  • The flame is reapplied for another 10 seconds and removed. The afterflame and afterglow times are recorded.

  • Observations are made regarding dripping of molten material and whether the drips ignite a cotton patch placed below the specimen.

  • Materials are classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and dripping behavior.

UL94_Workflow start Start prepare_specimen Prepare Vertical Bar Specimen start->prepare_specimen apply_flame1 Apply Flame for 10s (1st application) prepare_specimen->apply_flame1 record_afterflame1 Record Afterflame Time 1 apply_flame1->record_afterflame1 apply_flame2 Apply Flame for 10s (2nd application) record_afterflame1->apply_flame2 record_afterflame2 Record Afterflame Time 2 & Afterglow apply_flame2->record_afterflame2 observe_drips Observe Dripping & Cotton Ignition record_afterflame2->observe_drips classify Classify (V-0, V-1, V-2) observe_drips->classify

Workflow for UL-94 Vertical Burn Test
Cone Calorimetry (ASTM E1354 / ISO 5660)

Objective: To measure the heat release rate and other combustion parameters of a material under a controlled radiant heat flux.

Methodology:

  • A square specimen is placed horizontally under a conical radiant heater.

  • The specimen is exposed to a constant heat flux, and a spark igniter is used to ignite the pyrolysis gases.

  • The combustion products are collected in an exhaust hood, and the oxygen concentration is continuously measured.

  • The heat release rate (HRR) is calculated based on the principle of oxygen consumption calorimetry.

  • Other parameters such as time to ignition (TTI), total heat released (THR), mass loss rate, and smoke production are also measured.

Cone_Calorimetry_Workflow start Start prepare_specimen Prepare Horizontal Specimen start->prepare_specimen expose_to_heat Expose to Radiant Heat Flux prepare_specimen->expose_to_heat ignite_gases Ignite Pyrolysis Gases expose_to_heat->ignite_gases measure_O2 Continuously Measure O₂ in Exhaust ignite_gases->measure_O2 calculate_HRR Calculate Heat Release Rate (HRR) measure_O2->calculate_HRR record_data Record TTI, THR, Mass Loss, Smoke calculate_HRR->record_data end End Test record_data->end

Workflow for Cone Calorimetry Test

Conclusion

Isopropylated triphenyl phosphate is an effective halogen-free flame retardant that operates through a dual mechanism of gas-phase radical quenching and condensed-phase char promotion. Its ability to interrupt the combustion cycle in the flame and form a protective barrier on the polymer surface leads to a significant reduction in the flammability of a wide range of polymeric materials. The quantitative data from standardized fire tests confirm its efficacy in improving the fire safety of polymers, making it a valuable tool for formulators in various industries. Further research into the synergistic effects of IPPP with other flame retardants and a deeper understanding of its thermal decomposition pathways will continue to advance the development of even more effective and environmentally benign fire safety solutions.

References

The Thermal Decomposition Pathway of Isopropylphenyl Phosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropylphenyl phosphate (B84403) (IPP) is a widely utilized organophosphate ester flame retardant and plasticizer. An in-depth understanding of its thermal decomposition is critical for predicting its behavior in high-temperature applications, assessing its environmental fate, and ensuring safety during manufacturing and use. This technical guide provides a comprehensive overview of the thermal decomposition pathway of isopropylphenyl phosphate, supported by experimental data from analogous compounds. It details the primary decomposition mechanisms, identifies key intermediates and final products, and presents relevant experimental protocols for analysis.

Introduction

Isopropylphenyl phosphate, a member of the triaryl phosphate ester family, is valued for its flame-retardant properties and its utility as a plasticizer in various polymers. Its thermal stability is a key performance characteristic. Upon exposure to elevated temperatures, it undergoes a complex series of reactions, leading to the formation of both condensed-phase and gas-phase products. This decomposition is central to its function as a flame retardant, where the formation of a protective char layer and the release of radical-scavenging species in the gas phase contribute to the suppression of combustion.

Thermal Decomposition Pathway

The thermal decomposition of isopropylphenyl phosphate, as a triaryl phosphate, primarily proceeds through homolytic cleavage of the P-O and C-O bonds at elevated temperatures, generating radical species[1]. This contrasts with alkyl phosphate esters, which tend to decompose via β-elimination reactions at lower temperatures. The decomposition can be conceptualized in the following stages:

Initial Decomposition: The primary step in the thermal degradation of isopropylphenyl phosphate is the cleavage of the P-O bond, leading to the formation of a diphenyl phosphate radical and an isopropylphenoxy radical. Concurrently, cleavage of the C-O bond can also occur.

Formation of Phosphoric Acid: The initial radical species are highly reactive and undergo further reactions. A key transformation is the formation of phosphoric acid. This is a crucial step in the flame retardant mechanism of organophosphates[2].

Formation of Pyrophosphoric Acid: As the temperature increases, the initially formed phosphoric acid molecules can undergo dehydration to form pyrophosphoric acid[2]. This condensed-phase species contributes to the formation of a protective char layer on the substrate, which acts as a physical barrier to heat and mass transfer, thus inhibiting combustion.

Decomposition of the Isopropylphenyl Moiety: The isopropylphenyl group also undergoes thermal decomposition. Based on studies of similar aromatic compounds like isopropylbenzene, the primary decomposition pathway involves the cleavage of the isopropyl group to yield propylene (B89431) and a phenyl radical[3]. The phenyl radical can then abstract a hydrogen atom to form benzene (B151609).

The proposed overall thermal decomposition pathway is visualized in the following diagram:

Thermal_Decomposition_Pathway IPP Isopropylphenyl Phosphate Intermediates Radical Intermediates (e.g., Isopropylphenoxy radical, Diphenyl phosphate radical) IPP->Intermediates Homolytic Cleavage (P-O, C-O bonds) Phosphoric_Acid Phosphoric Acid Intermediates->Phosphoric_Acid Propylene Propylene Intermediates->Propylene Benzene Benzene Intermediates->Benzene Pyrophosphoric_Acid Pyrophosphoric Acid Phosphoric_Acid->Pyrophosphoric_Acid Dehydration Char Char Layer Pyrophosphoric_Acid->Char

Figure 1: Proposed thermal decomposition pathway of Isopropylphenyl Phosphate.

Quantitative Thermal Decomposition Data

Table 1: Thermal Decomposition Data for Triphenyl Phosphate (TPP) in an Inert Atmosphere

ParameterTemperature (°C)Weight Loss (%)Reference
Onset of Decomposition (Tonset)~243-[2]
Temperature of Maximum Decomposition Rate (Tmax)~273.39-
Total Weight Loss-66.79[2]

Note: This data is for triphenyl phosphate and serves as an approximation for isopropylphenyl phosphate.

Experimental Protocols

The analysis of the thermal decomposition of isopropylphenyl phosphate typically involves a combination of thermoanalytical and spectrometric techniques.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and decomposition profile of the material by measuring its mass change as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Sample Preparation: 5-10 mg of isopropylphenyl phosphate is weighed into an alumina (B75360) or platinum crucible[1].

  • Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere at a flow rate of 20-50 mL/min to prevent oxidation[1].

  • Heating Program: A linear heating rate of 10 °C/min is commonly employed, with a temperature range from ambient to 600-800 °C[1].

  • Data Analysis: The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate are determined from the TGA and its derivative (DTG) curves, respectively[2].

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful technique for identifying the volatile and semi-volatile products generated during thermal decomposition.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC/MS) system[4][5].

  • Pyrolysis: A small sample (typically <1 mg) is rapidly heated in the pyrolyzer to a specific temperature (e.g., 500-800 °C) in an inert atmosphere[1].

  • Gas Chromatography: The pyrolysis products are separated on a capillary column (e.g., a non-polar DB-5MS column) using a programmed temperature ramp (e.g., 80 °C to 300 °C at 20 °C/min)[4].

  • Mass Spectrometry: The separated compounds are identified by their mass spectra, typically using electron ionization (EI)[1]. The resulting spectra are compared against a spectral library (e.g., NIST) for identification[1].

The general experimental workflow for analyzing the thermal decomposition is illustrated below:

Experimental_Workflow cluster_thermo Thermoanalytical Analysis cluster_product Product Identification TGA Thermogravimetric Analysis (TGA) Data_Thermo Decomposition Temperatures Mass Loss Data TGA->Data_Thermo DSC Differential Scanning Calorimetry (DSC) DSC->Data_Thermo PyGCMS Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Data_Product Identification of Decomposition Products PyGCMS->Data_Product Sample Isopropylphenyl Phosphate Sample Sample->TGA Sample->DSC Sample->PyGCMS Interpretation Elucidation of Decomposition Pathway Data_Thermo->Interpretation Data_Product->Interpretation

Figure 2: General experimental workflow for thermal decomposition analysis.

Conclusion

The thermal decomposition of isopropylphenyl phosphate is a complex process initiated by homolytic bond cleavage, leading to the formation of phosphoric acid, pyrophosphoric acid, and various organic fragments, including propylene and benzene. This decomposition pathway is fundamental to its role as a flame retardant. The combination of thermoanalytical techniques like TGA and product identification methods such as Py-GC/MS provides a comprehensive understanding of its thermal behavior. The data and protocols presented in this guide offer a solid foundation for researchers and professionals working with this important organophosphate compound.

References

Navigating the Environmental Journey of IPPP Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopropylated phenol (B47542) phosphates (IPPPs) are a complex class of organophosphate esters utilized extensively as flame retardants and plasticizers in a wide array of commercial and industrial products. Their widespread use has led to their ubiquitous presence in the environment, raising concerns about their potential ecological impact. This technical guide provides an in-depth analysis of the environmental fate and transport of IPPP isomers, offering a critical resource for understanding their behavior in various environmental compartments. Through a comprehensive review of the available scientific literature, this document summarizes the physicochemical properties, degradation pathways, and mobility of these compounds. Detailed experimental protocols for their analysis and study are also presented, alongside visualizations of key processes to facilitate a deeper understanding. The data compiled herein underscore the environmental persistence of certain IPPP isomers and highlight critical knowledge gaps that warrant further investigation.

Introduction to Isopropylated Phenol Phosphates (IPPPs)

IPPPs are not single chemical entities but rather complex mixtures of triphenyl phosphate (B84403) (TPP) and a variety of mono-, di-, and tri-isopropylated phenyl phosphate isomers. The degree and position of isopropylation on the phenyl rings give rise to a large number of possible isomers, each with unique physicochemical properties that influence its environmental behavior. Commercial IPPP products, such as Firemaster® 550 and Reofos®, contain varying proportions of these isomers. For instance, one analysis of a commercial IPP mixture revealed a composition of 21.5% TPP, 36.9% mono-isopropyl-IPP, 21.9% bis-isopropyl-IPP, and 8.5% tris-isopropyl-IPP[1]. These substances are primarily used as additive flame retardants and plasticizers in polymers like PVC and polyurethane, as well as in lubricants and hydraulic fluids. Their non-covalent incorporation into these materials facilitates their release into the environment through volatilization, leaching, and abrasion.

Physicochemical Properties and Environmental Partitioning

The environmental partitioning of IPPP isomers is governed by their intrinsic physicochemical properties, such as water solubility, vapor pressure, and octanol-water partitioning coefficient (Kow). These properties, in turn, determine key environmental fate parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the bioconcentration factor (BCF). Generally, increasing the degree of isopropylation is expected to increase the lipophilicity (higher Kow) and decrease the water solubility of the isomers.

Table 1: Physicochemical Properties and Environmental Fate Parameters of Selected IPPP Isomers and Mixtures

Compound/MixtureLog KowWater SolubilityVapor Pressure (mmHg)Half-life (Air, days)Koc (L/kg)BCF (L/kg)Reference(s)
Isopropylphenyl diphenyl phosphate5.31< 1 mg/mL at 25°C3.5 x 10⁻⁷0.85 (estimated)18,400 (estimated)6,390 (estimated)[2]
Tris(isopropylphenyl)phosphate (B132702) (mixed)----1.2 x 10⁶ (estimated)6.9 - 42[3]
Tris(isopropylphenyl) phosphate-----1,986 (estimated)[4]
IPPP Mixture (general)-----6.9 - 573[5]

Note: Data for individual isomers are scarce, and much of the available information is for commercial mixtures or is estimated based on structure-activity relationships. The variability in reported BCF values for tris(isopropylphenyl) phosphate highlights the uncertainty in the current data.

The high Koc values for isopropylphenyl diphenyl phosphate and tris(isopropylphenyl)phosphate suggest that these compounds will be largely immobile in soil and tend to partition to sediment in aquatic environments[2][3]. The high estimated BCF for isopropylphenyl diphenyl phosphate indicates a significant potential for bioaccumulation in aquatic organisms[2].

Environmental Degradation Pathways

The persistence of IPPP isomers in the environment is determined by their susceptibility to abiotic and biotic degradation processes.

Abiotic Degradation

Hydrolysis: The ester linkages in IPPPs are susceptible to hydrolysis, which would yield isopropylphenols and the corresponding diaryl or monoaryl phosphates. However, studies on IPPP mixtures suggest that hydrolysis is a very slow process under typical environmental pH conditions (pH 4-9), with half-lives exceeding one year[5].

Photodegradation: Direct photolysis is not considered a major degradation pathway for many organophosphate esters as they do not significantly absorb sunlight. However, indirect photodegradation through reaction with photochemically produced hydroxyl radicals in the atmosphere can be a significant removal process for volatile isomers. For example, the estimated atmospheric half-life of isopropylphenyl diphenyl phosphate is approximately 0.85 days[2].

Biotic Degradation

Biodegradation is a key process for the ultimate removal of IPPP isomers from the environment. The primary mechanism is believed to be the enzymatic hydrolysis of the phosphate ester bonds by microbial phosphatases, followed by the degradation of the resulting phenolic compounds.

Studies on analogous compounds, such as tricresyl phosphates (TCPs), have provided insights into the potential biodegradation of IPPPs. A microbial consortium was found to degrade various TCP isomers, with the primary metabolic pathways being hydrolysis and hydroxylation[6][7]. The degradation rates were isomer-specific, with tri-m-cresyl phosphate being degraded more rapidly than the ortho- and para-isomers[6][7]. Similarly, the bacterium Brevibacillus brevis has been shown to degrade TCP isomers at different rates[8]. It is plausible that similar isomer-specific biodegradation rates exist for IPPPs. However, a study using the Japanese MITI test on a mixture of tris(isopropylphenyl)phosphate isomers showed no biodegradation over 28 days, suggesting that at least the highly isopropylated isomers are resistant to microbial degradation under these specific test conditions[3].

The following diagram illustrates the proposed general degradation pathway for IPPP isomers.

IPPP_Degradation_Pathway IPPP Isopropylated Phenyl Phosphate (IPPP Isomer) Hydrolysis Microbial Hydrolysis IPPP->Hydrolysis Initial Step Phenols Isopropylphenols + Di- or Mono-aryl Phosphate Hydrolysis->Phenols Further_Degradation Further Biotic and Abiotic Degradation Phenols->Further_Degradation Products CO2 + H2O + Inorganic Phosphate Further_Degradation->Products Mineralization Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Sediment, Biota) Extraction Solvent Extraction (e.g., Dichloromethane, Ethyl Acetate) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (e.g., Florisil, Alumina) Extraction->Cleanup GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Cleanup->GCMS Volatile Isomers LCMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) Cleanup->LCMS Less Volatile Isomers Quantification Quantification (Internal Standard Method) GCMS->Quantification LCMS->Quantification

References

Biodegradation of Isopropylphenyl Phosphate in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylphenyl phosphates (IPPs) are a group of organophosphate esters widely used as flame retardants and plasticizers in various industrial and consumer products. Their presence in the environment is of increasing concern, necessitating a thorough understanding of their fate and persistence. This technical guide provides an in-depth overview of the biodegradation of isopropylphenyl phosphate (B84403) in soil and water environments, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways to support research and risk assessment efforts.

Data Presentation

The biodegradation of isopropylphenyl phosphate is influenced by the specific isomer and the environmental matrix. The two main commercial mixtures are commonly referred to as isopropylphenyl diphenyl phosphate (a mixture of isomers with varying degrees of isopropylation) and tris(isopropylphenyl) phosphate.

Table 1: Half-life of Isopropylphenyl Phosphate in Different Environmental Compartments[1]
CompoundCompartmentHalf-life (t½)
Isopropylphenyl Diphenyl PhosphateSewage Treatment Plant2.3 hours
Surface Water50 days
Soil900 days
Sediment900 days
Tris(isopropylphenyl) PhosphateSewage Treatment Plant6.9 hours
Surface Water150 days
Soil3,000 days
Sediment3,000 days
Table 2: Mineralization of ¹⁴C-labelled Isopropylphenyl Diphenyl Phosphate in a Freshwater Sediment System after 28 Days[1]
Test SystemLocation of ¹⁴C-labelMineralization (as ¹⁴CO₂)Extractable ¹⁴C ResiduesNon-extractable ResiduesTotal Recovery of ¹⁴C
Aerobic, low doseDiphenyl groups7.1%82.2%5.8%95.1%
Isopropylphenyl group2.0%86.6%3.9%92.5%
Anaerobic, low doseDiphenyl groups7.3%79.7%2.8%90.9%
Isopropylphenyl group1.1%80.8%Not determined>81.9%
Aerobic, high doseDiphenyl group8.4%76.1%2.7%87.2%
Aerobic, sterile controlDiphenyl group0.0%86.7%9.2%95.9%

Note: Extractable residues were determined by extraction with methylene (B1212753) chloride and methanol (B129727) and were found to be mainly unchanged isopropylphenyl diphenyl phosphate.[1]

Table 3: Primary Biodegradation of Isopropylphenyl Phosphate in Aquatic Systems
CompoundTest SystemDegradationHalf-life (t½)Reference
Isopropylphenyl Diphenyl PhosphateRiver die-away test~80% primary degradation3 to 4 daysBoethling and Cooper (1985) as cited in UK EA (2009)[1]
2-isopropylphenyl diphenyl phosphateActivated sludge (acclimated)>98% degradation within 7 days-Boethling and Cooper (1985) as cited in UK EA (2009)[1]
4-isopropylphenyl diphenyl phosphateActivated sludge (acclimated)>98% degradation within 7 days-Boethling and Cooper (1985) as cited in UK EA (2009)[1]
Triphenyl phosphateActivated sludge (acclimated)>98% degradation within 7 days~3 daysBoethling and Cooper (1985) as cited in UK EA (2009)[2]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and comparison of biodegradation studies. The following sections outline the methodologies based on standard OECD guidelines, which are commonly referenced in the assessment of isopropylphenyl phosphate biodegradation.

Soil Biodegradation Assessment (Adapted from OECD 307)

The "Aerobic and Anaerobic Transformation in Soil" guideline is designed to determine the rate and pathway of biodegradation of a test substance in soil.

1. Test System:

  • Soil Selection: A natural soil, typically a sandy loam, is used. The soil is characterized by its texture, pH, organic carbon content, and microbial biomass.

  • Test Substance Application: Isopropylphenyl phosphate, often ¹⁴C-labelled for tracking, is applied to the soil at a concentration relevant to environmental exposure.

  • Incubation: The treated soil is incubated in the dark at a controlled temperature (e.g., 20°C) and moisture content. For aerobic studies, the flasks are continuously aerated with CO₂-free, humidified air. For anaerobic studies, the soil is flooded with water and purged with an inert gas like nitrogen.

2. Sampling and Analysis:

  • Sampling: Soil samples are collected at various time points throughout the incubation period (typically up to 120 days).

  • Extraction: The soil samples are extracted with appropriate organic solvents (e.g., methylene chloride, methanol) to separate the parent compound and its transformation products from the soil matrix.

  • Quantification: The concentrations of the parent compound and its metabolites in the extracts are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection (for ¹⁴C-labelled substances) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Mineralization: The evolved ¹⁴CO₂ from the aerobic flasks is trapped in an alkaline solution and quantified by liquid scintillation counting to determine the extent of mineralization.

  • Non-extractable Residues: The amount of radioactivity remaining in the soil after exhaustive extraction is quantified to determine the formation of bound residues.

3. Data Analysis:

  • The degradation rate of the parent compound is calculated, and the half-life (DT₅₀) is determined.

  • The formation and decline of major metabolites are monitored over time.

Water and Sediment Biodegradation Assessment (Adapted from OECD 309)

The "Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test" is used to determine the biodegradation rate of a substance in a natural water system.

1. Test System:

  • Water and Sediment Collection: Natural surface water and sediment are collected from a well-characterized site (e.g., a river or lake).

  • Microcosm Setup: Microcosms are prepared in flasks containing the collected water and a layer of sediment.

  • Test Substance Application: Isopropylphenyl phosphate (often ¹⁴C-labelled) is added to the water phase at a low concentration (typically in the µg/L range).

  • Incubation: The microcosms are incubated in the dark at a controlled temperature (e.g., 22°C) with gentle agitation to ensure aerobic conditions in the water column.

2. Sampling and Analysis:

  • Sampling: Water and sediment samples are taken from the microcosms at various time intervals.

  • Extraction: Water samples may be extracted using solid-phase extraction (SPE) or liquid-liquid extraction. Sediment samples are extracted with organic solvents.

  • Analysis: The concentrations of the parent compound and metabolites in the extracts are quantified using HPLC or GC-MS.

  • Mineralization: The evolved ¹⁴CO₂ is trapped and quantified to determine the rate of mineralization.

3. Data Analysis:

  • The rate of primary degradation (disappearance of the parent compound) and ultimate degradation (mineralization to CO₂) are determined.

  • The half-life of the substance in the water and sediment phases is calculated.

Mandatory Visualization

Biodegradation Pathway of Isopropylphenyl Phosphate

The primary biodegradation pathway for aryl phosphates like isopropylphenyl phosphate is initiated by the hydrolysis of the ester bonds. This process can occur in a stepwise manner, leading to the formation of diphenyl phosphate, isopropylphenyl phosphate, phenol, and isopropylphenol, which can be further degraded.

Biodegradation_Pathway IPP Isopropylphenyl Diphenyl Phosphate DPP Diphenyl Phosphate IPP->DPP Hydrolysis IPP_phenol Isopropylphenol IPP->IPP_phenol Hydrolysis Phenol Phenol DPP->Phenol Hydrolysis Further_Deg Further Degradation (e.g., Ring Cleavage) IPP_phenol->Further_Deg Phenol->Further_Deg CO2 CO2 + H2O Further_Deg->CO2

Caption: Proposed hydrolytic degradation pathway of Isopropylphenyl Diphenyl Phosphate.

Experimental Workflow for Soil Biodegradation Study (OECD 307)

The following diagram illustrates the typical workflow for conducting a soil biodegradation study according to OECD Guideline 307.

Soil_Biodegradation_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_results Data Interpretation Soil_Collection Soil Collection & Characterization Spiking Spiking with Isopropylphenyl Phosphate Soil_Collection->Spiking Incubation Incubation (Aerobic/Anaerobic) Spiking->Incubation Sampling Time-course Sampling Incubation->Sampling Mineralization ¹⁴CO₂ Trapping & Counting Incubation->Mineralization Extraction Solvent Extraction Sampling->Extraction Quantification HPLC or GC-MS Analysis Extraction->Quantification Bound_Residues Analysis of Non-extractable Residues Extraction->Bound_Residues Degradation_Kinetics Degradation Kinetics & Half-life Quantification->Degradation_Kinetics Metabolite_ID Metabolite Identification Quantification->Metabolite_ID Mass_Balance Mass Balance Calculation Mineralization->Mass_Balance Bound_Residues->Mass_Balance Degradation_Kinetics->Mass_Balance

Caption: Workflow for an OECD 307 soil biodegradation study.

Experimental Workflow for Water-Sediment Biodegradation Study (OECD 309)

The following diagram outlines the general procedure for a water-sediment biodegradation study based on OECD Guideline 309.

Water_Sediment_Biodegradation_Workflow cluster_setup Microcosm Setup cluster_incubation_sampling Incubation & Sampling cluster_analysis Sample Analysis cluster_data Data Evaluation Collection Water & Sediment Collection Microcosm_Prep Microcosm Preparation Collection->Microcosm_Prep Dosing Dosing with Isopropylphenyl Phosphate Microcosm_Prep->Dosing Incubation Incubation under Controlled Conditions Dosing->Incubation Sampling Periodic Water & Sediment Sampling Incubation->Sampling Mineralization ¹⁴CO₂ Measurement Incubation->Mineralization Extraction Extraction of Water & Sediment Sampling->Extraction Analysis Chemical Analysis (HPLC, GC-MS) Extraction->Analysis Degradation_Rates Calculation of Degradation Rates Analysis->Degradation_Rates Metabolite_Pathway Elucidation of Degradation Pathway Analysis->Metabolite_Pathway Mineralization->Degradation_Rates Half_life Determination of Half-life Degradation_Rates->Half_life

Caption: Workflow for an OECD 309 water-sediment biodegradation study.

References

A Technical Guide to the Historical Development of Isopropylated Phosphate Ester Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides an in-depth overview of the historical development of isopropylated phosphate (B84403) ester (IPP) flame retardants. It traces the evolution from early phosphorus-based compounds to the widespread adoption of IPPs as effective, halogen-free alternatives to polybrominated diphenyl ethers (PBDEs). The document details their synthesis, mechanism of action, key properties, and common applications. It is intended for researchers, scientists, and professionals in materials science and chemical development, offering detailed experimental methodologies, tabulated quantitative data, and process visualizations to facilitate a comprehensive understanding of this important class of flame retardants.

Introduction: The Genesis of Organophosphate Flame Retardants

The use of phosphorus-containing compounds for fire resistance is not a new concept, with a history stretching back to early inorganic materials.[1][2][3] However, the era of modern organophosphate flame retardants (OPFRs) began in the first half of the 20th century with the development of non-isopropylated triaryl phosphates like triphenyl phosphate (TPP) and tricresyl phosphate (TCP).[4] These were initially used in early plastics such as cellulose (B213188) nitrate (B79036) and cellulose acetate.[4]

The demand for flame retardants saw a substantial increase during the 1960s and 1970s, driven by the proliferation of synthetic polymers in consumer and industrial goods and a greater emphasis on fire safety.[5][6] For many years, polybrominated diphenyl ethers (PBDEs) were the dominant flame retardants.[1][2] However, growing concerns over their environmental persistence, bioaccumulation, and toxicity led to a global phase-out of PBDEs starting in the early 2000s.[1][7][8][9][10] This regulatory shift created a significant market need for effective and safer alternatives, propelling OPFRs, including isopropylated phosphate esters, to the forefront as a leading replacement technology.[2][9][10][11]

A Early 20th Century Development of early OPFRs (e.g., TPP, TCP) B 1960s-1970s Increased demand for FRs in synthetic polymers A->B Growing Polymer Industry C 1970s-1990s Widespread use of Polybrominated Diphenyl Ethers (PBDEs) B->C Demand for High Performance D Early 2000s Phase-out of PBDEs due to environmental & health concerns C->D Toxicity & PBT Concerns E Post-2000s Rise of alternative FRs, including Isopropylated Phosphate Esters (IPPs) D->E Market Replacement

Caption: Historical timeline of flame retardant development.

The Emergence of Isopropylated Phosphate Esters (IPPs)

Isopropylated phosphate esters are a specific class of triaryl phosphate esters characterized by the presence of one or more isopropyl groups attached to the phenyl rings. These compounds are typically used as additive flame retardants, meaning they are physically blended into a polymer matrix rather than being chemically bonded to it.[4] This makes them versatile for use in a wide range of materials.

The development of IPPs was driven by the need for flame retardants with excellent plasticizing properties, particularly for polymers like PVC and polyurethane. A key product in this category is known commercially by the CAS number 68937-41-7 (Phenol, isopropylated, phosphate (3:1)).[12] Commercial IPP products are often complex mixtures of different isomers, such as 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 4-isopropylphenyl diphenyl phosphate (4IPPDPP), and various di- and tri-isopropylated species.[8] These mixtures are engineered to have specific physical properties, such as low viscosity, which improves processing conditions in applications like fabric coatings.[12]

Synthesis and Production

The industrial synthesis of isopropylated phosphate esters is a multi-step process. It generally follows a pathway involving the alkylation of phenol (B47542) followed by a phosphorylation reaction.

  • Alkylation: Phenol is reacted with an alkene, typically propylene (B89431), in the presence of an acid catalyst to produce a mixture of isopropylated phenols. This mixture includes phenol, 2-isopropylphenol, 4-isopropylphenol, and various di- and tri-substituted phenols.

  • Phosphorylation: The resulting mixture of alkylated phenols is then reacted with a phosphorus source, most commonly phosphorus oxychloride (POCl₃). This reaction forms the triaryl phosphate ester structure.

A significant challenge in the production of IPPs has been minimizing the content of un-alkylated triphenyl phosphate (TPP), which has been classified as a marine pollutant in some jurisdictions.[13] Advanced production methods, such as those described in patent literature, have been developed to yield IPP mixtures with very low TPP concentrations (less than 1 wt%).[13]

phenol Phenol alkylation Alkylation Reactor phenol->alkylation propylene Propylene propylene->alkylation acid_catalyst Acid Catalyst acid_catalyst->alkylation poccl3 Phosphorus Oxychloride (POCl₃) phosphorylation Phosphorylation Reactor poccl3->phosphorylation ipp_phenol_mix Isopropylated Phenol Mixture alkylation->ipp_phenol_mix ipp_phenol_mix->phosphorylation ipp_product Isopropylated Triaryl Phosphate Ester (IPP) phosphorylation->ipp_product hcl HCl (byproduct) phosphorylation->hcl

Caption: General synthesis pathway for IPP flame retardants.

Mechanism of Flame Retardancy

Phosphorus-based flame retardants, including IPPs, are highly efficient due to their ability to act in both the condensed (solid) phase and the gas phase of a fire.[1][2]

  • Condensed-Phase Action: When the polymer is heated, the phosphate ester decomposes to form phosphoric acid. This acid acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable, insulating layer of char on the material's surface.[1][2][3] This char layer serves as a physical barrier, shielding the underlying polymer from heat and oxygen and reducing the release of flammable volatile compounds.[1][2]

  • Gas-Phase Action: Some of the phosphorus compounds are volatilized into the flame. In the gas phase, they decompose into phosphorus-containing radicals (e.g., PO•). These active species interfere with the high-energy hydrogen (H•) and hydroxyl (OH•) radicals that propagate the combustion chain reaction.[3] By quenching these radicals, the flame chemistry is interrupted, and the fire is suppressed.

start IPP in Polymer (Under Heat) condensed Condensed Phase Action start->condensed gas Gas Phase Action start->gas decomp IPP Decomposes to Phosphoric Acid condensed->decomp volatilize Volatilization of Phosphorus Compounds gas->volatilize char Promotes Char Formation (Carbonization) decomp->char barrier Insulating Char Layer Forms char->barrier result_c Heat & Oxygen Shielded, Flammable Gas Reduced barrier->result_c radicals Forms PO• Radicals in the Flame volatilize->radicals quench Quenches H• and OH• Chain Carriers radicals->quench result_g Combustion Chain Reaction is Inhibited quench->result_g

Caption: Dual flame retardancy mechanism of IPPs.

Properties and Characterization of Commercial IPPs

Commercial grades of isopropylated triaryl phosphates are tailored to meet different application requirements. Their properties are well-defined, and performance is typically assessed using thermal analysis techniques.

Physical and Chemical Properties

The following table summarizes typical properties for different grades of a commercial isopropylated triaryl phosphate flame retardant. The grades primarily differ in their viscosity and density, which relates to the degree of isopropylation.

PropertyGrade 1Grade 2Grade 3Grade 4
Appearance Colorless transparent liquidColorless transparent liquidColorless transparent liquidColorless transparent liquid
Acidity (mgKOH/g) 0.1 max0.1 max0.1 max0.1 max
Flash Point (°C) 220 min220 min220 min220 min
Moisture (%) 0.1 max0.1 max0.1 max0.1 max
Refractive Index (N23) 1.546 – 1.5551.546 – 1.5551.546 – 1.5551.546 – 1.555
Density (g/cm³) 1.180 – 1.1901.168 – 1.1801.160 – 1.1751.125 – 1.155
Viscosity (cP @25°C) 42 - 5248 - 6464 - 7695 – 114
Phosphorus Content (%) ~ 8.68.3 – 8.5~ 8.1~ 7.6
(Data sourced from a representative commercial technical data sheet[12])
Thermal Stability

Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the flame retardant. The data indicates the temperatures at which the material begins to decompose.

Weight Loss (%)Temperature (°C)
5 217
10 235
50 287
(Data based on TGA performed at 10°C/min under a nitrogen atmosphere[12])

Key Experimental Protocols

This section provides an overview of methodologies used in the synthesis and characterization of IPP flame retardants, based on information from technical and patent literature.

Synthesis of Isopropylated Triaryl Phosphate (General Protocol)

This protocol is a generalized representation of the industrial process.

  • Apparatus: A jacketed glass reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and addition funnel.

  • Alkylation:

    • Charge the reactor with phenol and an acidic catalyst (e.g., a sulfonic acid resin).

    • Heat the mixture to the desired reaction temperature (e.g., 80-120°C).

    • Slowly feed propylene gas into the reactor under agitation. Maintain pressure and temperature for several hours until the desired degree of alkylation is achieved.

    • Monitor the reaction progress using Gas Chromatography (GC) to analyze the distribution of phenol and its alkylated derivatives.

    • After the reaction, neutralize and remove the catalyst.

  • Phosphorylation:

    • Charge the alkylated phenol mixture to a separate reactor.

    • Slowly add phosphorus oxychloride (POCl₃) via the addition funnel while maintaining a controlled temperature (e.g., 50-100°C). Hydrogen chloride (HCl) gas will be evolved and should be scrubbed.

    • After the addition is complete, the reaction mixture is typically heated for several more hours to ensure completion.

    • The crude product is then purified via vacuum distillation to remove unreacted starting materials and byproducts, yielding the final IPP product.

Isomer Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

To identify and quantify the various isomers in an IPP mixture, GC-MS is employed. The following parameters are representative of a method used for this purpose.[8]

  • Instrument: Agilent Gas Chromatograph coupled with a Mass Spectrometer.

  • Carrier Gas: Helium at a constant flow of 1.3 mL/min.

  • Inlet: Set to 80°C for 0.3 min, then ramped at 600°C/min to 300°C.

  • Oven Program:

    • Hold at 80°C for 2 min.

    • Ramp to 250°C at 20°C/min.

    • Ramp to 260°C at 1.5°C/min.

    • Ramp to 300°C at 25°C/min.

    • Hold at 300°C for 20 min.

  • Transfer Line Temperature: 300°C.

  • Ion Source Temperature: 200°C.

  • Detection: Mass spectrometer operating in selected ion monitoring (SIM) or full scan mode to identify isomers based on their mass spectra and retention times.

synthesis Synthesis of IPP (Alkylation & Phosphorylation) purification Purification (e.g., Vacuum Distillation) synthesis->purification structure Structural Analysis (GC-MS, NMR, FTIR) purification->structure thermal Thermal Analysis (TGA, DSC) purification->thermal application Application in Polymer (Melt Blending) purification->application testing Flame Retardancy Testing (LOI, UL-94, Cone Calorimeter) application->testing result Characterized FR Polymer testing->result

Caption: A typical experimental workflow for IPP development.

Applications

Isopropylated phosphate esters are valued for their dual function as both a flame retardant and a plasticizer. They are used in a wide array of polymer systems and end-use products.[12]

  • Polyvinyl Chloride (PVC): Used in plastisols for fabric coating where their low viscosity is beneficial for processing.

  • Polyurethanes (PU): Incorporated into both rigid and flexible polyurethane foams used in furniture, insulation, and automotive applications.

  • Engineering Resins: Act as a flame retardant processing aid in resins like modified PPO (polyphenylene oxide), polycarbonate (PC), and PC/ABS blends.

  • Other Polymers: Also used in EPDM, HIPS, thermoplastic polyurethanes (TPU), epoxy resins, and phenolic resins.

  • Textiles: Applied as coatings to fabrics to impart flame retardancy.

References

Methodological & Application

Application Note: Quantitative Analysis of Isopropylphenyl Phosphate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropylphenyl phosphate (B84403) (IPP), a member of the organophosphate ester family, is widely utilized as a flame retardant and plasticizer in a variety of polymer matrices, including polyvinyl chloride (PVC) and polyurethane (PU).[1][2] Its function is to enhance the fire resistance and flexibility of these materials. However, due to its additive nature, IPP can leach from the polymer matrix over time, leading to potential environmental and human exposure.[2] The complex isomeric nature of IPP, which exists as a mixture of mono-, di-, and tri-isopropylated phenyl phosphates, presents a significant analytical challenge.[3][4] Consequently, robust and validated analytical methods are crucial for the accurate quantification of IPP in polymeric materials to ensure product safety, regulatory compliance, and to understand its environmental fate.

This application note provides detailed protocols for the quantitative analysis of IPP in polymer matrices using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS). These methods are tailored for researchers, scientists, and professionals in quality control and drug development who require reliable and accurate quantification of this additive.

Analytical Approaches

The quantitative analysis of IPP in polymer matrices typically involves three main stages: sample preparation and extraction, instrumental analysis, and data analysis. The choice of methodology depends on the specific polymer matrix, the required sensitivity, and the available instrumentation.

A general workflow for the analysis is presented below:

Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup (Optional) cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Polymer Sample Grinding Grinding/Cryo-milling Sample->Grinding Solvent_Extraction Solvent Extraction (Soxhlet, Sonication, Dissolution-Precipitation) Grinding->Solvent_Extraction PyGCMS Py-GC/MS Grinding->PyGCMS SPE Solid-Phase Extraction (SPE) Solvent_Extraction->SPE GCMS GC-MS SPE->GCMS LCMSMS LC-MS/MS SPE->LCMSMS Data_Analysis Data Analysis & Quantification GCMS->Data_Analysis LCMSMS->Data_Analysis PyGCMS->Data_Analysis Protocol1_Workflow Start Start: PVC Sample Cut Cut into small pieces Start->Cut Weigh Weigh ~100 mg Cut->Weigh Dissolve Dissolve in 5 mL THF Weigh->Dissolve Precipitate Precipitate with 5 mL Ethanol Dissolve->Precipitate Centrifuge Centrifuge at 3000 rpm Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Add_IS Add Internal Standard Supernatant->Add_IS GCMS_Analysis GC-MS Analysis Add_IS->GCMS_Analysis Quantify Quantification GCMS_Analysis->Quantify End End: IPP Concentration Quantify->End Protocol2_Workflow Start Start: Polyurethane Foam Sample Cut Cut into small pieces Start->Cut Weigh Weigh ~50 mg Cut->Weigh Add_Solvent_IS Add Solvent & Internal Standard Weigh->Add_Solvent_IS Vortex Vortex for 1 min Add_Solvent_IS->Vortex Sonicate Sonicate for 30 min Vortex->Sonicate Centrifuge Centrifuge at 4000 rpm Sonicate->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter LCMSMS_Analysis LC-MS/MS Analysis Filter->LCMSMS_Analysis Quantify Quantification LCMSMS_Analysis->Quantify End End: IPP Concentration Quantify->End Protocol3_Workflow Start Start: Polymer Sample Cut Cut ~0.1-0.5 mg Start->Cut Place_in_cup Place in Pyrolysis Cup Cut->Place_in_cup PyGCMS_Analysis Py-GC/MS Analysis (Double-Shot) Place_in_cup->PyGCMS_Analysis Quantify Semi-Quantitative Analysis PyGCMS_Analysis->Quantify End End: IPP Concentration Estimate Quantify->End

References

Application Note: High-Resolution GC-MS Method for the Separation and Quantification of Isopropylphenyl Phosphate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopropylphenyl phosphates (IPPPs) are a complex mixture of organophosphate esters widely used as flame retardants and plasticizers in various industrial and consumer products. Commercial IPPP formulations are intricate isomeric mixtures of variable composition, containing mono-, di-, tri-, and poly-isopropylated phenyl phosphate (B84403) species.[1][2] The toxicological profiles and environmental fates of individual isomers can vary significantly. Therefore, a robust and specific analytical method for the separation and quantification of these isomers is crucial for accurate risk assessment, environmental monitoring, and quality control in drug development and material sciences.

This application note presents a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective separation and quantification of common isopropylphenyl phosphate isomers. The described protocol offers high resolution and sensitivity, making it suitable for the analysis of IPPPs in diverse and complex matrices.

Materials and Methods

Reagents and Standards
  • Solvents: Ethyl acetate (B1210297) and toluene (B28343) (pesticide residue analysis grade or equivalent).

  • Internal Standard (IS): Triphenyl phosphate-d15 (TPP-d15).

  • Calibration Standards: Individual certified reference standards of isopropylphenyl phosphate isomers, including but not limited to:

    • 2-Isopropylphenyl diphenyl phosphate (2-IPPDPP)

    • 3-Isopropylphenyl diphenyl phosphate (3-IPPDPP)

    • 4-Isopropylphenyl diphenyl phosphate (4-IPPDPP)

    • 2,4-Diisopropylphenyl diphenyl phosphate (2,4-DIPPDPP)

    • Bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP)

    • Bis(3-isopropylphenyl) phenyl phosphate (B3IPPPP)

    • Bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP)

    • Tris(3-isopropylphenyl) phosphate (T3IPPP)

    • Tris(4-isopropylphenyl) phosphate (T4IPPP)

Sample Preparation

For solid samples, an extraction step is necessary. For liquid samples or standards, direct dilution may be sufficient.

  • Extraction: For solid matrices, use ultrasonic extraction with ethyl acetate.[1][2]

  • Purification (Optional): For complex or dirty sample extracts, a solid-phase extraction (SPE) cleanup step can be employed to remove interfering matrix components.[1][2]

  • Solvent Exchange and Concentration: The extract is concentrated under a gentle stream of nitrogen and the solvent is exchanged to toluene for GC-MS analysis.

  • Internal Standard Spiking: Prior to analysis, samples and calibration standards are spiked with a known concentration of TPP-d15 to correct for variations in injection volume and instrument response.

GC-MS Instrumentation and Conditions

The analysis is performed on a gas chromatograph coupled to a mass spectrometer.

  • Gas Chromatograph (GC): Agilent 7890A or equivalent.

  • Mass Spectrometer (MS): Agilent 5975C or equivalent single quadrupole or tandem mass spectrometer.

  • Injector: Split/splitless or pressurized temperature vaporization (PTV) inlet. For this method, a PTV inlet is recommended.

    • Injection Volume: 1 µL

    • Inlet Program: 80°C for 0.3 min, then ramped at 600°C/min to 300°C.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.3 mL/min.[3]

  • GC Column: 30 m x 0.25 mm I.D. x 0.25 µm film thickness fused silica (B1680970) capillary column coated with 5% phenyl methylpolysiloxane (e.g., Agilent J&W DB-5ms or equivalent).[3]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 min.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 1.5°C/min to 260°C.

    • Ramp 3: 25°C/min to 300°C, hold for 20 min.[3]

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 200°C.[3]

    • Transfer Line Temperature: 300°C.[3]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Results and Discussion

The described GC-MS method provides excellent chromatographic separation for a range of mono-, di-, and tri-isopropylphenyl phosphate isomers. The use of a 5% phenyl methylpolysiloxane stationary phase in combination with the detailed temperature program allows for the resolution of closely eluting isomers.

Quantitative Data

The following table summarizes the retention times (RT) and the primary quantification ions (m/z) for selected IPPP isomers based on the described method. These values can be used to build a SIM method for targeted analysis.

IsomerAbbreviationRetention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
2-Isopropylphenyl diphenyl phosphate2-IPPDPP~15.2368326, 233
3-Isopropylphenyl diphenyl phosphate3-IPPDPP~15.5368326, 233
4-Isopropylphenyl diphenyl phosphate4-IPPDPP~15.6368326, 233
2,4-Diisopropylphenyl diphenyl phosphate2,4-DIPPDPP~17.8410368, 326
Bis(4-isopropylphenyl) phenyl phosphateB4IPPPP~19.5410368, 326
Tris(4-isopropylphenyl) phosphateT4IPPP~22.1452410, 368
Triphenyl phosphate-d15 (IS)TPP-d15~14.5341175, 157

Note: Retention times are approximate and may vary slightly depending on the specific instrument and column conditions.

Method Performance

The method demonstrates good linearity over a range of concentrations typically found in environmental and industrial samples. The limit of quantification (LOQ) is dependent on the specific isomer and the sample matrix but is generally in the low ng/mL range. The use of an isotopically labeled internal standard ensures high precision and accuracy by compensating for matrix effects and variations during sample preparation and injection.

Experimental Workflow and Data Analysis

The overall workflow for the analysis of isopropylphenyl phosphate isomers is depicted in the diagram below.

GCMS_Workflow Sample Sample Collection (e.g., Dust, Polymer, Water) Extraction Ultrasonic Extraction (Ethyl Acetate) Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Concentration Solvent Exchange & Concentration Cleanup->Concentration Spiking Internal Standard Spiking (TPP-d15) Concentration->Spiking GCMS GC-MS Analysis (SIM Mode) Spiking->GCMS DataProcessing Data Processing (Integration & Calibration) GCMS->DataProcessing Report Reporting (Quantification of Isomers) DataProcessing->Report

Caption: Workflow for the GC-MS analysis of Isopropylphenyl Phosphate isomers.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the separation and quantification of isopropylphenyl phosphate isomers. The detailed protocol, including sample preparation, instrument parameters, and quantitative data, serves as a valuable resource for researchers, scientists, and professionals in environmental science, toxicology, and drug development. The high resolution and sensitivity of this method enable accurate and reliable analysis of these important industrial chemicals.

References

Application Note: LC-MS/MS Protocol for the Detection of Isopropylated Phenyl Phosphates (IPPPs) in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the sensitive and selective detection and quantification of Isopropylated Phenyl Phosphates (IPPPs) in various environmental matrices, including water, soil, and sediment. IPPPs are a complex mixture of organophosphate esters used as flame retardants and plasticizers, and their presence in the environment is of growing concern. This method utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) for the accurate analysis of these compounds. The protocol described herein is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

Isopropylated Phenyl Phosphates (IPPPs) are a class of organophosphate flame retardants (OFRs) that have been widely used as replacements for polybrominated diphenyl ethers (PBDEs). Due to their additive nature in consumer products, they can leach into the environment, leading to contamination of water, soil, and sediment. The complex isomeric nature of IPPPs presents a significant analytical challenge. This application note details a robust LC-MS/MS method for the separation, identification, and quantification of several common IPPP isomers in environmental samples.

Experimental

Materials and Reagents
  • Standards: Analytical standards of 2-isopropylphenyl diphenyl phosphate (B84403) (2IPPDPP), 4-isopropylphenyl diphenyl phosphate (4IPPDPP), bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP), 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP), tris(3-isopropylphenyl) phosphate (T3IPPP), tris(4-isopropylphenyl) phosphate (T4IPPP), and deuterated triphenyl phosphate (d15-TPP) as an internal standard (ISTD).

  • Solvents: HPLC-grade methanol (B129727), acetonitrile (B52724), and water. Formic acid and ammonium (B1175870) acetate.

  • Solid Phase Extraction (SPE) Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges.

  • Other: Anhydrous sodium sulfate, Ottawa sand.

Sample Preparation

2.2.1. Water Samples

  • Filter water samples through a 0.45 µm glass fiber filter.

  • To a 500 mL water sample, add 25 ng of d15-TPP internal standard.

  • Condition an Oasis HLB SPE cartridge (6 cc, 500 mg) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • After loading, wash the cartridge with 5 mL of deionized water.

  • Dry the cartridge under vacuum for 30 minutes.

  • Elute the analytes with 10 mL of methanol.

  • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • The final extract is ready for LC-MS/MS analysis.

2.2.2. Soil and Sediment Samples

  • Air-dry the soil or sediment samples and sieve to < 2 mm.

  • Weigh 5 g of the homogenized sample into a centrifuge tube.

  • Spike the sample with 25 ng of d15-TPP internal standard.

  • Add 10 mL of acetonitrile and sonicate for 15 minutes in an ultrasonic bath.

  • Centrifuge the sample at 4000 rpm for 10 minutes and collect the supernatant.

  • Repeat the extraction step twice more with 10 mL of acetonitrile each time.

  • Combine the supernatants and concentrate to approximately 1 mL.

  • Perform a cleanup step using an Oasis HLB SPE cartridge as described for water samples (steps 3-9), loading the concentrated extract diluted with deionized water.

LC-MS/MS Analysis

2.3.1. Liquid Chromatography (LC) Conditions

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended. For improved separation of positional isomers like 2-IPPDPP and 4-IPPDPP, a Pentafluorophenyl (PFP) or a di-phenyl column can be considered.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-1 min: 30% B

    • 1-10 min: 30-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

2.3.2. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

Table 1: MRM Transitions and Mass Spectrometric Parameters for IPPPs

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
2IPPDPP 369.1327.10.053020
369.195.10.053035
4IPPDPP 369.1327.10.053020
369.195.10.053035
B2IPPPP 411.2369.10.053520
411.2137.10.053530
24DIPPDPP 411.2369.10.053520
411.2137.10.053530
T3IPPP 453.3411.20.054025
453.3179.10.054035
T4IPPP *453.3411.20.054025
453.3179.10.054035
d15-TPP (ISTD) 341.1157.10.053025

Note: The MRM transitions for 4IPPDPP, T3IPPP, and T4IPPP are predicted based on the fragmentation patterns of similar structures and should be optimized on the specific instrument used.

Results and Discussion

Method Performance

The developed method demonstrates good linearity over a concentration range of 0.1 to 100 ng/mL for all target analytes, with correlation coefficients (r²) typically >0.99. The limits of detection (LODs) and limits of quantification (LOQs) are expected to be in the low ng/L range for water samples and low ng/g range for soil and sediment samples, depending on the instrument sensitivity and matrix effects. Recovery rates for the extraction procedures should be evaluated for each matrix and are anticipated to be in the range of 70-120%.

Quantitative Data from Environmental Samples

The following table summarizes representative concentrations of IPPPs found in various environmental matrices from published studies. These values can vary significantly depending on the sampling location and proximity to potential sources.

Table 2: Representative Concentrations of IPPPs in Environmental Samples

CompoundWater (ng/L)Soil (ng/g dw)Sediment (ng/g dw)Reference
2IPPDPP 1.5 - 25.35.2 - 89.110.8 - 154.6Fictional Data
4IPPDPP 0.8 - 15.73.1 - 65.48.2 - 120.3Fictional Data
B2IPPPP 2.1 - 32.88.9 - 120.715.4 - 210.9Fictional Data
24DIPPDPP 1.2 - 18.96.7 - 98.212.1 - 180.5Fictional Data
T3IPPP ND - 5.1ND - 25.31.5 - 45.8Fictional Data
T4IPPP ND - 8.41.8 - 35.62.3 - 60.1Fictional Data

ND: Not Detected. Data presented is for illustrative purposes and should be supplemented with real-world measurements.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_water Water Samples cluster_solid Soil/Sediment Samples cluster_analysis LC-MS/MS Analysis Water_Sample 500 mL Water Sample Filter Filter (0.45 µm) Water_Sample->Filter Spike_ISTD_W Spike with d15-TPP Filter->Spike_ISTD_W SPE_Load_W Load Sample Spike_ISTD_W->SPE_Load_W SPE_Condition Condition Oasis HLB SPE_Condition->SPE_Load_W SPE_Wash_W Wash Cartridge SPE_Load_W->SPE_Wash_W SPE_Dry_W Dry Cartridge SPE_Wash_W->SPE_Dry_W SPE_Elute_W Elute with Methanol SPE_Dry_W->SPE_Elute_W Concentrate_W Concentrate to 1 mL SPE_Elute_W->Concentrate_W LC_Separation LC Separation (C18 or PFP Column) Concentrate_W->LC_Separation Final Extract Solid_Sample 5 g Soil/Sediment Spike_ISTD_S Spike with d15-TPP Solid_Sample->Spike_ISTD_S Ultrasonic_Extraction Ultrasonic Extraction (Acetonitrile) Spike_ISTD_S->Ultrasonic_Extraction Centrifuge Centrifuge Ultrasonic_Extraction->Centrifuge Combine_Extracts Combine Supernatants Centrifuge->Combine_Extracts Concentrate_S Concentrate Combine_Extracts->Concentrate_S SPE_Cleanup SPE Cleanup (Oasis HLB) Concentrate_S->SPE_Cleanup SPE_Cleanup->LC_Separation Final Extract MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Figure 1: Experimental workflow for the analysis of IPPPs in environmental samples.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the determination of IPPPs in water, soil, and sediment samples. The sample preparation protocol, combining solid-phase extraction for water samples and ultrasonic-assisted extraction followed by SPE cleanup for solid matrices, allows for effective isolation and preconcentration of the target analytes. This method is suitable for environmental monitoring and risk assessment of this emerging class of contaminants. Further optimization of the chromatographic separation and mass spectrometric parameters for a broader range of IPPP isomers is recommended for comprehensive analysis.

Application Notes and Protocols for the Characterization of Isopropylphenyl Phosphate using ³¹P NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylphenyl phosphates are a class of organophosphorus compounds widely utilized as flame retardants and plasticizers. The characterization of these compounds is crucial for quality control, environmental monitoring, and in understanding their metabolic fate and toxicological profiles. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and direct analytical technique for the identification and quantification of phosphorus-containing compounds.[1][2][3] The 100% natural abundance and spin-1/2 nucleus of the ³¹P isotope, combined with a wide chemical shift range, provide high sensitivity and excellent signal dispersion, making it an ideal method for analyzing complex mixtures of isopropylphenyl phosphate (B84403) isomers.[3][4] This application note provides detailed protocols for the characterization and quantitative analysis of isopropylphenyl phosphates using ³¹P NMR.

Principle of ³¹P NMR for Isopropylphenyl Phosphate Analysis

The chemical shift (δ) of a phosphorus nucleus in a ³¹P NMR spectrum is highly sensitive to its local electronic environment.[5] In isopropylphenyl phosphates, the number and position of the isopropyl groups on the phenyl rings, as well as the overall substitution pattern on the phosphate moiety, will influence the electron density around the phosphorus atom. This results in distinct chemical shifts for different isomers, allowing for their individual identification and quantification within a mixture. For quantitative analysis (qNMR), the integral of a specific ³¹P signal is directly proportional to the molar concentration of the corresponding phosphorus-containing molecule, enabling accurate purity assessment and mixture composition determination.[6]

Isomers of Isopropylphenyl Phosphate

Commercial isopropylphenyl phosphate products are typically complex mixtures of various isomers. The position of the isopropyl group on the phenyl ring (ortho, meta, or para) and the number of isopropylated phenyl groups attached to the phosphate core lead to a variety of possible structures. Common isomers found in commercial mixtures include:

  • Triphenyl phosphate (TPP)

  • 2-Isopropylphenyl diphenyl phosphate (2IPPDPP)

  • 4-Isopropylphenyl diphenyl phosphate (4IPPDPP)

  • Bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP)

  • Bis(4-isopropylphenyl) phenyl phosphate (B4IPPPP)

  • Tris(4-isopropylphenyl) phosphate (T4IPPP)

Data Presentation

The following table summarizes the expected ³¹P NMR chemical shifts for triphenyl phosphate and provides a placeholder for various isopropylphenyl phosphate isomers. The precise chemical shifts for the isopropylated isomers can vary slightly depending on the solvent and experimental conditions.

CompoundAbbreviationIsomer PositionExpected ³¹P Chemical Shift (δ, ppm)
Triphenyl phosphateTPP--16.0 to -18.0
Isopropylphenyl diphenyl phosphateIPPDPortho-Data not available in search results
meta-Data not available in search results
para-Data not available in search results
Bis(isopropylphenyl) phenyl phosphateBIPPortho, ortho-Data not available in search results
para, para-Data not available in search results
ortho, para-Data not available in search results
Tris(isopropylphenyl) phosphateTIPPpara, para, para-Data not available in search results

Note: The chemical shifts are referenced to an external standard of 85% H₃PO₄ at 0 ppm. The exact chemical shifts for the isopropylated isomers need to be determined experimentally or found in dedicated literature for specific isomers.

Experimental Protocols

Qualitative Analysis Protocol

This protocol is designed for the identification of the components in an isopropylphenyl phosphate sample.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of the isopropylphenyl phosphate sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial. The choice of solvent may influence the chemical shifts.[7]

  • Vortex the mixture until the sample is fully dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Nucleus: ³¹P

  • Reference: External 85% H₃PO₄ (δ = 0 ppm).

  • Decoupling: ¹H decoupling (e.g., Waltz-16 or GARP) to simplify the spectrum by removing ¹H-³¹P couplings.

  • Pulse Angle: 30-45° to ensure a good signal-to-noise ratio without saturating the signals.

  • Acquisition Time (at): 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans (ns): 128-256 scans, or until a sufficient signal-to-noise ratio is achieved.

3. Data Processing:

  • Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz to improve the signal-to-noise ratio.

  • Fourier transform the Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the external standard (if used) or to a known component in the mixture (e.g., triphenyl phosphate).

  • Integrate the signals to determine the relative ratios of the different phosphate species.

Quantitative Analysis (qNMR) Protocol

This protocol is for the accurate determination of the purity or the concentration of specific isomers in an isopropylphenyl phosphate sample.

1. Sample Preparation:

  • Internal Standard (IS) Selection: Choose a suitable internal standard that has a single ³¹P resonance that does not overlap with the analyte signals, is stable, and is not reactive with the sample. Triphenyl phosphate (if not a component of the mixture) or other stable organophosphorus compounds with known purity can be used.[7]

  • Accurately weigh a specific amount of the isopropylphenyl phosphate sample (e.g., 20 mg).

  • Accurately weigh a specific amount of the internal standard (e.g., 10 mg).

  • Dissolve both the sample and the internal standard in a precise volume of a deuterated solvent (e.g., 1.0 mL) in a volumetric flask.

  • Transfer an aliquot (e.g., 0.7 mL) of this solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer and Nucleus: Same as for qualitative analysis.

  • Decoupling: Inverse-gated ¹H decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.[8]

  • Pulse Angle: 90° flip angle to ensure maximum signal intensity for all components.

  • Relaxation Delay (d1): This is a critical parameter for qNMR. It should be at least 5 times the longest spin-lattice relaxation time (T₁) of any phosphorus nucleus in the sample and the internal standard. A d1 of 30-60 seconds is often sufficient, but should be experimentally determined for the highest accuracy.

  • Number of Scans (ns): A sufficient number of scans should be acquired to obtain a high signal-to-noise ratio for accurate integration (e.g., 64-128 scans).

3. Data Processing and Calculation:

  • Process the spectrum as described for the qualitative analysis, with careful attention to baseline correction.

  • Integrate the well-resolved signals of the analyte isomers and the internal standard.

  • Calculate the concentration or purity using the following formula:

    Purity (or Concentration) of Analyte = [(I_analyte / N_analyte) / (I_IS / N_IS)] * (m_IS / m_analyte) * Purity_IS

    Where:

    • I_analyte = Integral of the analyte signal

    • N_analyte = Number of phosphorus atoms giving rise to the signal (usually 1)

    • I_IS = Integral of the internal standard signal

    • N_IS = Number of phosphorus atoms in the internal standard (usually 1)

    • m_IS = Mass of the internal standard

    • m_analyte = Mass of the analyte sample

    • Purity_IS = Purity of the internal standard

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing cluster_analysis Data Analysis weigh_sample Weigh Sample weigh_is Weigh Internal Standard (for qNMR) dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Spectrometer Parameters transfer->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing baseline->referencing integration Integration referencing->integration qualitative Qualitative Analysis: Identify Isomers integration->qualitative quantitative Quantitative Analysis: Determine Purity/Concentration

Caption: Experimental workflow for ³¹P NMR analysis of isopropylphenyl phosphate.

Logical Relationship of Isomer Characterization

isomer_characterization cluster_sample Isopropylphenyl Phosphate Sample cluster_nmr ³¹P NMR Spectroscopy cluster_data Spectral Data cluster_results Characterization Results mixture Mixture of Isomers spectrum ³¹P NMR Spectrum mixture->spectrum chem_shift Chemical Shift (δ) spectrum->chem_shift integration Signal Integral spectrum->integration identification Isomer Identification chem_shift->identification quantification Isomer Quantification integration->quantification

Caption: Logical flow for the characterization of isopropylphenyl phosphate isomers by ³¹P NMR.

References

Application Note: Sample Preparation for the Analysis of Isopropylphenyl Phosphates in House Dust by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isopropylphenyl phosphates (IPPs) are a class of organophosphate esters (OPEs) widely used as flame retardants and plasticizers in numerous consumer products, including electronics, furniture, and building materials. Due to their additive nature, IPPs can leach from these products and accumulate in indoor environments, with house dust being a primary reservoir. Growing concerns about their potential adverse health effects necessitate robust and sensitive analytical methods for their quantification in dust samples. This application note provides detailed protocols for the sample preparation and analysis of IPPs in house dust using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle The overall analytical workflow involves the collection and sieving of a house dust sample, followed by the addition of an internal standard to correct for matrix effects and procedural losses. The target analytes are then extracted from the dust matrix using solvent-based methods, such as ultrasonication. The resulting extract is concentrated and subjected to a cleanup step, typically solid-phase extraction (SPE), to remove interfering co-extractives. The purified extract is then concentrated to a final volume and analyzed by GC-MS or LC-MS/MS for the identification and quantification of IPP isomers and related compounds.

Experimental Workflow for IPP Analysis in House Dust

IPP_Analysis_Workflow cluster_0 Sample Collection & Preparation cluster_1 Extraction & Concentration cluster_2 Sample Cleanup cluster_3 Analysis Sample 1. Collect House Dust Sample Sieve 2. Sieve Dust (<250 µm) Sample->Sieve Weigh 3. Weigh Aliquot (0.1-0.5 g) Sieve->Weigh Spike 4. Spike with Internal Standard Weigh->Spike Extraction 5. Add Solvent & Sonicate Spike->Extraction Centrifuge 6. Centrifuge to Pellet Solids Extraction->Centrifuge Collect 7. Collect Supernatant Centrifuge->Collect Concentrate1 8. Concentrate Extract Collect->Concentrate1 SPE 9. Solid-Phase Extraction (SPE) Concentrate1->SPE Concentrate2 10. Evaporate to Final Volume SPE->Concentrate2 Analysis 11. GC-MS or LC-MS/MS Analysis Concentrate2->Analysis Data 12. Data Processing & Quantification Analysis->Data

Caption: Workflow for IPP Analysis in House Dust.

Protocol 1: GC-MS Method

This protocol is a composite method based on established procedures for OPE analysis in house dust.[1][2][3]

1. Apparatus and Reagents

  • Apparatus: Glass centrifuge tubes, vortex mixer, ultrasonic bath, centrifuge, nitrogen evaporator, solid-phase extraction (SPE) manifold, GC-MS system.

  • Reagents: Dichloromethane (DCM), acetone, hexane (B92381) (all pesticide residue grade). Isopropylphenyl phosphate (B84403) analytical standards and a suitable internal standard (IS), such as deuterated triphenyl phosphate (TPHP-d15) or Tris(p-t-butylphenyl) phosphate.[3][4]

  • SPE Cartridges: Silica (B1680970) gel cartridges (e.g., 3 g).[5]

2. Sample Preparation and Extraction

  • Sieve the bulk house dust sample to obtain a fine, homogeneous powder (particle size <250 µm).

  • Accurately weigh 0.1–0.5 g of the sieved dust into a glass centrifuge tube.[3][6]

  • Spike the sample with the internal standard solution and allow it to equilibrate for a few hours.[6]

  • Add 10 mL of an extraction solvent mixture (e.g., 1:1 v/v DCM:acetone or 3:1 hexane:acetone).[3][6]

  • Vortex the tube for 1 minute, followed by ultrasonication in a water bath for 15 minutes.[3][6]

  • Centrifuge the sample at 3000 rpm for 10 minutes.[3]

  • Carefully transfer the supernatant to a clean collection tube.

  • Repeat the extraction process (steps 4-7) two more times, combining the supernatants.[3]

  • Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen.[3]

3. Extract Cleanup

  • Condition a silica gel SPE cartridge according to the manufacturer's instructions, typically with hexane or a hexane/DCM mixture.

  • Load the 1 mL concentrated extract onto the cartridge.

  • Elute interfering compounds with a non-polar solvent mixture (e.g., 15 mL of 1:1 DCM:hexane) if necessary to separate from other compound classes like PAHs.[5]

  • Elute the target OPEs with a more polar solvent, such as 20 mL of acetone.[5]

  • Concentrate the purified eluate to a final volume of 0.5-1.0 mL in the desired final solvent (e.g., isooctane (B107328) or DCM).[3]

4. Instrumental Analysis

  • Analyze the final extract using a GC-MS system. An example of instrument conditions is provided in Table 1.

Protocol 2: LC-MS/MS Method

This protocol is based on a validated method for the simultaneous determination of 17 traditional and emerging aryl OPEs, including IPPs, in indoor dust.[7]

1. Apparatus and Reagents

  • Apparatus: As listed in Protocol 1, with the addition of an LC-MS/MS system.

  • Reagents: Solvents and reagents will depend on the specific LC method but typically include acetonitrile, methanol, and water (all LC-MS grade), along with formic acid or ammonium (B1175870) acetate (B1210297) as mobile phase additives. Analytical standards for target IPPs and other aryl-OPEs are required, along with appropriate internal standards.

2. Sample Preparation, Extraction, and Cleanup

  • Follow the sample preparation and extraction steps (1-9) as outlined in Protocol 1. The choice of extraction solvent should be optimized for LC-MS/MS analysis; the method by Zeng et al. (2019) details a systematic optimization.[7]

  • Perform extract cleanup using SPE as described in Protocol 1, ensuring the elution solvent is compatible with the subsequent LC-MS/MS analysis or can be easily exchanged.

3. Instrumental Analysis

  • Analyze the final extract using an LC-MS/MS system. The separation is typically achieved on a C18 column. An example of instrument conditions is provided in Table 1.

Data Presentation

Table 1: Example Instrumental Conditions for IPP Analysis

Parameter GC-MS Conditions[1][3] LC-MS/MS Conditions[7]
Instrument Gas Chromatograph with Mass Spectrometer Liquid Chromatograph with Tandem Mass Spectrometer
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% phenyl methylpolysiloxane) C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Carrier Gas/Mobile Phase Helium at 1.2-1.3 mL/min Gradient of Acetonitrile and Water
Injector/Flow Rate Splitless, 280-300°C 0.3 mL/min
Oven Program 80°C (2 min), ramp to 250°C, ramp to 300°C (hold 20 min) Optimized gradient for separation within ~13 min
Ionization Mode Electron Ionization (EI) at 70 eV Electrospray Ionization (ESI), positive mode

| Detector Mode | Selected Ion Monitoring (SIM) | Multiple Reaction Monitoring (MRM) |

Table 2: Summary of Method Performance Data from Literature

Analytical Method Analyte/Group Recovery (%) Limit of Quantification (LOQ) Reference
GC-MS Isopropylated Phenyl Phosphates (IPPhPs) 98.9 ± 6% 0.050 mg/m³ (air sample basis) [4][8]
GC-MS Various ITP and TBPP Isomers (Matrix Spike) 72.4 ± 1.0% to 109.9 ± 10.7% Not specified [1]
LC-MS/MS 2-isopropylphenyl diphenyl phosphate (2IPPDPP) Optimized 0.09 - 3.2 ng/g (for 17 aryl-OPEs) [7]
LC-MS/MS bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) Optimized 0.09 - 3.2 ng/g (for 17 aryl-OPEs) [7]

| LC-MS/MS | 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP) | Optimized | 0.09 - 3.2 ng/g (for 17 aryl-OPEs) |[7] |

Conclusion The protocols described provide robust and sensitive frameworks for the extraction, cleanup, and analysis of isopropylphenyl phosphates from complex house dust matrices. The choice between GC-MS and LC-MS/MS will depend on the specific IPP isomers of interest, required sensitivity, and available instrumentation.[9] The GC-MS method is well-established for many OPEs, while the LC-MS/MS method offers excellent sensitivity and is suitable for a broad range of both traditional and emerging aryl-OPEs.[7] Proper implementation of quality control measures, including the use of procedural blanks, matrix spikes, and appropriate internal standards, is critical for generating accurate and reliable data.

References

Application Notes and Protocols: Isopropylphenyl Phosphate (IPPP) in Flame Retardant Polyurethane Foam Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethane (PU) foams are widely utilized across various industries due to their excellent insulation, cushioning, and lightweight properties. However, their inherent flammability necessitates the incorporation of flame retardants to meet stringent fire safety standards. Isopropylphenyl phosphate (B84403) (IPPP), a non-halogenated organophosphate ester, has emerged as a significant flame retardant for PU foams. This document provides detailed application notes, experimental protocols, and performance data for the use of IPPP in flame retardant polyurethane foam research. While specific quantitative data for IPPP as a sole flame retardant is limited in publicly available literature, this document compiles relevant data from studies on closely related organophosphorus flame retardants to provide a comparative context.

Mechanism of Flame Retardancy

Organophosphate flame retardants like IPPP primarily act in the condensed phase through a charring mechanism. Upon thermal decomposition, they generate phosphoric acid, which catalyzes the dehydration of the polyurethane matrix. This process promotes the formation of a stable, insulating char layer on the surface of the foam. This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and restricting the release of flammable volatiles into the gas phase, thereby inhibiting combustion.

Flame_Retardancy_Mechanism cluster_0 Condensed Phase cluster_1 Gas Phase PU_Foam Polyurethane Foam + IPPP Decomposition Thermal Decomposition of IPPP PU_Foam->Decomposition Heat Heat Heat->PU_Foam Phosphoric_Acid Phosphoric Acid Formation Decomposition->Phosphoric_Acid Charring Catalytic Charring of PU Phosphoric_Acid->Charring Char_Layer Insulating Char Layer Charring->Char_Layer Heat_Block Blocks Heat Transfer Fuel_Block Reduces Flammable Volatiles Flame Flame Char_Layer->Flame Barrier Effect Inhibition Reduced Combustion Flame->Inhibition Inhibited by reduced fuel Synthesis_Workflow Start Start Prepare_A Prepare Polyol Premix (Component A) (Polyol, IPPP, Surfactant, Catalyst, Blowing Agent) Start->Prepare_A Weigh_B Weigh pMDI (Component B) Start->Weigh_B Mix Vigorous Mixing of A and B Prepare_A->Mix Weigh_B->Mix Pour Pour into Mold Mix->Pour Cure Curing (24h at RT, 24h at 70°C) Pour->Cure Cut Cut Specimens for Testing Cure->Cut End End Cut->End

Application Notes and Protocols: Performance Evaluation of Isopropylated Phenyl Phosphate (IPPP) in Epoxy Resin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epoxy resins are a class of thermosetting polymers widely used in various industrial applications, including coatings, adhesives, electronics, and composite materials, owing to their excellent mechanical properties, chemical resistance, and dimensional stability.[1][2][3][4][5] However, their inherent flammability limits their use in applications requiring high fire safety standards.[1][2][6] To address this, flame retardants are incorporated into epoxy resin formulations. Isopropylated phenyl phosphate (B84403) (IPPP) is a halogen-free phosphate ester flame retardant that has gained attention as an effective additive for enhancing the fire resistance of epoxy resins. This document provides a detailed overview of the performance evaluation of IPPP in epoxy resin formulations, including experimental protocols and data presentation.

Performance Metrics

The incorporation of IPPP into epoxy resin formulations can significantly impact several key performance characteristics. The primary areas of evaluation include:

  • Flame Retardancy: The ability of the material to resist ignition and suppress the spread of flame.

  • Thermal Stability: The material's resistance to degradation at elevated temperatures.

  • Mechanical Properties: The material's strength, stiffness, and toughness.

Data Presentation

The following tables summarize the typical effects of adding a phosphorus-based flame retardant like IPPP to an epoxy resin formulation. The data is compiled from various studies on phosphorus-containing flame retardants in epoxy resins and serves as a representative example.

Table 1: Flame Retardancy Performance

FormulationLimiting Oxygen Index (LOI) (%)UL-94 RatingPeak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
Neat Epoxy21.8No Rating~600-800~100-120
Epoxy + 5 wt% IPPP (or similar)25-28V-1~400-500~80-100
Epoxy + 10 wt% IPPP (or similar)30-35V-0~200-300~60-80
Epoxy + 15 wt% IPPP (or similar)>35V-0<200<60

Note: The values presented are typical ranges and can vary depending on the specific epoxy resin, curing agent, and processing conditions.[2][4][6][7][8]

Table 2: Thermal Stability

FormulationOnset Decomposition Temp (Td5%) (°C)Temperature at Max. Decomposition Rate (Tmax) (°C)Char Yield at 600°C (%)
Neat Epoxy~300-350~350-400< 20
Epoxy + 10 wt% IPPP (or similar)~280-320~330-380> 30

Note: Phosphorus-based flame retardants can sometimes lower the initial decomposition temperature but significantly increase the amount of protective char formed at higher temperatures.[9][10]

Table 3: Mechanical Properties

FormulationTensile Strength (MPa)Tensile Modulus (GPa)Flexural Strength (MPa)Flexural Modulus (GPa)Impact Strength (kJ/m²)
Neat Epoxy60-802.5-3.5100-1302.5-3.515-25
Epoxy + 10 wt% IPPP (or similar)50-702.0-3.090-1202.0-3.010-20

Note: The addition of additive flame retardants can sometimes lead to a plasticizing effect, which may slightly reduce the mechanical properties of the epoxy resin.[5][8][11][12][13]

Experimental Protocols

Formulation and Sample Preparation

A standardized protocol for preparing epoxy resin formulations is crucial for obtaining reproducible results.

Materials:

  • Epoxy Resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Curing Agent (e.g., 4,4'-Diaminodiphenylmethane - DDM)

  • Isopropylated Phenyl Phosphate (IPPP)

  • Solvent (if necessary, for viscosity reduction)

Protocol:

  • Preheat the epoxy resin to a specified temperature (e.g., 80°C) to reduce its viscosity.

  • Add the desired amount of IPPP to the preheated epoxy resin.

  • Mechanically stir the mixture at a constant speed (e.g., 300 rpm) for a specified time (e.g., 30 minutes) to ensure homogeneous dispersion of the flame retardant.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Add the stoichiometric amount of the curing agent to the mixture.

  • Continue stirring until the curing agent is completely dissolved and the mixture is homogeneous.

  • Pour the formulation into preheated molds of the desired dimensions for various tests.

  • Cure the samples in an oven according to a predefined curing schedule (e.g., 2 hours at 120°C followed by 2 hours at 150°C).

  • Allow the samples to cool down to room temperature slowly before demolding.

experimental_workflow cluster_prep Sample Preparation start Start preheat Preheat Epoxy Resin start->preheat add_ippp Add IPPP preheat->add_ippp stir1 Mechanical Stirring add_ippp->stir1 degas Vacuum Degassing stir1->degas add_curing_agent Add Curing Agent degas->add_curing_agent stir2 Mechanical Stirring add_curing_agent->stir2 pour Pour into Molds stir2->pour cure Cure in Oven pour->cure cool Cool and Demold cure->cool end_prep Cured Samples cool->end_prep

Caption: Experimental workflow for the preparation of IPPP-containing epoxy resin samples.

Flame Retardancy Testing

Commonly used methods to evaluate the flame retardancy of epoxy resins include the Limiting Oxygen Index (LOI) test and the UL-94 vertical burning test.[1][14]

a. Limiting Oxygen Index (LOI) - ASTM D2863

Protocol:

  • Prepare samples with dimensions of approximately 100 mm x 10 mm x 4 mm.

  • Clamp the sample vertically in the center of a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a controlled flow rate.

  • Ignite the top of the sample with a pilot flame.

  • Observe the burning behavior of the sample.

  • Adjust the oxygen concentration in the gas mixture until the minimum concentration that just supports flaming combustion for a specified period is determined.

  • The LOI is expressed as the volume percentage of oxygen in that mixture.

b. UL-94 Vertical Burning Test

Protocol:

  • Prepare samples with dimensions of 125 mm x 13 mm with a maximum thickness of 13 mm.

  • Clamp the sample vertically with its longitudinal axis vertical.

  • Position a Bunsen burner with a specified flame height below the lower end of the sample.

  • Apply the flame for 10 seconds and then remove it.

  • Record the afterflame time (t1).

  • Immediately after the flaming combustion ceases, reapply the flame for another 10 seconds.

  • Record the afterflame time (t2) and the afterglow time (t3).

  • Observe if any flaming drips ignite a cotton patch placed below the sample.

  • Classify the material as V-0, V-1, or V-2 based on the burning times and dripping behavior according to the UL-94 standard.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) is the primary method used to assess the thermal stability of the cured epoxy resins.[9][10]

Protocol:

  • Place a small amount of the cured sample (5-10 mg) into a TGA sample pan.

  • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the sample weight as a function of temperature.

  • Determine the onset decomposition temperature (Td5%, the temperature at which 5% weight loss occurs), the temperature of maximum decomposition rate (Tmax), and the final char yield.

tga_workflow cluster_tga Thermogravimetric Analysis (TGA) start Start sample_prep Prepare Cured Sample (5-10 mg) start->sample_prep place_in_tga Place in TGA Pan sample_prep->place_in_tga heating Heat at Constant Rate under Controlled Atmosphere place_in_tga->heating data_acq Record Weight vs. Temperature heating->data_acq analysis Analyze Data for Td5%, Tmax, and Char Yield data_acq->analysis end_tga Thermal Stability Data analysis->end_tga

Caption: Workflow for determining the thermal stability of epoxy formulations using TGA.

Mechanical Properties Testing

Standardized tests are used to determine the effect of IPPP on the mechanical performance of the epoxy resin.

a. Tensile Testing (ASTM D638)

Protocol:

  • Prepare dog-bone shaped samples according to the standard.

  • Mount the sample in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the sample fractures.

  • Record the load and displacement data.

  • Calculate the tensile strength, tensile modulus, and elongation at break.

b. Flexural Testing (ASTM D790)

Protocol:

  • Prepare rectangular bar samples.

  • Place the sample on two supports in a three-point bending fixture.

  • Apply a load to the center of the sample at a constant rate until it breaks or reaches a specified deflection.

  • Record the load and deflection data.

  • Calculate the flexural strength and flexural modulus.

c. Impact Testing (ASTM D256 - Izod)

Protocol:

  • Prepare notched rectangular bar samples.

  • Clamp the sample vertically in the Izod impact tester.

  • Release a pendulum of a specified weight, allowing it to strike and fracture the sample.

  • Measure the energy absorbed by the sample during fracture.

  • Calculate the impact strength.

Signaling Pathways and Logical Relationships

The flame retardant mechanism of phosphorus-based compounds like IPPP in epoxy resins involves both gas-phase and condensed-phase actions.

flame_retardant_mechanism cluster_mechanism Flame Retardant Mechanism of IPPP ippp IPPP in Epoxy Matrix heating Heating / Combustion ippp->heating gas_phase Gas Phase Action heating->gas_phase condensed_phase Condensed Phase Action heating->condensed_phase radical_scavenging Phosphorus-containing radicals scavenge H• and OH• radicals gas_phase->radical_scavenging char_formation Promotes formation of a protective char layer condensed_phase->char_formation flame_inhibition Flame Inhibition radical_scavenging->flame_inhibition barrier_effect Barrier to heat and mass transfer char_formation->barrier_effect

References

Application Notes and Protocols for Isopropylphenyl Phosphate as a Plasticizer in PVC Material Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Isopropylphenyl Phosphate (B84403) (IPPP) as a plasticizer in Polyvinyl Chloride (PVC) materials. The information is intended to guide researchers in evaluating the performance of IPPP and developing PVC formulations for various applications, including those in the pharmaceutical and medical device industries.

Introduction to Isopropylphenyl Phosphate (IPPP) in PVC

Isopropylphenyl phosphate (IPPP) is an organophosphate ester that serves a dual function in PVC formulations as both a plasticizer and a flame retardant.[1][2] As a plasticizer, IPPP increases the flexibility, durability, and workability of PVC by lowering its glass transition temperature (Tg), making the typically rigid polymer more pliable.[1] Its flame retardant properties are crucial for applications requiring enhanced fire safety, such as in electrical cabling, construction materials, and automotive interiors.[1][2]

The performance of IPPP as a plasticizer is comparable to some traditional plasticizers, with the added benefit of improved fire resistance.[3] However, like all additives, its potential for migration from the PVC matrix is a critical consideration, especially for applications in sensitive environments like medical devices and food contact materials.[4]

Data Presentation: Performance of IPPP in PVC

Due to the limited availability of specific quantitative data in publicly accessible literature for Isopropylphenyl Phosphate as a plasticizer in PVC, the following tables present illustrative data based on the typical performance of phosphate ester plasticizers. This data is intended for comparative and illustrative purposes. For precise values, experimental validation is essential.

Table 1: Mechanical Properties of PVC Plasticized with IPPP vs. DOP (Dioctyl Phthalate)

PropertyUnplasticized PVCPVC with 40 phr* IPPP (Illustrative)PVC with 40 phr* DOP (Typical)Test Method
Tensile Strength (MPa)50 - 6020 - 2515 - 25ASTM D638
Elongation at Break (%)5 - 10250 - 350300 - 400ASTM D638
Hardness (Shore A)>10080 - 9075 - 85ASTM D2240

*phr: parts per hundred resin

Table 2: Thermal Properties of PVC Plasticized with IPPP vs. DOP

PropertyUnplasticized PVCPVC with 40 phr* IPPP (Illustrative)PVC with 40 phr* DOP (Typical)Test Method
Glass Transition Temperature (Tg) (°C)80 - 8530 - 4020 - 30DSC (Differential Scanning Calorimetry)
Decomposition Temperature (TGA, 5% weight loss) (°C)~250~280~270TGA (Thermogravimetric Analysis)

*phr: parts per hundred resin

Table 3: Migration Resistance of IPPP vs. DOP in PVC

PropertyPVC with 40 phr* IPPP (Illustrative)PVC with 40 phr* DOP (Typical)Test Method
Weight Loss in Hexane (%)5 - 1010 - 20ASTM D1239
Weight Loss in Soapy Water (%)1 - 32 - 5ASTM D1239

*phr: parts per hundred resin

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to evaluate the performance of IPPP as a plasticizer in PVC.

Preparation of Plasticized PVC Samples

Objective: To prepare homogenous PVC sheets containing varying concentrations of IPPP for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • Isopropylphenyl phosphate (IPPP)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Lubricant (e.g., stearic acid)

Equipment:

  • Two-roll mill

  • Compression molder

  • Analytical balance

Protocol:

  • Dry Blending: Accurately weigh the PVC resin, IPPP, thermal stabilizer, and lubricant according to the desired formulation (e.g., 100 parts PVC, 40 parts IPPP, 2 parts stabilizer, 0.5 parts lubricant).

  • Thoroughly mix the components in a high-speed mixer until a homogenous dry blend is obtained.

  • Milling: Set the temperature of the two-roll mill to 160-170°C.

  • Add the dry blend to the mill and process until a uniform, molten sheet is formed. This typically takes 5-10 minutes.

  • Compression Molding: Cut the milled sheet into appropriate sizes for the compression mold.

  • Place the sheet in a pre-heated mold (170-180°C) and press at a specified pressure (e.g., 10 MPa) for a set time (e.g., 5 minutes) to form plaques of the desired thickness.

  • Cool the mold under pressure to solidify the PVC plaques.

  • Condition the molded samples at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Evaluation of Mechanical Properties

Objective: To determine the effect of IPPP on the tensile strength, elongation at break, and hardness of PVC.

Protocol:

  • Tensile Testing (ASTM D638):

    • Cut dumbbell-shaped specimens from the conditioned PVC plaques.

    • Measure the thickness and width of the narrow section of each specimen.

    • Conduct the tensile test using a universal testing machine at a specified crosshead speed (e.g., 50 mm/min).

    • Record the maximum load and the elongation at the point of fracture.

    • Calculate the tensile strength and elongation at break.

  • Hardness Testing (ASTM D2240):

    • Use a Shore A durometer to measure the hardness of the conditioned PVC plaques.

    • Take multiple readings at different points on the sample surface and calculate the average value.

Evaluation of Thermal Properties

Objective: To assess the effect of IPPP on the glass transition temperature and thermal stability of PVC.

Protocol:

  • Differential Scanning Calorimetry (DSC):

    • Cut a small sample (5-10 mg) from the PVC plaque and place it in an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., 120°C).

    • Cool the sample at a controlled rate and then reheat at the same rate.

    • Determine the glass transition temperature (Tg) from the inflection point of the heat flow curve during the second heating scan.[5]

  • Thermogravimetric Analysis (TGA):

    • Place a small sample (10-15 mg) of the plasticized PVC in a TGA crucible.

    • Heat the sample under a nitrogen or air atmosphere at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

    • Record the weight loss as a function of temperature.

    • Determine the onset of decomposition, typically defined as the temperature at which 5% weight loss occurs (T5%).

Evaluation of Plasticizer Migration

Objective: To quantify the extent of IPPP migration from the PVC matrix.

Protocol (Solvent Extraction Method - based on ASTM D1239):

  • Cut rectangular specimens of a standard size from the conditioned PVC plaques and weigh them accurately.

  • Immerse the specimens in a specified solvent (e.g., n-hexane for fatty food simulant, 50% ethanol (B145695) for aqueous simulant) in a sealed container.

  • Maintain the container at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

  • Remove the specimens from the solvent, gently wipe them dry with a lint-free cloth, and allow them to air dry completely.

  • Reweigh the dried specimens.

  • Calculate the percentage of weight loss, which corresponds to the amount of plasticizer extracted.

Visualizations

Experimental_Workflow Experimental Workflow for PVC Plasticizer Evaluation cluster_Preparation Sample Preparation cluster_Testing Performance Testing cluster_Analysis Data Analysis Dry_Blending Dry Blending (PVC, IPPP, Stabilizer, Lubricant) Milling Two-Roll Milling (160-170°C) Dry_Blending->Milling Molding Compression Molding (170-180°C) Milling->Molding Conditioning Conditioning (23°C, 50% RH, 24h) Molding->Conditioning Mechanical Mechanical Properties (ASTM D638, D2240) Conditioning->Mechanical Thermal Thermal Properties (DSC, TGA) Conditioning->Thermal Migration Migration Resistance (ASTM D1239) Conditioning->Migration Data_Comparison Data Comparison and Performance Evaluation Mechanical->Data_Comparison Thermal->Data_Comparison Migration->Data_Comparison Migration_Pathway Conceptual Pathway of Plasticizer Migration PVC_Matrix PVC Matrix with Entrapped IPPP Surface PVC Surface PVC_Matrix->Surface Diffusion Environment External Environment (e.g., Solvent, Air) Surface->Environment Leaching/Volatility

References

Application Notes and Protocols: Rheological Effects of Isopropylphenyl Phosphate on Engineering Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylphenyl phosphate (B84403) (IPPP) is a widely utilized halogen-free flame retardant and plasticizer in a variety of engineering thermoplastics, including polycarbonate (PC), acrylonitrile-butadiene-styrene (ABS), and polybutylene terephthalate (B1205515) (PBT). Beyond its primary function of imparting flame retardancy, IPPP significantly influences the rheological properties of these polymers. Understanding these effects is crucial for optimizing processing conditions, predicting material behavior during manufacturing processes such as injection molding and extrusion, and tailoring the end-product's mechanical and physical properties.

These application notes provide a comprehensive overview of the rheological effects of IPPP on PC, ABS, and PBT. Detailed experimental protocols for key rheological characterization techniques are also presented to enable researchers to conduct their own assessments.

Rheological Effects of Isopropylphenyl Phosphate

The addition of IPPP to engineering plastics generally leads to a reduction in melt viscosity and an increase in the melt flow rate. This plasticizing effect is attributed to the IPPP molecules positioning themselves between the polymer chains, which increases the free volume and facilitates chain mobility. The magnitude of this effect is dependent on the concentration of IPPP, the base polymer, and the processing temperature.

Data Presentation

The following tables summarize the typical quantitative effects of IPPP on the rheological properties of Polycarbonate (PC), Acrylonitrile-Butadiene-Styrene (ABS), and Polybutylene Terephthalate (PBT). Note: The following data is illustrative and may vary based on the specific grade of the polymer, the isomeric composition of the IPPP, and the presence of other additives.

Table 1: Effect of IPPP on Melt Flow Index (MFI) of Engineering Plastics

PolymerIPPP Concentration (wt%)Test ConditionMFI (g/10 min)
Polycarbonate (PC)0300°C / 1.2 kg10 - 15
5300°C / 1.2 kg20 - 25
10300°C / 1.2 kg30 - 40
Acrylonitrile-Butadiene-Styrene (ABS)0220°C / 10 kg15 - 20
8220°C / 10 kg25 - 35
15220°C / 10 kg40 - 55
Polybutylene Terephthalate (PBT)0250°C / 2.16 kg20 - 25
7250°C / 2.16 kg30 - 40
12250°C / 2.16 kg45 - 60

Table 2: Effect of IPPP on Capillary Rheology of Polycarbonate at 280°C

IPPP Concentration (wt%)Shear Rate (s⁻¹)Apparent Viscosity (Pa·s)
01001200
1000400
8100800
1000250

Table 3: Effect of IPPP on Dynamic Mechanical Properties of PBT

IPPP Concentration (wt%)Temperature (°C)Storage Modulus (G') (MPa)Loss Modulus (G'') (MPa)Tan Delta
0302500500.020
70 (Tg)8001500.188
10302200600.027
60 (Tg)7001300.186

Experimental Protocols

Melt Flow Index (MFI) Testing

Objective: To determine the rate of extrusion of molten thermoplastic resins through a die of a specified length and diameter under prescribed conditions of temperature and load. This test provides an indication of the flowability of a polymer melt.

Apparatus: Melt Flow Indexer conforming to ASTM D1238 or ISO 1133 standards.

Protocol (based on ASTM D1238 - Procedure A):

  • Sample Preparation: Ensure the polymer pellets or powder are dry to prevent hydrolytic degradation during testing. Drying conditions are polymer-specific (e.g., PC at 120°C for 4 hours).

  • Apparatus Setup:

    • Thoroughly clean the cylinder, piston, and die of the MFI apparatus.

    • Set the cylinder temperature to the specified value for the material being tested (e.g., 300°C for PC, 220°C for ABS, 250°C for PBT). Allow the temperature to stabilize.

  • Charging the Cylinder:

    • Place the die in the bottom of the cylinder and charge the cylinder with 3 to 8 grams of the dried sample.

    • Use a packing rod to compact the material.

  • Preheating:

    • Insert the piston into the cylinder.

    • Allow the material to preheat for a specified time (typically 5-7 minutes) to ensure it is completely molten.

  • Measurement:

    • Place the specified weight on the piston.

    • As the polymer extrudes, allow the piston to travel to the starting mark.

    • Use a cutting tool to collect timed extrudates. Collect at least three extrudates.

    • Weigh each extrudate to the nearest 0.001 g.

  • Calculation:

    • Calculate the MFI for each extrudate using the formula: MFI (g/10 min) = (mass of extrudate in g / time of collection in s) * 600

    • Report the average of the MFI values.

Capillary Rheometry

Objective: To measure the shear viscosity of a polymer melt at various shear rates and temperatures, simulating processing conditions in extruders and injection molding machines.

Apparatus: Capillary Rheometer conforming to ASTM D3835 or ISO 11443 standards.

Protocol (based on ASTM D3835):

  • Sample Preparation: Dry the polymer sample as described for MFI testing.

  • Apparatus Setup:

    • Select a capillary die with a known length-to-diameter (L/D) ratio (e.g., 16:1).

    • Set the barrel temperature to the desired test temperature (e.g., 280°C for PC). Allow for thermal stabilization.

  • Charging the Barrel:

    • Load the polymer sample into the rheometer barrel, ensuring no air is trapped.

  • Measurement:

    • Allow the sample to preheat for a specified duration.

    • Extrude the molten polymer through the capillary die at a series of pre-defined piston speeds, which correspond to different shear rates.

    • Record the steady-state pressure at each piston speed.

  • Calculations:

    • Apparent Shear Rate (γ̇ₐ): Calculated from the piston speed and die geometry.

    • Apparent Shear Stress (τₐ): Calculated from the measured pressure drop across the die.

    • Apparent Viscosity (ηₐ): ηₐ = τₐ / γ̇ₐ

    • Corrections: For accurate viscosity data, Bagley and Rabinowitsch corrections should be applied to account for entrance pressure effects and the non-Newtonian nature of the polymer melt, respectively.

  • Data Presentation: Plot the corrected shear viscosity as a function of shear rate on a log-log scale.

Dynamic Mechanical Analysis (DMA)

Objective: To measure the viscoelastic properties of a material as a function of temperature, time, and frequency. This provides information on the glass transition temperature (Tg), storage modulus (elastic response), and loss modulus (viscous response).

Apparatus: Dynamic Mechanical Analyzer (DMA) with a suitable fixture (e.g., three-point bending or tensile).

Protocol (Temperature Sweep):

  • Sample Preparation: Prepare a rectangular specimen of the material with precise dimensions (e.g., molded or machined).

  • Apparatus Setup:

    • Mount the sample in the appropriate fixture within the DMA.

    • Set the experimental parameters:

      • Frequency: Typically 1 Hz.

      • Strain or Stress Amplitude: Within the linear viscoelastic region of the material.

      • Temperature Range: Covering the expected transitions of the material (e.g., from room temperature to above the Tg).

      • Heating Rate: A typical rate is 2-5°C/min.

  • Measurement:

    • The instrument applies a sinusoidal deformation to the sample and measures the resultant force and phase lag as the temperature is ramped.

  • Data Analysis:

    • The instrument software calculates the storage modulus (G' or E'), loss modulus (G'' or E''), and tan delta (G''/G' or E''/E') as a function of temperature.

    • The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the peak of the loss modulus curve.

Visualizations

experimental_workflow_mfi cluster_prep Sample Preparation cluster_test MFI Testing cluster_analysis Data Analysis start Start dry Dry Polymer start->dry setup Set Temperature dry->setup charge Charge Cylinder setup->charge preheat Preheat Sample charge->preheat extrude Extrude & Collect preheat->extrude weigh Weigh Extrudates extrude->weigh calculate Calculate MFI weigh->calculate end End calculate->end

Caption: Workflow for Melt Flow Index (MFI) Testing.

logical_relationship_ippp ippp Increase IPPP Concentration interchain Increased Inter-chain Distance (Increased Free Volume) ippp->interchain mobility Enhanced Polymer Chain Mobility interchain->mobility viscosity Decrease in Melt Viscosity mobility->viscosity mfi Increase in Melt Flow Index mobility->mfi processability Improved Processability viscosity->processability mfi->processability

Application Notes and Protocols for Leaching Studies of Isopropylphenyl Phosphate from Consumer Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropylphenyl phosphate (B84403) (IPP), a member of the organophosphate ester (OPE) family, is widely utilized as a flame retardant and plasticizer in a diverse range of consumer products. Its applications span across electronics, textiles, building materials, and food contact materials.[1] As an additive flame retardant, IPP is physically mixed with the polymer matrix rather than being chemically bound. This characteristic raises concerns about its potential to leach or migrate from the product over time, leading to human exposure through ingestion, inhalation, or dermal contact. The potential for long-term health effects associated with exposure to OPEs necessitates robust and standardized methods for quantifying their migration from consumer goods.

These application notes provide a comprehensive overview of the methodologies for conducting leaching studies of Isopropylphenyl Phosphate from various consumer products. The protocols detailed below are synthesized from established scientific practices for the analysis of semi-volatile organic compounds (SVOCs) migrating from consumer articles.

Data Presentation: Quantitative Leaching of Isopropylphenyl Phosphate (IPP)

The following table summarizes representative quantitative data on the migration of organophosphate flame retardants, including compounds structurally similar to IPP, from consumer products into various simulants. It is important to note that specific quantitative leaching data for Isopropylphenyl Phosphate from a wide range of consumer products is not extensively available in publicly accessible literature. The data presented here is illustrative of the potential migration levels and is based on studies of related organophosphate esters.

Consumer Product/MatrixLeaching SimulantContact Time & TemperatureLeached Compound(s)ConcentrationAnalytical Method
Biodegradable Food Packaging50% Ethanol (Food Simulant)Not SpecifiedTriphenyl phosphate (TPhP)Detection rate of 76.9% for OPEsHPLC-MS/MS
Biodegradable Food PackagingOlive Oil (Food Simulant)Increased with time & tempTriphenyl phosphate (TPhP)Migration increased with time & tempHPLC-MS/MS
Polypropylene (PP) filmsHeptane (Fatty Food Simulant)3 months at various tempsIrgafos 168 (a phosphite (B83602) antioxidant)Full migration observedGC Analysis
Polyester TextilesArtificial Sweat (ISO 105-E04)24 hours at 37°CAntimony (catalyst/synergist)0.1–1 µg/g of textileNot Specified
Plastic Food Contact MaterialsHexane (Fatty Food Simulant)Not SpecifiedChlorinated ParaffinsAverage migration of 12.15% (SCCPs)Not Specified

Experimental Protocols

This section provides a detailed protocol for conducting a leaching study to determine the migration of Isopropylphenyl Phosphate from a solid consumer product (e.g., plastic casing of an electronic device, PVC flooring, or textile) into a liquid simulant.

Protocol 1: Migration of IPP from a Solid Matrix into a Liquid Simulant

1. Materials and Reagents

  • Consumer Product Samples: A representative sample of the consumer product to be tested (e.g., a section of PVC flooring, a piece of polyurethane foam, the plastic housing of an electronic device).

  • Leaching Simulants:

    • Food Simulants: 10% (v/v) ethanol, 3% (w/v) acetic acid, 50% (v/v) ethanol, or olive oil (as specified by food contact material regulations).

    • Artificial Sweat: Prepared according to standardized methods (e.g., ISO 105-E04).

    • High-Purity Water (e.g., Milli-Q or equivalent).

  • Internal Standard (IS): Deuterated Isopropylphenyl phosphate or a similar organophosphate standard (e.g., triphenyl-d15-phosphate).

  • Solvents: HPLC-grade or GC-grade n-hexane, ethyl acetate (B1210297), dichloromethane, and methanol.

  • Solid Phase Extraction (SPE) Cartridges: Appropriate cartridges for the extraction of semi-volatile organic compounds from aqueous matrices.

  • Glassware: Scintillation vials, beakers, volumetric flasks, and pipettes, all thoroughly cleaned and solvent-rinsed.

  • Analytical Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS).

2. Sample Preparation

  • Cut a representative piece of the consumer product into a standardized size and surface area (e.g., 2 cm x 5 cm).

  • Clean the surface of the sample by gently wiping with a lint-free cloth dampened with high-purity water to remove any external contaminants. Avoid the use of organic solvents for cleaning.

  • Allow the sample to air dry completely in a clean environment.

  • Accurately measure the surface area and weight of the prepared sample.

3. Migration/Leaching Procedure

  • Place the prepared consumer product sample into a clean glass vial of a known volume.

  • Add a pre-determined volume of the chosen leaching simulant to the vial, ensuring the entire sample is fully immersed. The ratio of the surface area of the sample to the volume of the simulant should be recorded (a common ratio for food contact materials is 6 dm²/L).

  • Seal the vial with a PTFE-lined cap to prevent evaporation and contamination.

  • Place the vial in an incubator or oven set to the desired temperature for the specified duration of the leaching experiment (e.g., 10 days at 40°C for food simulants, or 24 hours at 37°C for artificial sweat).

  • Prepare a blank sample containing only the leaching simulant and subject it to the same experimental conditions.

4. Sample Extraction

  • For Aqueous Simulants (e.g., 10% Ethanol, 3% Acetic Acid, Artificial Sweat):

    • After the incubation period, carefully remove the consumer product sample from the vial.

    • Spike the leachate with a known amount of the internal standard.

    • Perform a solid-phase extraction (SPE) by passing the leachate through a pre-conditioned SPE cartridge.

    • Wash the cartridge with high-purity water to remove interferences.

    • Elute the trapped analytes from the cartridge using a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Concentrate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • For Organic Simulants (e.g., Olive Oil, Hexane):

    • Spike the simulant with a known amount of the internal standard.

    • Perform a liquid-liquid extraction using a solvent in which IPP is soluble but the simulant has low solubility (e.g., acetonitrile (B52724) for olive oil).

    • Separate the solvent layer containing the analyte.

    • Concentrate the extract under a gentle stream of nitrogen.

5. Analytical Quantification (GC-MS)

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Injector: Splitless mode at a temperature of 280°C.

      • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for IPP and the internal standard.

  • Calibration: Prepare a series of calibration standards of IPP in the final extraction solvent, each containing the same concentration of the internal standard. Analyze these standards to generate a calibration curve.

  • Sample Analysis: Inject an aliquot of the concentrated sample extract into the GC-MS system.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to IPP and the internal standard based on their retention times and characteristic ions.

    • Calculate the concentration of IPP in the extract using the calibration curve.

    • Determine the total mass of IPP that leached from the consumer product sample.

    • Express the leaching results as mass per unit surface area (e.g., ng/cm²) or as a concentration in the simulant (e.g., µg/L).

Mandatory Visualization

Leaching_Study_Workflow cluster_prep Sample Preparation cluster_leaching Leaching/Migration cluster_extraction Sample Extraction cluster_analysis Analytical Quantification Sample Consumer Product Sample Cut Cut to Standard Size Sample->Cut Clean Clean Surface Cut->Clean Measure Measure Surface Area & Weight Clean->Measure Immerse Immerse in Simulant Measure->Immerse Incubate Incubate (Time & Temperature) Immerse->Incubate Spike Spike with Internal Standard Incubate->Spike Extract Solid-Phase or Liquid-Liquid Extraction Spike->Extract Concentrate Concentrate Extract Extract->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Quantify Quantify using Calibration Curve GCMS->Quantify Report Report Results (ng/cm² or µg/L) Quantify->Report

Caption: Experimental workflow for Isopropylphenyl Phosphate leaching studies.

References

Troubleshooting & Optimization

Technical Support Center: Resolving Co-eluting Isopropylphenyl Phosphate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of co-eluting Isopropylphenyl Phosphate (B84403) (IPP) isomers in chromatographic analysis. IPPs are complex mixtures of isomers with similar physicochemical properties, making their separation a significant analytical challenge.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are isopropylphenyl phosphates and why is their separation important?

Isopropylated triphenyl phosphate (IPP) is not a single compound but a complex mixture of isomers where one or more phenyl groups on a triphenyl phosphate core are substituted with isopropyl groups.[3][4] These compounds are widely used as flame retardants and plasticizers.[3][5] The separation of these isomers is crucial because different isomers can exhibit distinct toxicological profiles and environmental behaviors. Accurate quantification of individual isomers is therefore essential for proper risk assessment.

Q2: What are the major challenges in separating IPP isomers?

The primary challenge lies in the structural similarity of the isomers, which results in very close boiling points and polarities. This makes it difficult to achieve baseline separation using standard chromatographic methods. The composition of commercial IPP mixtures can also be variable, adding to the analytical complexity.[1][2]

Q3: Which analytical techniques are most suitable for IPP isomer analysis?

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are effective for the analysis of IPP isomers.[1][5][6] GC-MS is a widely used technique, often employing a non-polar or semi-polar capillary column.[1][5] LC-MS/MS offers high sensitivity and is particularly useful for analyzing a wide range of organophosphate esters, including emerging IPP isomers.[6]

Q4: How can I confirm if I have co-eluting IPP isomers?

Confirming co-elution is the first step in troubleshooting. Here are a few indicators:

  • Peak Shape: Look for asymmetrical peaks, such as those with a noticeable "shoulder" or tailing. A perfectly symmetrical peak can still hide co-eluting compounds.[7][8]

  • Mass Spectrometry Data: If you are using a mass spectrometer, examine the mass spectrum across the peak. A changing mass spectrum from the upslope to the downslope of the peak is a strong indication of co-eluting compounds with different fragmentation patterns.[7][8]

  • Diode Array Detector (DAD): In HPLC, a DAD can perform peak purity analysis. If the UV spectra collected across the peak are not identical, it suggests the presence of multiple components.[7][8]

Troubleshooting Guides

Issue: Poor Resolution of IPP Isomers in GC-MS

This guide provides a systematic approach to resolving co-elution of IPP isomers when using Gas Chromatography-Mass Spectrometry.

Initial Assessment Workflow

Caption: Initial assessment workflow for poor GC-MS resolution.

Troubleshooting Steps

  • Optimize the Temperature Program: This is often the most effective initial step.

    • Action: Decrease the temperature ramp rate (e.g., from 20°C/min to 5°C/min) around the elution time of the isomers. A slower ramp increases the interaction time with the stationary phase, which can enhance separation.

    • Rationale: Isomers with subtle differences in boiling points will have more opportunity to separate with a more gradual temperature increase.

  • Select an Appropriate GC Column: The choice of stationary phase is critical for isomer separation.

    • Action: A common choice for IPP isomers is a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[5] If co-elution persists, consider a column with a different selectivity, such as a mid-polarity phase. Increasing the column length can also improve resolution.

    • Rationale: Different stationary phases provide different selectivities based on interactions with the analytes. A longer column increases the number of theoretical plates, leading to better separation efficiency.

  • Adjust Carrier Gas Flow Rate:

    • Action: Ensure the carrier gas (typically Helium) flow rate is set to the optimal linear velocity for your column's internal diameter.

    • Rationale: Operating at the optimal linear velocity maximizes column efficiency, leading to sharper peaks and better resolution.

Experimental Protocol: GC-MS Method for IPP Isomer Analysis

This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.

Parameter Condition
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent (operating in EI mode)
Column 30 m x 0.25 mm I.D. fused silica (B1680970) capillary column with 0.25 µm film thickness of 5% phenyl methylpolysiloxane[5]
Carrier Gas Helium at a constant flow of 1.3 mL/min[5]
Inlet Pressurized Temperature Vaporization (PTV)
Inlet Program 80°C for 0.3 min, then ramp to 300°C at 600°C/min[5]
Oven Program 80°C for 2 min, ramp to 250°C at 20°C/min, ramp to 260°C at 1.5°C/min, then ramp to 300°C at 25°C/min and hold for 20 min[5]
Injection Volume 1 µL
Issue: Co-elution of IPP Isomers in LC-MS/MS

This guide provides a systematic approach to resolving co-elution of IPP isomers when using Liquid Chromatography-Tandem Mass Spectrometry.

Troubleshooting Logic

LC-MS_Troubleshooting_Logic start Start: Co-elution in LC-MS/MS optimize_gradient Optimize Mobile Phase Gradient (Shallower Gradient) start->optimize_gradient change_organic Change Organic Modifier (e.g., ACN to MeOH) optimize_gradient->change_organic Still Co-eluting resolved Resolution Achieved optimize_gradient->resolved Resolved change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) change_organic->change_column Still Co-eluting change_organic->resolved Resolved change_column->resolved Resolved

Caption: Troubleshooting logic for LC-MS/MS co-elution.

Troubleshooting Steps

  • Optimize the Mobile Phase Gradient:

    • Action: A shallower gradient can significantly improve the separation of closely eluting isomers. Decrease the rate of change of the organic solvent percentage in your gradient program, particularly around the time the IPP isomers elute.

    • Rationale: This increases the difference in migration times between isomers, allowing for better resolution.

  • Change the Organic Modifier:

    • Action: If you are using acetonitrile, try switching to methanol (B129727), or vice versa.

    • Rationale: Acetonitrile and methanol have different selectivities and can alter the elution order or improve the separation of isomers.

  • Modify the Stationary Phase:

    • Action: If optimizing the mobile phase is insufficient, consider a column with a different chemistry. While C18 columns are common, a phenyl-hexyl or a polar-embedded phase might offer different selectivity for these aromatic compounds.

    • Rationale: The stationary phase chemistry is a key driver of selectivity in chromatography. Changing it can have a significant impact on the separation of isomers.

Experimental Protocol: LC-MS/MS Method for Aryl Organophosphate Esters

A comprehensive and sensitive method for the quantitative analysis of 17 aryl-OPEs in indoor dust samples by LC-MS/MS has been developed. This method successfully separated several IPP isomers.[6]

Parameter Condition
Chromatography Liquid Chromatography (LC)
Mass Spectrometry Tandem Mass Spectrometry (MS/MS)
Separation Time Target aryl-OPEs well separated within 13 minutes[6]
Analytes Included 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP), and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP)[6]
Quantification Limits 0.09 to 3.2 ng g⁻¹[6]

Quantitative Data Summary

The composition of IPP isomers can vary between different commercial flame retardant mixtures.

Table 1: Composition of Selected IPP Isomers in Commercial Mixtures

IsomerFiremaster® 550 (% w/w)ITP Mixture (% w/w)
Triphenyl phosphate (TPHP)PresentDominant
2-isopropylphenyl diphenyl phosphate (2IPPDPP)PrevalentDominant
bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP)PrevalentDominant
2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP)Prevalent-
Data sourced from a study characterizing individual ITP isomers in commercial flame retardant mixtures.[5] The study highlights the similarities in the ITP isomer composition between Firemaster® 550 and another ITP mixture.[5]

References

Technical Support Center: Isopropylphenyl Phosphate (IPP) Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with matrix effects during the quantification of Isopropylphenyl phosphate (B84403) (IPP) and its isomers.

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in the LC-MS/MS quantification of Isopropylphenyl phosphate (IPP) in biological matrices.[1][2] This guide provides a systematic approach to identifying, quantifying, and mitigating these effects.

Problem: Poor accuracy, precision, or sensitivity in IPP quantification.

This issue is often attributable to unaddressed matrix effects. Follow these steps to troubleshoot:

Step 1: Quantify the Matrix Effect

Before implementing mitigation strategies, it is crucial to determine the extent of the matrix effect. The post-extraction spike method is a widely accepted approach for this quantification.[3]

Experimental Protocol: Post-Extraction Spike Method

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (IPP) and a suitable internal standard (IS) into the mobile phase or reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix (e.g., plasma, serum) through your entire sample preparation procedure. Spike the analyte and IS into the final, extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix for Recovery): Spike the analyte and IS into the blank biological matrix before the extraction procedure at the same concentrations.

  • Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):

    • Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.[4]

      • An MF > 100% indicates ion enhancement.[4]

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100 or (MF * RE) / 100

Step 2: Implement and Compare Mitigation Strategies

Based on the quantified matrix effect, select and evaluate the following strategies. The goal is to achieve a consistent and minimal matrix effect and high, reproducible recovery.

Data Presentation: Comparison of Sample Preparation Techniques for IPP Quantification

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Solid-Phase Extraction (SPE) 85 - 10590 - 110High selectivity, cleaner extracts, potential for automation.Can be more time-consuming and costly; requires method development.
Liquid-Liquid Extraction (LLE) 70 - 9575 - 120Cost-effective, simple for some matrices.Can be labor-intensive, may form emulsions, less efficient for polar analytes.
QuEChERS 80 - 11085 - 115Fast, high throughput, uses less solvent.Originally for food matrices, may require optimization for biological fluids.

Note: These are generalized expected values. Actual results will vary depending on the specific matrix, IPP isomer, and analytical method.

Step 3: Utilize an Appropriate Internal Standard

The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects and variability in sample preparation.[5][6]

  • Recommended Internal Standard for IPP:

    • Triphenyl phosphate-d15 (TPP-d15): Has been successfully used as an internal standard for the analysis of isopropylphenyl phosphates.[7]

    • Isopropyl Phenyl Phosphate-d7: A commercially available deuterated internal standard for more specific applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of matrix effects in plasma and serum samples for IPP analysis?

A1: The primary sources of matrix effects in plasma and serum are endogenous components such as phospholipids, salts, and proteins.[3] Exogenous sources can include anticoagulants used during sample collection. These molecules can co-elute with IPP and interfere with its ionization in the mass spectrometer source.

Q2: I'm observing significant ion suppression. What is the first step I should take?

A2: The first step is to optimize your sample preparation method to remove interfering matrix components more effectively.[8] Consider switching from a simple protein precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Additionally, optimizing your chromatographic conditions to separate IPP from the interfering peaks is crucial.

Q3: How do I choose between SPE, LLE, and QuEChERS for my application?

A3: The choice depends on several factors:

  • SPE is recommended when high cleanliness of the final extract is required, and you need to remove a broad range of interferences. It is highly selective but may require more method development.[9]

  • LLE is a good option for less complex matrices or when cost is a major consideration. It is effective for non-polar compounds but can be less efficient for more polar IPP isomers and is more labor-intensive.[10]

  • QuEChERS is ideal for high-throughput screening of a large number of samples due to its speed and low solvent consumption. While originally developed for food matrices, it can be adapted for biological fluids.

Q4: My recovery is low and inconsistent. What could be the cause?

A4: Low and inconsistent recovery can be due to several factors:

  • Incomplete extraction: Your chosen solvent or extraction conditions may not be optimal for all IPP isomers.

  • Analyte loss during solvent evaporation: IPPs have some volatility and can be lost if the evaporation step is too aggressive (high temperature or strong nitrogen flow).

  • Suboptimal pH: The pH of your sample and extraction solvents can influence the extraction efficiency of ionizable metabolites of IPP.

  • Binding to labware: Ensure you are using appropriate low-binding tubes and plates.

Q5: Can I use a structural analog as an internal standard if a SIL-IS is not available?

A5: While a SIL-IS is highly recommended, a structural analog can be used. However, it is critical to validate that the analog chromatographically co-elutes with IPP and experiences the same degree of matrix effect. Any differences in extraction recovery or ionization efficiency between the analog and the analyte can lead to inaccurate quantification.

Experimental Protocols & Visualizations

Protocol 1: Solid-Phase Extraction (SPE) for IPP in Plasma/Serum

This protocol provides a general procedure for SPE cleanup. The specific sorbent and solvents should be optimized during method development.

  • Sample Pre-treatment:

    • To 500 µL of plasma/serum, add an appropriate volume of the internal standard solution (e.g., TPP-d15).

    • Add 1 mL of 4% phosphoric acid in water to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Condition a reversed-phase SPE cartridge (e.g., C18 or a polymeric sorbent) with 3 mL of methanol (B129727), followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

  • Elution:

    • Elute the IPP and internal standard with 3 mL of an appropriate organic solvent (e.g., acetonitrile (B52724) or ethyl acetate).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.

SPE_Workflow cluster_PreTreatment Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis Preparation Sample Plasma/Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Phosphoric Acid) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Load Load Supernatant Centrifuge->Load Condition Condition Cartridge (Methanol, Water) Condition->Load Wash Wash (5% Methanol/Water) Load->Wash Elute Elute (Acetonitrile/Ethyl Acetate) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Workflow for Solid-Phase Extraction of IPP.
Protocol 2: Liquid-Liquid Extraction (LLE) for IPP in Plasma/Serum

  • Sample Preparation:

    • To 500 µL of plasma/serum, add the internal standard.

    • Add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 7) and vortex.

  • Extraction:

    • Add 3 mL of an immiscible organic solvent (e.g., ethyl acetate, hexane, or a mixture thereof).

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 3 mL of the organic solvent and combine the organic layers.

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_Extraction Extraction cluster_AnalysisPrep Analysis Preparation Sample Plasma/Serum + IS + Buffer Add_Solvent Add Organic Solvent (e.g., Ethyl Acetate) Sample->Add_Solvent Vortex_Centrifuge Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Separate Separate Organic Layer Vortex_Centrifuge->Separate Evaporate Evaporate Organic Layer Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Workflow for Liquid-Liquid Extraction of IPP.
Logical Relationship: Troubleshooting Matrix Effects

Troubleshooting_Logic Start Inaccurate/Imprecise IPP Quantification Quantify_ME Quantify Matrix Effect (Post-Extraction Spike) Start->Quantify_ME ME_Significant Is Matrix Effect Significant? Quantify_ME->ME_Significant Optimize_Prep Optimize Sample Prep (SPE, LLE, QuEChERS) ME_Significant->Optimize_Prep Yes No_ME Proceed with Validation ME_Significant->No_ME No Optimize_Chroma Optimize Chromatography Optimize_Prep->Optimize_Chroma Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Optimize_Chroma->Use_SIL_IS Validate Re-Validate Method Use_SIL_IS->Validate

Logical workflow for troubleshooting matrix effects.

References

identifying and minimizing byproducts in Isopropylphenyl phosphate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of Isopropylphenyl phosphate (B84403) (IPPP).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Isopropylphenyl phosphate synthesis?

A1: The synthesis of Isopropylphenyl phosphate typically results in a complex mixture of isomers and related compounds. The most common byproducts and impurities include:

  • Unreacted Triphenyl Phosphate (TPP): Commercial grades of IPPP can contain anywhere from 5% to 50% of TPP.[1][2]

  • Positional Isomers: Isopropyl groups can be attached at the ortho, meta, or para positions on the phenyl rings, leading to a large number of possible isomers.[1][3]

  • Varying Degrees of Isopropylation: The product is a mixture of mono-, di-, and tri-isopropylated phenyl phosphates.[3][4][5]

  • Polyalkylated Phenols: The initial alkylation of phenol (B47542) can produce di- and higher substituted isopropylphenols, which are more challenging to phosphorylate.[6]

  • Specific Unwanted Byproducts: 2,6-diisopropylphenyl/phenyl phosphate is a known byproduct that can cause discoloration in the final product.[6]

Q2: How can I identify the byproducts in my reaction mixture?

A2: The primary analytical method for identifying and quantifying byproducts in Isopropylphenyl phosphate synthesis is Gas Chromatography-Mass Spectrometry (GC-MS) .[2] This technique allows for the separation of different isomers and the identification of individual components based on their mass spectra. For accurate quantification, it is essential to use certified reference standards for the expected byproducts.[4] Sample preparation may involve a purification step using Solid-Phase Extraction (SPE) to remove interfering substances.[2]

Q3: What are the key strategies to minimize byproduct formation?

A3: Minimizing byproducts in IPPP synthesis primarily involves controlling the reaction conditions of the two main steps: phenol alkylation and subsequent phosphorylation.

  • Control of Alkylation: To reduce the formation of polyisopropylphenols, the molar ratio of propylene (B89431) to phenol during the alkylation step should be carefully controlled.[6]

  • Purification of Intermediates: Distillation of the alkylation reaction product to remove unreacted phenol before phosphorylation can significantly reduce the presence of TPP in the final product.[6]

  • Post-synthesis Purification: The final product can be purified by distillation under reduced pressure to remove undesirable polyisopropylphenyl/phenyl phosphates.[6]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of Isopropylphenyl phosphate.

Issue Potential Cause Recommended Action
High percentage of Triphenyl Phosphate (TPP) in the final product. Incomplete isopropylation of phenol or incomplete removal of unreacted phenol before phosphorylation.Optimize the propylene to phenol ratio during alkylation. Ensure efficient removal of unreacted phenol by distillation prior to the phosphorylation step.[6]
Product discoloration (yellowing). Presence of specific byproducts such as 2,6-diisopropylphenyl/phenyl phosphate.[6]Modify the alkylation conditions to disfavor the formation of sterically hindered phenols.[6] Consider a final product purification step like vacuum distillation.
Poor batch-to-batch reproducibility. Inconsistent reaction conditions, particularly temperature and catalyst concentration. The starting isopropylphenol is a complex mixture.Strictly control reaction parameters. Characterize the starting isopropylphenol mixture to ensure consistency between batches.
Low yield of the desired isopropylphenyl phosphate isomers. Suboptimal stoichiometry of reactants. Inefficient phosphorylation.Carefully control the molar ratios of phosphorus oxychloride to the isopropylphenol mixture.[7] Ensure the reaction goes to completion by monitoring with an appropriate analytical technique (e.g., GC).
Presence of a wide range of unidentified peaks in GC-MS. Side reactions due to impurities in starting materials or non-optimal reaction conditions.Use high-purity starting materials. Optimize reaction temperature and time to minimize side reactions.

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Identification

This protocol provides a general guideline for the analysis of Isopropylphenyl phosphate and its byproducts. Instrument conditions should be optimized for your specific setup.

  • Sample Preparation:

    • Dilute a small amount of the crude or purified product in a suitable solvent (e.g., ethyl acetate).[2]

    • If necessary, perform a Solid-Phase Extraction (SPE) cleanup to remove non-volatile impurities.[2]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-550 amu.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a commercial or in-house spectral library.

    • Quantify the relative amounts of byproducts by integrating the peak areas. For absolute quantification, a calibration curve with certified reference standards is required.

Visualizations

Synthesis_Pathway POCl3 Phosphorus Oxychloride (POCl₃) IPPP Isopropylphenyl Phosphate (IPPP) Mixture POCl3->IPPP Phosphorylation IsopropylatedPhenols Isopropylated Phenols IsopropylatedPhenols->IPPP TPP Triphenyl Phosphate (TPP) IsopropylatedPhenols->TPP Incomplete Isopropylation Polyisopropylated Poly-isopropylated Phosphates IsopropylatedPhenols->Polyisopropylated Over-alkylation Isomers Positional Isomers IPPP->Isomers OrthoIsomers Ortho-substituted Isomers Isomers->OrthoIsomers

Caption: Synthesis pathway of Isopropylphenyl phosphate and formation of major byproducts.

Troubleshooting_Workflow Start Identify Issue HighTPP High TPP Content Start->HighTPP Discoloration Product Discoloration Start->Discoloration LowYield Low Yield Start->LowYield OptimizeAlkylation Optimize Alkylation (Propylene:Phenol Ratio) HighTPP->OptimizeAlkylation PurifyIntermediate Distill Isopropylated Phenol Intermediate HighTPP->PurifyIntermediate Discoloration->OptimizeAlkylation FinalPurification Final Product Vacuum Distillation Discoloration->FinalPurification OptimizePhosphorylation Optimize Phosphorylation (Stoichiometry, Temp, Time) LowYield->OptimizePhosphorylation End Problem Resolved OptimizeAlkylation->End PurifyIntermediate->End FinalPurification->End OptimizePhosphorylation->End

Caption: Troubleshooting workflow for common issues in Isopropylphenyl phosphate synthesis.

References

Technical Support Center: Enhancing Polymer Thermal Stability with Isopropylphenyl Phosphate (IPPP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Isopropylphenyl Phosphate (B84403) (IPPP) to improve the thermal stability of polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of Isopropylphenyl Phosphate (IPPP) into polymer matrices.

ProblemPossible CausesSuggested Solutions
Poor Dispersion of IPPP - Inadequate mixing time or intensity.- High viscosity of the polymer melt.- Incompatibility between IPPP and the polymer matrix.- Increase mixing time and/or screw speed during extrusion.- Optimize processing temperature to reduce melt viscosity.- Consider the use of a compatibilizer or a different grade of IPPP.
Inadequate Improvement in Thermal Stability - Insufficient loading level of IPPP.- Non-optimal processing conditions leading to degradation of IPPP or the polymer.- Antagonistic effects with other additives in the formulation.- Incrementally increase the concentration of IPPP and evaluate the thermal properties.- Ensure processing temperatures are within the recommended range for both the polymer and IPPP.- Review the entire formulation for potential interactions and consider a systematic study of additive combinations.
Reduced Mechanical Properties (e.g., Brittleness, Lower Tensile Strength) - Excessive plasticization effect of IPPP.- Degradation of the polymer during processing.- Reduce the concentration of IPPP to find a balance between thermal stability and mechanical performance.- Incorporate reinforcing fillers or a co-stabilizer.- Verify that processing temperatures are not excessively high.
Discoloration of the Final Product - Thermal degradation of the polymer or IPPP during processing.- Presence of impurities in the raw materials.- Lower the processing temperature and/or reduce residence time in the extruder.- Ensure all raw materials, including the polymer and IPPP, are of high purity.
Plasticizer Migration or "Blooming" - High concentration of IPPP.- Poor compatibility between IPPP and the polymer.- Exposure to elevated temperatures or certain solvents after processing.- Optimize the IPPP concentration to the lowest effective level.- Select a higher molecular weight plasticizer to use in conjunction with IPPP.- Consider surface treatments or coatings on the final product to act as a barrier.[1][2][3]

TroubleshootingFlow cluster_issue Identify Issue cluster_analysis Analyze Cause cluster_solution Implement Solution Issue Experimental Issue Encountered Dispersion Poor Dispersion? Issue->Dispersion Visual Inspection Thermal Low Thermal Stability? Issue->Thermal TGA/DSC Analysis Mechanical Poor Mechanical Properties? Issue->Mechanical Tensile/Impact Testing Migration Plasticizer Migration? Issue->Migration Surface Analysis Sol_Dispersion Optimize Mixing Adjust Viscosity Dispersion->Sol_Dispersion Address Sol_Thermal Increase IPPP Loading Check for Antagonism Thermal->Sol_Thermal Address Sol_Mechanical Reduce IPPP Concentration Add Reinforcing Fillers Mechanical->Sol_Mechanical Address Sol_Migration Optimize Concentration Use High MW Plasticizer Migration->Sol_Migration Address

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Isopropylphenyl Phosphate (IPPP) improves the thermal stability of polymers?

A1: IPPP, a phosphate ester flame retardant, functions through a combination of condensed-phase and gas-phase mechanisms.[4] During thermal decomposition, it forms phosphoric acid, which then condenses into polyphosphoric acid. This acts as a catalyst for char formation on the polymer surface. This char layer serves as a physical barrier, insulating the underlying polymer from heat and reducing the release of flammable volatiles.[4] In the gas phase, phosphorus-containing radicals can interfere with the chemical reactions of combustion, further inhibiting the flame.[4]

Q2: What is the typical loading level of IPPP in polymer formulations?

A2: The optimal loading level of IPPP depends on the specific polymer, the desired level of thermal stability, and the performance requirements of the final product. Generally, concentrations can range from a few percent up to 20% or more by weight. It is recommended to start with a lower concentration and incrementally increase it while monitoring the thermal and mechanical properties to find the most effective balance.

Q3: How does IPPP affect the mechanical properties of polymers?

A3: IPPP also acts as a plasticizer, which means it can increase the flexibility and reduce the brittleness of polymers.[5] This is due to the IPPP molecules inserting themselves between the polymer chains, which reduces intermolecular forces and increases chain mobility. However, excessive amounts of IPPP can lead to a decrease in tensile strength and hardness.[6] It is crucial to optimize the concentration to achieve the desired thermal stability without compromising the mechanical integrity of the polymer.

Q4: Can IPPP be used in combination with other flame retardants for synergistic effects?

A4: Yes, IPPP can exhibit synergistic effects when combined with other flame retardants, particularly nitrogen-containing compounds like melamine (B1676169) and ammonium (B1175870) polyphosphate.[3][7] The phosphorus-nitrogen (P-N) synergy can be highly effective. The phosphorus component (from IPPP) promotes char formation in the condensed phase, while the nitrogen-based compound can release non-flammable gases, diluting the flammable volatiles in the gas phase.[7][8] This combined action can lead to a greater improvement in flame retardancy than the sum of the individual components.

Q5: What are the key analytical techniques to evaluate the effectiveness of IPPP?

A5: The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing critical data on the onset of degradation and the amount of char formed.[9] DSC measures the heat flow into or out of a sample as it is heated or cooled, which can be used to determine the glass transition temperature, melting point, and crystallization behavior, all of which can be affected by the addition of IPPP.[9]

Data on Thermal Stability and Mechanical Properties

The following tables summarize the effects of IPPP on the thermal and mechanical properties of various polymers.

Table 1: Effect of IPPP Concentration on the Thermal Stability of Polypropylene (PP)

FormulationTd5% (°C)Td10% (°C)Char Yield at 600°C (%)
Neat PP350380< 1
PP + 5% IPPP3603953
PP + 10% IPPP3754107
PP + 15% IPPP38542512

Note: Data is illustrative and may vary based on the specific grade of PP and IPPP used.

Table 2: Effect of IPPP on the Mechanical Properties of PVC

FormulationTensile Strength (MPa)Elongation at Break (%)
Neat PVC505
PVC + 10 phr IPPP4550
PVC + 20 phr IPPP40150
PVC + 30 phr IPPP35250

Note: Data is illustrative and may vary based on the specific grade of PVC and IPPP used.

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

This protocol outlines a general procedure for evaluating the thermal stability of polymers containing IPPP.

  • Instrument: Thermogravimetric Analyzer.

  • Sample Preparation: Prepare thin films or powders of the polymer samples (typically 5-10 mg). Ensure samples are dry to avoid interference from moisture.

  • Crucible: Use an open aluminum or platinum crucible.

  • Atmosphere: Nitrogen or air, with a flow rate of 20-50 mL/min. Nitrogen is used to study thermal degradation, while air is used for thermo-oxidative degradation.

  • Heating Program:

    • Equilibrate at 30°C.

    • Ramp up the temperature from 30°C to 600°C at a heating rate of 10°C/min.

  • Data Analysis:

    • Determine the onset of degradation temperature (e.g., Td5%, the temperature at which 5% weight loss occurs).

    • Determine the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

    • Calculate the percentage of char residue at a specific temperature (e.g., 600°C).

2. Differential Scanning Calorimetry (DSC)

This protocol provides a general method for assessing the effect of IPPP on the thermal transitions of a polymer.

  • Instrument: Differential Scanning Calorimeter.

  • Sample Preparation: Seal a small amount of the polymer sample (typically 5-10 mg) in an aluminum DSC pan.

  • Heating and Cooling Program:

    • Equilibrate at a temperature below the expected glass transition temperature (Tg).

    • Heat the sample to a temperature above its melting point (for semi-crystalline polymers) or well above its Tg (for amorphous polymers) at a controlled rate (e.g., 10°C/min).

    • Hold at this temperature for a few minutes to erase the thermal history.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10°C/min).

    • Reheat the sample at the same controlled rate as the first heating scan.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the second heating scan.

    • For semi-crystalline polymers, determine the melting temperature (Tm) and the crystallization temperature (Tc) from the heating and cooling scans, respectively.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_results Data Interpretation Start Start: Polymer & IPPP Melt Melt Blending Start->Melt Sample Prepare Samples (Films/Powders) Melt->Sample TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC TGA_Data Degradation Temp (Td) Char Yield TGA->TGA_Data DSC_Data Glass Transition (Tg) Melting Point (Tm) DSC->DSC_Data

Mechanism of Action of IPPP

Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase Polymer Polymer + IPPP Heat Heat Polymer->Heat Decomp Thermal Decomposition Heat->Decomp Acid Formation of Polyphosphoric Acid Decomp->Acid Volatiles Flammable Volatiles Decomp->Volatiles PRadicals Phosphorus Radicals Decomp->PRadicals Char Char Layer Formation Acid->Char Barrier Insulating Barrier (Blocks Heat & Fuel) Char->Barrier Quench Flame Quenching Volatiles->Quench Inhibition PRadicals->Quench Trapping

References

Technical Support Center: Optimizing IPPP Concentration for V-0 Flame Retardancy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Isopropylated Phenyl Phosphate (IPPP) to achieve a V-0 flame retardancy rating in various polymers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of incorporating IPPP for flame retardancy.

Issue 1: Failure to Achieve V-0 Rating

Q: My polymer formulation with IPPP is not achieving a V-0 rating in the UL 94 vertical burn test. What are the potential causes and how can I troubleshoot this?

A: Failure to achieve a V-0 rating can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Insufficient IPPP Concentration: The loading of IPPP may be too low to impart the desired level of flame retardancy.

    • Solution: Incrementally increase the concentration of IPPP in your formulation. It is advisable to do this in small steps (e.g., 1-2 wt% increments) to find the optimal loading without negatively impacting other properties.

  • Inadequate Dispersion: Poor dispersion of IPPP within the polymer matrix can lead to localized areas with insufficient flame retardant.

    • Solution: Optimize your compounding process. Ensure sufficient mixing time and temperature to promote uniform distribution of the IPPP. Consider using a twin-screw extruder for better dispersion.

  • Polymer Matrix Composition: The type of polymer and the presence of other additives can significantly influence the effectiveness of IPPP.

    • Solution: The base resin's melt viscosity is a key factor; materials with lower viscosity may drip more, which can either help or hinder V-0 performance depending on whether the drips are flaming.[1] Some polymers are inherently more flammable and may require higher concentrations of IPPP or the use of synergistic agents.

  • Lack of Synergists: IPPP's performance can be enhanced by the presence of synergistic additives.

    • Solution: Consider incorporating synergists such as nitrogen-containing compounds (e.g., melamine (B1676169) polyphosphate) or metal oxides. These can promote char formation and enhance the gas-phase flame retardant action of IPPP.[2]

  • Specimen Thickness: The thickness of the test specimen can affect the outcome of the UL 94 test. A V-0 rating is often dependent on the material's thickness.[3][4][5]

    • Solution: Ensure your test specimens are prepared at the desired thickness for your application and that the thickness is consistent across all samples. Thicker sections generally have an easier time achieving a V-0 rating.[4]

Troubleshooting Workflow for Achieving V-0 Rating

G start Start: Not Achieving V-0 check_conc Check IPPP Concentration start->check_conc increase_conc Increase IPPP Concentration (1-2 wt%) check_conc->increase_conc Too Low check_dispersion Evaluate IPPP Dispersion check_conc->check_dispersion Sufficient retest Retest UL 94 increase_conc->retest optimize_compounding Optimize Compounding (Time, Temp, Screw Design) check_dispersion->optimize_compounding Poor check_synergist Consider Synergist Addition check_dispersion->check_synergist Good optimize_compounding->retest add_synergist Add Synergist (e.g., Melamine Polyphosphate) check_synergist->add_synergist None Present add_synergist->retest pass Achieved V-0 retest->pass fail Still Not V-0 retest->fail fail->start G cluster_0 Combustion Zone cluster_1 IPPP Intervention Polymer Polymer Flammable Gases Flammable Gases Polymer->Flammable Gases Pyrolysis Heat Heat Flame Flame Flammable Gases->Flame Combustion Flame->Polymer Heat Feedback IPPP IPPP Gas_Phase Gas Phase Action (Radical Trapping) IPPP->Gas_Phase Condensed_Phase Condensed Phase Action (Char Formation) IPPP->Condensed_Phase Gas_Phase->Flame Inhibits Char_Layer Protective Char Layer Condensed_Phase->Char_Layer Char_Layer->Polymer Insulates

References

Technical Support Center: GC Analysis of Isopropylated Phenyl Phosphates (IPPPs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing and broadening during the Gas Chromatography (GC) analysis of Isopropylated Phenyl Phosphates (IPPPs).

Frequently Asked Questions (FAQs)

Q1: What are Isopropylated Phenyl Phosphates (IPPPs) and why are they challenging to analyze by GC?

Isopropylated Phenyl Phosphates (IPPPs) are a complex mixture of organophosphate esters used as flame retardants and plasticizers. Their analysis by GC can be challenging due to the following reasons:

  • Complex Isomeric Mixtures: Commercial IPPP formulations are not single compounds but rather complex mixtures of isomers with varying numbers and positions of isopropyl groups on the phenyl rings. This complexity can lead to a series of closely eluting peaks, making separation difficult.

  • Potential for Adsorption: Some IPPP isomers may possess polarity that can lead to interactions with active sites within the GC system, such as the inlet liner and the column, resulting in peak tailing.

  • Matrix Effects: Samples containing IPPPs, such as environmental or biological samples, often have complex matrices that can contaminate the GC system and affect peak shape and response.

Q2: What is the ideal GC column for the analysis of IPPPs?

A mid-polarity column is generally recommended for the analysis of IPPPs and other organophosphate flame retardants. A common choice is a 5% phenyl methylpolysiloxane stationary phase . This type of column provides a good balance of selectivity for separating the various IPPP isomers.

Q3: What are the typical GC-MS parameters for IPPP analysis?

Based on established methods for the analysis of IPPP isomers, the following parameters can be used as a starting point.[1]

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane
Carrier Gas Helium at a constant flow of 1.3 mL/min
Inlet Mode Splitless or Programmed Temperature Vaporization (PTV)
Inlet Temperature 80°C (hold for 0.3 min), then ramp to 300°C at 600°C/min
Oven Program 80°C (hold for 2 min), ramp to 250°C at 20°C/min, ramp to 260°C at 1.5°C/min, then ramp to 300°C at 25°C/min (hold for 20 min)
MS Transfer Line 300°C
Ion Source 200°C (for Electron Ionization - EI)

Q4: How can I confirm if my peak tailing issue is related to the GC system or the sample itself?

To differentiate between system-related and sample-related issues, you can inject a standard mixture of non-polar hydrocarbons. If these compounds also exhibit peak tailing, the problem is likely with the GC system (e.g., improper column installation, leak). If the hydrocarbon peaks are symmetrical while your IPPP peaks tail, the issue is likely due to interactions between the IPPP analytes and the system (e.g., active sites).

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum towards the end of the chromatogram.

Potential CauseRecommended Solution
Active Sites in the Inlet Clean or Replace the Inlet Liner: Non-volatile residues from the sample matrix can accumulate in the liner, creating active sites. Regularly replace the liner, especially when analyzing dirty samples.[2][3] Consider using an ultra-inert liner, potentially with deactivated glass wool, to trap non-volatile components and provide an inert surface for vaporization.[2]
Use a Deactivated Liner: Liners with deactivation are crucial to prevent interactions with polar analytes.
Column Contamination Trim the Column: Remove the first 10-20 cm of the column from the inlet side to eliminate accumulated non-volatile residues and active sites.
Bake Out the Column: Condition the column at a high temperature (within its specified limit) to remove contaminants.
Improper Column Installation Re-install the Column: Ensure the column is cut squarely and installed at the correct height in the inlet and detector. A poor cut or incorrect positioning can create dead volume and turbulence, leading to tailing.[4]
Analyte-Stationary Phase Mismatch Use an Appropriate Column: A 5% phenyl methylpolysiloxane column is a good starting point. If tailing persists for specific isomers, a more polar column might be necessary.
Low Inlet Temperature Optimize Inlet Temperature: While IPPPs are generally thermally stable, an inlet temperature that is too low can cause slow vaporization and lead to peak tailing. Refer to the recommended GC-MS parameters for a suitable starting point.
Issue 2: Peak Broadening

Peak broadening is characterized by wider peaks than expected, leading to decreased resolution and sensitivity.

Potential CauseRecommended Solution
Sub-optimal Carrier Gas Flow Rate Optimize Flow Rate: Ensure the carrier gas flow rate is set to the optimal value for the column dimensions and carrier gas type. For a 0.25 mm ID column with helium, this is typically around 1-1.5 mL/min.
Large Injection Volume Reduce Injection Volume: Injecting too large a volume of sample can overload the column, leading to broad peaks. Try reducing the injection volume to 1 µL or less.
Slow Injection Speed Ensure a Fast Injection: A slow injection can cause the sample to be introduced as a wide band onto the column. Use an autosampler for consistent and rapid injections.
Dead Volume Check Connections: Ensure all connections (column to inlet, column to detector) are sound and minimize any dead volume. Improperly fitted ferrules can be a source of dead volume.
Inlet Discrimination Use a Liner with Glass Wool: For split injections, a liner with deactivated glass wool can aid in the vaporization of high-boiling compounds like IPPPs and reduce discrimination, which can manifest as peak broadening for later eluting isomers.

Experimental Protocols

Detailed GC-MS Methodology for IPPP Isomer Analysis

This protocol is adapted from a validated method for the characterization of individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) isomers.[1]

1. Instrumentation:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Inlet: Programmed Temperature Vaporization (PTV) or Split/Splitless

2. GC Conditions:

  • Column: 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., J&W Scientific DB-5ms)

  • Carrier Gas: Helium, constant flow at 1.3 mL/min

  • Inlet: PTV mode

    • Initial Temperature: 80°C, hold for 0.3 min

    • Ramp: 600°C/min to 300°C

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 min

    • Ramp 1: 20°C/min to 250°C

    • Ramp 2: 1.5°C/min to 260°C

    • Ramp 3: 25°C/min to 300°C, hold for 20 min

  • Injection Volume: 1 µL

3. MS Conditions:

  • Transfer Line Temperature: 300°C

  • Ion Source Temperature: 200°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for target isomers (refer to specific isomer m/z values)

Visualizations

Troubleshooting_Workflow start Peak Tailing or Broadening Observed check_system Inject Hydrocarbon Standard start->check_system system_issue System Issue (e.g., Leak, Installation) check_system->system_issue Hydrocarbons Tail analyte_issue Analyte-Specific Issue check_system->analyte_issue Hydrocarbons OK solution Problem Resolved system_issue->solution Fix Leak/Re-install Column check_liner Inspect/Replace Inlet Liner analyte_issue->check_liner liner_ok Liner is Clean & Deactivated check_liner->liner_ok Yes liner_dirty Liner is Dirty/Active check_liner->liner_dirty No trim_column Trim Column (10-20 cm) liner_ok->trim_column replace_liner Replace with Ultra-Inert Liner liner_dirty->replace_liner replace_liner->check_system column_ok Peak Shape Improves trim_column->column_ok column_bad Peak Shape Still Poor trim_column->column_bad column_ok->solution optimize_params Optimize GC Parameters (Temp, Flow) column_bad->optimize_params optimize_params->solution

Caption: Troubleshooting workflow for peak shape issues in IPPP analysis.

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Collection extraction Solvent Extraction sample->extraction cleanup SPE Cleanup (Optional) extraction->cleanup concentration Concentration cleanup->concentration injection GC Injection concentration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: General experimental workflow for the GC-MS analysis of IPPPs.

References

mitigating instrument contamination in trace analysis of Isopropylphenyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating instrument contamination during the trace analysis of Isopropylphenyl phosphate (B84403) (IPP).

Frequently Asked Questions (FAQs)

Q1: I am observing persistent background signals of Isopropylphenyl phosphate (IPP) in my blank injections. What are the likely sources of this contamination?

A1: Persistent IPP peaks in blanks are a common challenge due to its widespread use as a flame retardant and plasticizer in many laboratory products. Potential sources include:

  • Laboratory Dust: Dust can be a significant reservoir for IPPs and can contaminate samples, solvents, and equipment.[1]

  • Plastic Consumables: Many plastic laboratory items, such as pipette tips, vials, and tubing, can leach IPPs.[1][2] It is advisable to use glassware whenever possible.[2]

  • Solvents and Reagents: Even high-purity solvents can sometimes contain trace levels of IPPs. It is crucial to analyze solvent and reagent blanks regularly.[2]

  • HEPA Filters: The potting compounds used in HEPA filters can be a source of outgassing organophosphates, including IPPs.

  • Personal Care Products: Some personal care products may contain phosphates that can be introduced into the laboratory environment.

Q2: What are the best practices for handling samples and standards to prevent IPP contamination?

A2: To minimize the risk of contamination during sample and standard handling, adhere to the following best practices:

  • Wear Nitrile Gloves: Always wear nitrile gloves and change them frequently, especially before handling new samples or reagents.[3]

  • Use Glassware: Prioritize the use of glassware over plasticware for sample preparation and storage.[2] If plasticware is unavoidable, ensure it is certified as free of organophosphate flame retardants or rinse it with a pre-screened solvent before use.

  • Dedicated Equipment: Use dedicated pipettes, syringes, and other equipment for handling standards and samples to prevent cross-contamination.

  • Proper Sealing: Keep all sample and standard containers tightly sealed when not in use to prevent contamination from laboratory air and dust.

  • Clean Workspace: Regularly clean laboratory benches and work areas with appropriate solvents to remove any dust or residues.

Q3: My IPP recovery is low and variable between replicate samples. What could be the cause?

A3: Low and inconsistent recovery of IPPs can stem from several factors related to the sample preparation process:

  • Sample Homogeneity: For solid samples like dust or tissues, ensure the sample is thoroughly homogenized through grinding or milling to ensure the analyzed portion is representative.[2]

  • Extraction Efficiency: The choice of extraction solvent and method is critical. For solid samples, ultrasonic or pressurized liquid extraction can be effective.[2] For liquid samples, solid-phase extraction (SPE) is a common and effective technique.[2][4]

  • Matrix Effects: Complex sample matrices can interfere with the extraction process. Consider a matrix-specific cleanup step, such as dispersive solid-phase extraction (d-SPE).

  • Analyte Degradation: Some organophosphates can be sensitive to pH and temperature. Ensure your sample processing conditions are mild.[2]

  • Evaporation Losses: During solvent evaporation to concentrate the sample, volatile IPPs can be lost. Use a gentle stream of nitrogen and avoid complete dryness.[2]

Troubleshooting Guides

Identifying the Source of IPP Contamination

If you are experiencing persistent IPP background, a systematic approach can help pinpoint the source.

Troubleshooting Workflow

A Start: Persistent IPP Peak in Blank B Analyze a 'Needle Blank' (Solvent from Syringe) A->B C Peak Disappears B->C Yes D Peak Persists B->D No E Contamination is from: - Vial - Cap - Solvent Transfer C->E F Test Fresh Solvent (New Bottle) D->F G Peak Disappears F->G Yes H Peak Persists F->H No I Original Solvent is Contaminated G->I J Contamination is likely from: - LC/GC System - Gas Supply - Tubing H->J

Caption: A troubleshooting decision tree for isolating the source of IPP contamination.

Instrument Cleaning Protocols

When instrument contamination is suspected, a thorough cleaning is necessary. The following tables outline general cleaning procedures that can be adapted for IPP contamination.

Table 1: General Instrument Cleaning Solvents for Organophosphate Contamination

Solvent/SolutionApplicationNotes
High-Purity Methanol (B129727)General flushing of LC/GC components.Good starting point for removing less stubborn contamination.
High-Purity AcetonitrileAlternative to methanol for general flushing.
Isopropanol (IPA)Effective for dissolving a wide range of organic compounds.Can be used to flush tubing and injector components.
Hexane/Isopropanol MixtureFor more stubborn, non-polar contaminants.Ensure miscibility with the previous solvent in the system.
Mild Detergent Solution (Phosphate-free)Cleaning of external parts and some removable components.Thoroughly rinse with high-purity water and a final solvent rinse.

Table 2: Recommended Cleaning Procedure for a Contaminated LC-MS/GC-MS System

StepActionRationale
1Systematic Isolation Disconnect components (e.g., column, autosampler) one by one and analyze blanks to identify the contaminated module.
2Component Cleaning Once the contaminated module is identified, disassemble and clean the relevant parts (e.g., injector needle, tubing, ion source).
3Solvent Flushing Flush the system with a sequence of solvents, starting with a solvent in which IPP is highly soluble, followed by progressively less polar or more aggressive cleaning solutions if necessary.
4Bake-out (GC systems) For GC systems, baking out the injector and detector at a high temperature (within component limits) can help remove semi-volatile contaminants like IPPs.
5Blank Analysis After cleaning, run multiple solvent blanks to ensure the background has returned to an acceptable level.

Experimental Protocols

Protocol for Minimizing Background Contamination in IPP Sample Preparation

This protocol outlines key steps to minimize background contamination during the preparation of samples for IPP analysis.

  • Designated Work Area: Perform all sample preparation steps in a designated clean area, away from potential sources of IPP contamination.

  • Glassware Cleaning:

    • Wash all glassware with a phosphate-free laboratory detergent.

    • Rinse thoroughly with tap water, followed by several rinses with deionized water.

    • Perform a final rinse with high-purity solvent (e.g., acetone (B3395972) or methanol) that has been pre-screened for IPP contamination.[1]

    • Dry glassware in an oven or by air-drying on a clean rack, covering openings with pre-cleaned aluminum foil.[1]

  • Sample Handling:

    • Wear nitrile gloves and a clean lab coat at all times. Change gloves frequently.

    • Use dedicated glassware and pipettes for standards and samples.

    • Keep all containers tightly sealed when not in use.

  • Reagent and Solvent Screening:

    • Analyze a method blank for each new batch of solvents, reagents, and consumable materials (e.g., vials, pipette tips) before use.[1]

    • If a new lot shows contamination, it should not be used for trace analysis.

General Solid-Phase Extraction (SPE) Protocol for IPP in Liquid Samples

This is a general protocol and may need optimization for specific sample matrices.

  • Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., C18) with the elution solvent (e.g., methanol or acetonitrile) followed by equilibration with high-purity water.

  • Sample Loading: Load the water sample onto the cartridge at a controlled flow rate (e.g., approximately 5 mL/min).[2]

  • Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.[2]

  • Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or under vacuum.[2]

  • Elution: Elute the retained IPPs with an appropriate organic solvent (e.g., methanol or acetonitrile).[2]

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase for analysis.[2]

Visualizations

Experimental Workflow for IPP Trace Analysis

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis A Sample Collection (Glass Containers) B Homogenization (if solid) A->B C Extraction (e.g., Ultrasonic) B->C D Solid-Phase Extraction (SPE) Cleanup C->D E Concentration & Reconstitution D->E F LC-MS/MS or GC-MS Analysis E->F G Data Acquisition F->G H Data Processing & Quantification G->H

Caption: A generalized experimental workflow for the trace analysis of IPP.

References

Technical Support Center: Synthesis of Ortho-Substituted Isopropylphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of ortho-substituted isopropylphenyl phosphate (B84403). The inherent steric hindrance of the ortho-isopropyl group presents unique difficulties in achieving high yields and purity. This guide offers practical solutions and detailed protocols to address these issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of ortho-substituted Isopropylphenyl phosphate?

A1: The main challenges stem from:

  • Steric Hindrance: The bulky isopropyl group at the ortho position physically obstructs the phenolic hydroxyl group, making it difficult for phosphorylating agents to react, which can lead to lower yields and slower reaction rates.[1][2][3]

  • Isomer Control: The initial alkylation of phenol (B47542) with propylene (B89431) typically yields a mixture of ortho-, meta-, and para-isopropylphenol isomers, along with di- and poly-substituted phenols.[1][4] Separating the desired 2-isopropylphenol (B134262) precursor is a critical and often difficult step.[1]

  • Side Reactions: The presence of poly-alkylated phenols, particularly 2,6-diisopropylphenol, in the starting material is highly problematic. These sterically hindered phenols are even more difficult to phosphorylate and can lead to the formation of undesirable colored byproducts in the final product.[1]

  • Purification: The final product requires rigorous purification to remove unreacted starting materials, catalysts, and byproducts such as unwanted isomers and phenolic impurities.[5][6]

Q2: How does steric hindrance from the ortho-isopropyl group specifically impact the phosphorylation step?

A2: The ortho-isopropyl group creates a "steric shield" around the hydroxyl group. This shielding hinders the nucleophilic attack of the phenolic oxygen on the phosphorus atom of the phosphorylating agent (e.g., phosphorus oxychloride). This can necessitate more forcing reaction conditions (higher temperatures, longer reaction times) or the use of more reactive reagents, which in turn can lead to more side reactions.[1][3]

Q3: What are the common phosphorylating agents used for this synthesis, and are there alternatives for hindered phenols?

A3: The most common and commercially used phosphorylating agent is phosphorus oxychloride (POCl₃).[7] Other reagents like phosphorus pentachloride (PCl₅) can also be used.[6] For phenols that are particularly difficult to phosphorylate due to steric hindrance, an alternative method involves using a mixture of phosphorus pentoxide (P₂O₅) in triethyl phosphate at elevated temperatures.[8]

Q4: How can the initial alkylation of phenol be controlled to maximize the yield of mono-isopropylphenol?

A4: To favor the formation of monoisopropylphenol and reduce unwanted poly-substituted products, the alkylation conditions must be carefully controlled. This includes adjusting the molar ratio of propylene to phenol; a lower ratio decreases the likelihood of polyalkylation.[1] The choice of catalyst, such as p-toluene sulfonic acid, and reaction temperature also play crucial roles.[1] Subsequent fractional distillation is essential to separate the monoisopropylphenol from unreacted phenol and poly-isopropylphenols before phosphorylation.[1][7]

Troubleshooting Guide

Problem 1: Low yield of the final ortho-substituted isopropylphenyl phosphate product.

Possible CauseSuggested Solution
Significant Steric Hindrance Increase reaction temperature and/or prolong the reaction time to overcome the activation energy barrier. Consider using a more reactive phosphorylating system, such as P₂O₅ in triethyl phosphate.[8]
Inefficient Precursor Purification Ensure the 2-isopropylphenol starting material is of high purity. Use high-efficiency fractional distillation to remove other isomers and poly-alkylated phenols, which can inhibit the reaction.[1]
Suboptimal Reaction Conditions Optimize the stoichiometry of reactants. An excess of the phosphorylating agent may be necessary.[9] Ensure the catalyst (if used) is active and added in the correct amount.
Product Loss During Work-up Review the purification process. Distillation conditions (pressure and temperature) should be optimized to prevent product decomposition.[9] Ensure extraction and washing steps are efficient without significant product loss to the aqueous phase.

Problem 2: The final product is discolored (e.g., yellow or amber).

Possible CauseSuggested Solution
Presence of Impurities The presence of certain phosphorylated products, such as those derived from 2,6-diisopropylphenol, is suspected to contribute to unwanted color formation.[1]
Thermal Decomposition High temperatures during distillation or reaction can cause product degradation. Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.[10]
Residual Phenolic Impurities Unreacted phenols can contribute to color. Commercial phosphate esters intended for plasticizer applications undergo more rigorous purification to reduce phenolic impurity levels.[5] Consider additional purification steps like washing with a dilute base followed by water washes to remove acidic impurities.

Problem 3: Difficulty in separating the final ortho-isomer from meta- and para-isomers.

Possible CauseSuggested Solution
Similar Physical Properties The boiling points of the different isomers can be very close, making separation by distillation challenging.[10]
Inefficient Distillation Column Use a fractional distillation column with a higher number of theoretical plates for better separation. Operate the distillation under high vacuum to maximize the difference in boiling points.
Co-distillation Impurities can sometimes form azeotropes with the product, making separation difficult. Analyze the composition of the distillate fractions to identify any co-distilling species.

Quantitative Data Summary

The synthesis and composition of isopropylphenyl phosphates can vary significantly based on the manufacturing process.

Table 1: Example Isomeric Composition of a Commercial Isopropylated Phenyl Phosphate (IPP) Mixture As determined by liquid chromatography-mass spectrometry (LC-MS).

ComponentPercentage (%)
Triphenyl phosphate (TPHP)21.5
Mono-isopropylated-IPP36.9
Bis-isopropylated IPP21.9
Tris-isopropylated IPP8.5
[11]

Table 2: Boiling Points of Isopropylphenyl Diphenyl Phosphate Isomers

IsomerBoiling Point (°C)Pressure (mmHg)
ortho-isopropylphenyl diphenyl phosphate1750.05
para-isopropylphenyl diphenyl phosphate1800.2
[10]

Table 3: Example Reaction Parameters from a Patented Process for IPPP Production IPPP = Isopropyl Phenyl diphenyl Phosphate

ParameterValue
Reactant Ratio (by weight)
Isopropyl-phenol1190 kg
Phosphorus oxychloride500 kg
Catalyst4-8 kg
Distillation Control Temperatures
Low-boiling-point fraction~150 °C
Finished product fraction~270 °C
System Pressure ~0.097 MPa (vacuum)
[9]

Experimental Protocols

Protocol 1: General Synthesis of Isopropylphenyl Phosphate

This process involves three main stages: alkylation, fractionation, and phosphorylation.[1]

  • Alkylation:

    • Charge a reactor with phenol and a catalytic amount (e.g., 1% by weight of phenol) of p-toluene sulfonic acid.[1]

    • Heat the mixture and introduce propylene gas.

    • Control the reaction until the molar ratio of reacted propylene to total phenol is less than 0.25 to minimize the formation of polyisopropylphenols.[1]

  • Fractionation:

    • Distill the resulting alkylation product mixture.

    • The first fraction, containing unreacted phenol, is removed as the distillate.

    • The remaining distilland will be enriched in monoisopropylphenols.[1][7]

  • Phosphorylation:

    • React the enriched isopropylphenol mixture with a phosphorylating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a catalyst like magnesium chloride or aluminum chloride.[7][9]

    • The reaction is typically carried out at an elevated temperature.

    • After the reaction is complete, the crude product is purified, often by vacuum distillation, to yield the final isopropylphenyl phosphate product.[9]

Protocol 2: Alternative Phosphorylation for Hindered Phenols

This method can be effective for phenols that are resistant to standard phosphorylation conditions.[8]

  • Reagent Preparation: Prepare a mixture of triethyl phosphate and phosphorus pentoxide (P₂O₅). A typical ratio is 4g of triethyl phosphate to 1g of P₂O₅.

  • Reaction:

    • Heat the triethyl phosphate/P₂O₅ mixture to 120 °C.

    • Add the ortho-substituted isopropylphenol (e.g., 5 mmol) to the heated mixture.

    • Stir the reaction mixture at 120 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, pour the mixture into water.

    • Extract the product with a suitable organic solvent, such as diethyl ether.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to obtain the crude product.

    • Further purify the product as needed, for example, by column chromatography.

Visualizations

Synthesis_Workflow Overall Synthesis Workflow Start Starting Materials (Phenol, Propylene) Alkylation Step 1: Alkylation (p-TSA catalyst) Start->Alkylation Mixture Mixture of Isomers (mono-, poly-alkylated phenols) Alkylation->Mixture Fractionation Step 2: Fractional Distillation Mixture->Fractionation Ortho_Phenol Enriched 2-Isopropylphenol Fractionation->Ortho_Phenol Bottoms Unreacted Unreacted Phenol (Recycled) Fractionation->Unreacted Distillate Phosphorylation Step 3: Phosphorylation (POCl3) Ortho_Phenol->Phosphorylation Crude_Product Crude Product Phosphorylation->Crude_Product Purification Step 4: Purification (Vacuum Distillation) Crude_Product->Purification Final_Product Final Product (ortho-Isopropylphenyl Phosphate) Purification->Final_Product

Caption: Workflow for the synthesis of ortho-Isopropylphenyl Phosphate.

Troubleshooting_Yield Troubleshooting Guide for Low Yield Problem Problem: Low Final Yield Cause1 Possible Cause: Steric Hindrance Problem->Cause1 Cause2 Possible Cause: Impure Starting Material Problem->Cause2 Cause3 Possible Cause: Suboptimal Conditions Problem->Cause3 Solution1a Solution: Increase Temp/Time Cause1->Solution1a Solution1b Solution: Use Alternative Reagent (e.g., P2O5/Et3PO4) Cause1->Solution1b Solution2 Solution: Improve Fractional Distillation of Isopropylphenol Cause2->Solution2 Solution3a Solution: Optimize Reactant Stoichiometry Cause3->Solution3a Solution3b Solution: Verify Catalyst Activity Cause3->Solution3b

Caption: Logic diagram for troubleshooting low reaction yield.

Reaction_Pathways Alkylation and Phosphorylation Pathways cluster_alkylation cluster_phosphorylation Phenol Phenol + Propylene Ortho 2-Isopropylphenol Phenol->Ortho Desired Path MetaPara 3- & 4-Isopropylphenol Phenol->MetaPara Side Reaction Poly Di- & Poly-isopropylphenol Phenol->Poly Side Reaction DesiredProduct Desired Product: ortho-Isopropylphenyl Phosphate Ortho->DesiredProduct SideProduct1 Isomeric Side Products MetaPara->SideProduct1 SideProduct2 Undesired Poly-alkylated Phosphate Byproducts Poly->SideProduct2

Caption: Competing reaction pathways in the synthesis process.

References

Technical Support Center: Degradation of Isopropylphenyl Phosphate under UV Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of Isopropylphenyl Phosphate (B84403) (IPP) under UV irradiation.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of UV irradiation on Isopropylphenyl Phosphate (IPP)?

UV irradiation is expected to induce photodegradation of IPP, breaking it down into various transformation products. The degradation rate and the nature of the byproducts will depend on several experimental factors, including the wavelength and intensity of the UV light, the solvent used, the concentration of IPP, and the presence of other substances in the solution.

Q2: What are the primary factors that influence the degradation rate of IPP under UV light?

Several factors can significantly impact the photodegradation rate of IPP:

  • UV Wavelength and Intensity: The energy of the UV light is critical. Shorter wavelengths (e.g., 254 nm) generally provide more energy for bond cleavage. Higher intensity will also typically increase the degradation rate.[1]

  • pH of the Solution: The pH can influence the molecular form of IPP and the generation of reactive species in the solution, thereby affecting the degradation pathway and rate.[1]

  • Initial Concentration of IPP: At high concentrations, the solution's absorbance may be high, leading to a "self-screening" effect where the outer layer of the solution absorbs most of the light, slowing the degradation of the bulk solution.[1]

  • Presence of Other Substances: Dissolved oxygen, organic matter, and metal ions can act as photosensitizers or quenchers, either accelerating or inhibiting the degradation process.[2][3]

Q3: What analytical techniques are suitable for monitoring the degradation of IPP and identifying its byproducts?

A combination of chromatographic and spectroscopic methods is generally employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for separating and quantifying the parent IPP compound over time.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the separation and identification of volatile and semi-volatile degradation products.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful technique for identifying a wide range of degradation products, including those that are non-volatile or thermally labile.[4][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or non-reproducible degradation rates. Fluctuation in UV lamp intensity. Temperature variations in the reactor. Inconsistent sample preparation.Ensure a stable power supply for the UV lamp and allow it to warm up before starting the experiment. Use a cooling system to maintain a constant temperature in the reaction vessel.[7] Standardize all steps of sample preparation, including solvent degassing and pH adjustment.
Slower than expected degradation. Low UV lamp intensity. "Self-screening" effect at high IPP concentrations. Presence of quenching substances in the sample matrix.Check the age and output of your UV lamp; replace if necessary. Consider diluting the sample to a lower concentration.[1] Purify the sample to remove potential quenchers or run control experiments with a purified solvent.
Formation of unexpected peaks in chromatograms. Contamination of the solvent or glassware. Secondary reactions of degradation products. Presence of impurities in the initial IPP sample.Use high-purity solvents and thoroughly clean all glassware. Analyze samples at shorter irradiation intervals to track the evolution of byproducts. Characterize the purity of the starting IPP material before the experiment.
Difficulty in identifying degradation products. Low concentration of byproducts. Co-elution of multiple byproducts. Lack of reference standards.Use concentration techniques (e.g., solid-phase extraction) to enrich the byproducts. Optimize the chromatographic method (e.g., change the column, gradient, or mobile phase). Employ high-resolution mass spectrometry (e.g., qTOF-MS) for accurate mass measurements and elemental composition determination to aid in structural elucidation.[6]

Experimental Protocols

Sample Preparation for UV Irradiation
  • Prepare a stock solution of Isopropylphenyl Phosphate in a suitable solvent (e.g., acetonitrile (B52724) or methanol) of a known concentration (e.g., 100 mg/L).

  • Dilute the stock solution with ultrapure water or the desired buffer to the final experimental concentration (e.g., 10 mg/L).

  • Adjust the pH of the solution to the desired value using dilute acid or base.

  • Transfer the solution to a quartz reaction vessel, as quartz is transparent to UV light.

UV Irradiation Procedure
  • Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., a low-pressure mercury lamp emitting at 254 nm).[7]

  • Ensure constant stirring of the solution using a magnetic stirrer to maintain homogeneity.[7]

  • Maintain a constant temperature using a cooling water jacket or a temperature-controlled bath.[7]

  • Collect aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Immediately quench any ongoing photoreaction in the collected aliquots by adding a quenching agent (e.g., sodium thiosulfate) or by storing them in the dark at a low temperature (e.g., 4°C).

Analytical Methodology (HPLC-UV)
  • Filter the collected aliquots through a 0.22 µm syringe filter to remove any particulate matter.

  • Inject the samples into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector set to the wavelength of maximum absorbance for IPP.

  • Use a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve good separation.

  • Quantify the concentration of IPP at each time point by comparing the peak area to a calibration curve prepared with standard solutions of IPP.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the expected trends in a typical UV degradation experiment of IPP. Actual results may vary based on specific experimental conditions.

Table 1: Effect of pH on the Degradation Rate of IPP

pHApparent First-Order Rate Constant (k, min⁻¹)Half-life (t½, min)
5.00.01546.2
7.00.02527.7
9.00.04017.3

Table 2: Effect of Initial IPP Concentration on Degradation Efficiency

Initial Concentration (mg/L)Degradation after 60 min (%)
585
1078
2065

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_irrad UV Irradiation cluster_analysis Analysis A Prepare IPP Stock Solution B Dilute to Working Concentration A->B C Adjust pH B->C D Place in Photoreactor C->D E Collect Aliquots at Time Intervals D->E F Filter Samples E->F G HPLC/GC-MS Analysis F->G H Data Interpretation G->H

Caption: A typical experimental workflow for the analysis of IPP degradation under UV irradiation.

Degradation_Pathway IPP Isopropylphenyl Phosphate Intermediate1 Hydroxylated Intermediates IPP->Intermediate1 OH• attack Intermediate2 Cleavage of Isopropyl Group IPP->Intermediate2 Photolysis Intermediate3 Cleavage of Phenyl Group IPP->Intermediate3 Photolysis FinalProduct1 Phosphoric Acid Intermediate1->FinalProduct1 FinalProduct2 Phenolic Compounds Intermediate1->FinalProduct2 FinalProduct3 Acetone/Propanol Intermediate2->FinalProduct3 Intermediate3->FinalProduct2

Caption: A plausible degradation pathway for Isopropylphenyl Phosphate under UV irradiation.

References

Technical Support Center: Isopropylated Phenyl Phosphate (IPPP) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Isopropylated Phenyl Phosphate (B84403) (IPPP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding interference from other organophosphate esters (OPEs) during IPPP analysis.

Frequently Asked Questions (FAQs)

Q1: What is Isopropylated Phenyl Phosphate (IPPP) and why is its analysis challenging?

A1: Isopropylated Phenyl Phosphate (IPPP) is a complex mixture of organophosphate esters used as a flame retardant and plasticizer. The mixture consists of triphenyl phosphate (TPP) and a variety of isopropyl-substituted phenyl phosphates, including mono-, di-, tri-, and even tetra-isopropylated isomers. The primary analytical challenge stems from the isomeric complexity of IPPP itself and the potential for co-elution and isobaric interference from other structurally similar OPEs that may be present in the sample matrix.

Q2: What are the most common organophosphate esters that interfere with IPPP analysis?

A2: Several common OPEs can interfere with the analysis of IPPP due to similar chromatographic behavior and mass spectral characteristics. These include:

  • Triphenyl Phosphate (TPP): As a component of the IPPP mixture, its accurate quantification is essential but can be complicated by its presence as a separate contaminant.

  • Tricresyl Phosphates (TCPs): These are isomeric with mono-isopropylphenyl phosphates (both have a molecular weight of 368.4 g/mol ), leading to direct isobaric interference.[1]

  • Trixylyl Phosphates (TXPs): These compounds can interfere with the analysis of di-isopropylphenyl phosphates, as they share the same nominal mass-to-charge ratio (m/z 410).[1]

  • Chlorinated OPEs: Compounds like Tris(2-chloroethyl) phosphate (TCEP) and Tris(1-chloro-2-propyl) phosphate (TCPP) are common environmental contaminants and may co-elute with some IPPP isomers.

Q3: Which analytical technique is better for IPPP analysis in the presence of other OPEs: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)?

A3: The choice between GC-MS and LC-MS depends on the specific OPEs of concern and the sample matrix.

  • GC-MS is a robust and widely used technique for many OPEs, especially the more volatile and thermally stable compounds.[2] However, some OPEs can degrade at the high temperatures used in the GC inlet.

  • LC-MS/MS is often more suitable for less volatile and thermally labile OPEs.[2] It can also be less susceptible to certain matrix effects. For complex mixtures of OPEs with varying polarities, LC-MS/MS may offer better separation and sensitivity.

An inter-laboratory study has suggested that for low concentrations of alkyl OPEs, both GC-MS/MS and LC-MS/MS can perform equally well.[3]

Troubleshooting Guide

Problem 1: Poor chromatographic resolution between IPPP isomers and other OPEs.

  • Possible Cause: The GC or LC column and temperature/gradient program are not optimized for separating structurally similar OPEs.

  • Troubleshooting Steps:

    • Column Selection:

      • GC: A mid-polarity column (e.g., 5% diphenyl / 95% dimethyl polysiloxane) is a good starting point. For better separation of isomers, consider a more polar stationary phase.

      • LC: A C18 column is commonly used. For OPEs with a wide range of polarities, a mixed-mode or HILIC column may provide better separation.

    • Optimize Temperature/Gradient Program:

      • GC: Decrease the temperature ramp rate to improve the separation of closely eluting peaks.

      • LC: Adjust the gradient profile, particularly the initial and final solvent compositions and the gradient steepness, to enhance the resolution of target compounds.

    • Injector Temperature (GC): Lowering the injector temperature can sometimes reduce the on-column degradation of thermally labile OPEs, leading to sharper peaks.

Problem 2: Inaccurate quantification due to isobaric interference.

  • Possible Cause: An interfering OPE has the same nominal mass as an IPPP isomer, leading to an overestimation of the IPPP concentration.

  • Troubleshooting Steps:

    • Select Unique Fragment Ions: In MS analysis, select quantifier and qualifier ions that are specific to the IPPP isomers and are not present in the mass spectra of the interfering compounds. For example, if di-isopropylphenyl phosphate (m/z 410) is interfered by trixylyl phosphate (TXP), consider using fragment ions like m/z 395 or m/z 251 for quantification, as these are not typically generated by TXPs.[4]

    • High-Resolution Mass Spectrometry (HRMS): If available, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

    • Improve Chromatographic Separation: As detailed in Problem 1, enhancing the chromatographic resolution will separate the interfering compounds, allowing for accurate individual quantification.

Problem 3: Low or inconsistent analyte recovery during sample preparation.

  • Possible Cause: The chosen sample preparation method is not efficient for all IPPP isomers and interfering OPEs, or analyte loss is occurring at a specific step.

  • Troubleshooting Steps:

    • Extraction Solvent: Ensure the polarity of the extraction solvent is appropriate for the target OPEs in the specific sample matrix.

    • Solid-Phase Extraction (SPE) Breakthrough: Check the loading capacity of the SPE cartridge and ensure that the sample volume and flow rate are within the manufacturer's recommendations to prevent analyte loss during loading.

    • Solvent Evaporation: Avoid excessive heat and do not evaporate the sample to complete dryness, as this can lead to the loss of more volatile OPEs. Use a gentle stream of nitrogen for evaporation.[2]

Data Presentation

Table 1: Molecular Masses of IPPP Isomers and Common Interfering OPEs

CompoundAbbreviationMolecular Weight ( g/mol )Common Quantifier/Qualifier Ions (m/z)Potential for Interference
Triphenyl PhosphateTPP326.1326, 152, 77Component of IPPP mixture
Mono-isopropylated Phenyl Phosphatemono-IPPP368.4368, 325, 283High (Isobaric with TCPs)
Di-isopropylated Phenyl Phosphatedi-IPPP410.4410, 368, 325High (Isobaric with TXPs)
Tri-isopropylated Phenyl Phosphatetri-IPPP452.5452, 410, 368Moderate
Tricresyl Phosphate (isomers)TCP368.4368, 165, 91High (Isobaric with mono-IPPP)
Trixylyl Phosphate (isomers)TXP410.4410High (Isobaric with di-IPPP)
Tris(2-chloroethyl) phosphateTCEP285.0249, 221, 185Low (Co-elution dependent)
Tris(1-chloro-2-propyl) phosphateTCPP327.0277, 241, 175Low (Co-elution dependent)

Table 2: Example GC-MS Retention Times for Selected OPEs

Note: Retention times are highly dependent on the specific GC column, temperature program, and instrument. This table is for illustrative purposes to show potential elution order.

CompoundRetention Time (min)
Tris(2-chloroethyl) phosphate (TCEP)~12.5
Tris(1-chloro-2-propyl) phosphate (TCPP)~13.8
Triphenyl Phosphate (TPP)~17.1
2-isopropylphenyl diphenyl phosphate (2IPPDPP)~15.8
4-isopropylphenyl diphenyl phosphate (4IPPDPP)~17.3
Bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP)~18.5

Experimental Protocols

Detailed Protocol: Solid-Phase Extraction (SPE) for IPPP Analysis

This protocol provides a general framework for the cleanup of environmental water samples for IPPP and other OPE analysis.

  • Cartridge Conditioning:

    • Condition a 6 mL, 500 mg reversed-phase SPE cartridge (e.g., C18) by passing 5 mL of ethyl acetate (B1210297), followed by 5 mL of methanol (B129727), and finally 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 100 mL of the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 20% methanol in water solution to remove polar interferences.

  • Drying:

    • Dry the cartridge by passing a stream of nitrogen through it for 10-15 minutes.

  • Elution:

    • Elute the trapped OPEs with 2 x 4 mL of ethyl acetate into a collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis:

    • The extract is now ready for GC-MS or LC-MS analysis.

Visualizations

experimental_workflow Experimental Workflow for IPPP Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Sample Collection (e.g., Water, Dust) extraction Extraction (e.g., LLE, Sonication) sample->extraction cleanup Cleanup (e.g., SPE, QuEChERS) extraction->cleanup concentration Concentration cleanup->concentration gc_lc GC or LC Separation concentration->gc_lc ms Mass Spectrometry (Detection) gc_lc->ms integration Peak Integration ms->integration quantification Quantification integration->quantification troubleshooting_workflow Troubleshooting Co-elution and Isobaric Interference start Poor Peak Resolution or Inaccurate Quantification check_chromatography Review Chromatogram: Co-eluting Peaks? start->check_chromatography optimize_chromatography Optimize GC/LC Method: - Change column - Adjust temperature/gradient check_chromatography->optimize_chromatography Yes check_mass_spectra Review Mass Spectra: Shared m/z values? check_chromatography->check_mass_spectra No end Accurate Quantification optimize_chromatography->end select_ions Select Unique Quantifier/ Qualifier Ions check_mass_spectra->select_ions Yes check_mass_spectra->end No use_hrms Utilize High-Resolution MS (if available) select_ions->use_hrms use_hrms->end

References

Validation & Comparative

A Head-to-Head Battle of Phosphorus Flame Retardants: Isopropylphenyl Phosphate vs. Triphenyl Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fire safety for polymeric materials, organophosphate esters have emerged as a prominent class of halogen-free flame retardants. Among these, isopropylphenyl phosphate (B84403) (IPPP) and triphenyl phosphate (TPP) are two widely utilized additives. This guide provides a detailed comparison of their flame retardant efficacy, supported by experimental data, to assist researchers and materials scientists in selecting the appropriate additive for their specific applications.

Executive Summary

Both isopropylphenyl phosphate and triphenyl phosphate are effective flame retardants that operate through phosphorus-based mechanisms. Triphenyl phosphate is known to act in both the gas phase, by scavenging flame-propagating radicals, and in the condensed phase, by promoting the formation of a protective char layer. In contrast, isopropylated triphenyl phosphate primarily exerts its flame retardant effect in the condensed phase through enhanced charring.

The selection between IPPP and TPP often depends on the specific polymer matrix, desired physical properties of the final product, and processing conditions. While TPP has a longer history of use, IPPP offers the advantage of also acting as a plasticizer, which can be beneficial in applications requiring flexibility, such as in PVC cables and flexible polyurethane foams.

Quantitative Performance Comparison

Table 1: Limiting Oxygen Index (LOI) and UL-94 Ratings

Polymer MatrixFlame RetardantLoading (phr)LOI (%)UL-94 Rating (3.2 mm)
Flexible PVC Isopropylated Phenyl Phosphate (Grade 1)6032.6Not Reported
Isopropylated Phenyl Phosphate (Grade 2)6032.5Not Reported
Isopropylated Phenyl Phosphate (Grade 3)6032.0Not Reported
Triphenyl Phosphate5031.8Not Reported
Polycarbonate (PC) Triphenyl Phosphate10 wt%33.7V-0
PC/ABS Triphenyl Phosphate15 wt%-V-1

Note: phr stands for parts per hundred rubber.

Table 2: Cone Calorimetry Data (Illustrative for Flexible PVC)

ParameterPVC + DIDP (50 phr)PVC + Triaryl Phosphate (50 phr)
Peak Heat Release Rate (pHRR) (kW/m²) 45.140.8
Time to Peak Heat Release (s) 3546
Total Heat Release (THR) (MJ/m²) Not ReportedNot Reported
Char Yield (%) 67.7

Note: DIDP (Diisodecyl phthalate) is a non-flame retardant plasticizer shown for comparison. "Triaryl Phosphate" in this context is representative of TPP's performance. Specific cone calorimetry data for IPPP in direct comparison was not available.

Flame Retardant Mechanisms

The efficacy of both IPPP and TPP stems from their ability to interrupt the combustion cycle of the polymer. However, they achieve this through slightly different primary mechanisms.

Triphenyl Phosphate (TPP): TPP exhibits a dual-mode of action. Upon heating, it can volatilize and decompose in the gas phase to release phosphorus-containing radicals (e.g., PO•). These radicals are highly effective at scavenging the high-energy H• and OH• radicals that propagate the fire, thus inhibiting the flame chemically. Simultaneously, in the condensed phase, TPP can decompose to form phosphoric acid, which acts as a catalyst for dehydration and charring of the polymer. This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen.[1]

Isopropylphenyl Phosphate (IPPP): The primary flame retardant mechanism of IPPP is centered in the condensed phase. The presence of the isopropyl groups is thought to enhance its compatibility and retention in the polymer matrix at elevated temperatures. Upon heating, IPPP decomposes to form phosphoric acid derivatives that promote the formation of a stable and insulating carbonaceous char layer.[2] This char layer limits the evolution of flammable volatiles and restricts the transfer of heat to the unburned polymer. While some gas-phase activity may occur, it is generally considered to be less significant than its condensed-phase action.

Flame_Retardant_Mechanisms

Experimental Protocols

The quantitative data presented in this guide is based on standardized testing methodologies. Below are detailed descriptions of the key experimental protocols used to evaluate the flame retardant efficacy of these additives.

Limiting Oxygen Index (LOI) - ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy.

Apparatus:

  • A heat-resistant glass chimney.

  • A specimen holder to position the sample vertically in the center of the chimney.

  • Gas flow meters and control valves for oxygen and nitrogen.

  • An ignition source (e.g., a propane (B168953) torch).

Procedure:

  • A test specimen of specified dimensions is placed vertically in the glass chimney.

  • A mixture of oxygen and nitrogen is introduced at the bottom of the chimney with a controlled flow rate.

  • The top edge of the specimen is ignited using the ignition source.

  • The oxygen concentration in the gas mixture is systematically varied in subsequent tests with new specimens.

  • The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified length.

UL-94 Vertical Burn Test - ASTM D3801

Objective: To classify the flammability of plastic materials based on their response to a small open flame in a vertical orientation.

Apparatus:

  • A test chamber, free from drafts.

  • A specimen holder to clamp the sample at its upper end.

  • A Bunsen burner with a specified barrel diameter.

  • A gas supply (typically methane) with a flow meter.

  • A timer.

  • A layer of dry absorbent surgical cotton placed below the specimen.

Procedure:

  • A rectangular test specimen is clamped vertically.

  • A calibrated flame is applied to the center of the bottom edge of the specimen for 10 seconds and then removed.

  • The afterflame time (t1) is recorded.

  • Immediately after the flaming ceases, the flame is reapplied for another 10 seconds.

  • The afterflame (t2) and afterglow (t3) times are recorded.

  • Observations are made as to whether flaming drips ignite the cotton below.

  • Materials are classified as V-0, V-1, or V-2 based on the burning times, afterglow, and dripping behavior of a set of five specimens.

Cone Calorimetry - ASTM E1354

Objective: To measure the heat release rate (HRR), total heat released (THR), smoke production, and other combustion parameters of a material under a controlled radiant heat flux.

Apparatus:

  • A conical radiant heater.

  • A specimen holder and a load cell to measure mass loss.

  • An exhaust system with gas sampling and analysis (for O2, CO, CO2).

  • A spark igniter.

  • A smoke obscuration measurement system (laser and detector).

Procedure:

  • A square specimen is wrapped in aluminum foil, leaving the top surface exposed, and placed in the holder on the load cell.

  • The specimen is positioned below the conical heater and exposed to a specific radiant heat flux (e.g., 35 or 50 kW/m²).

  • The spark igniter is activated to ignite the pyrolysis gases.

  • During the test, the following are continuously measured: mass of the specimen, oxygen concentration in the exhaust gas, and smoke density.

  • From these measurements, key parameters such as the heat release rate, time to ignition, total heat released, and smoke production rate are calculated.

Experimental_Workflow Start Polymer & Flame Retardant Selection (IPPP or TPP) Compounding Melt Blending / Compounding Start->Compounding Specimen_Prep Specimen Preparation (Molding / Cutting) Compounding->Specimen_Prep Testing Flammability Testing Specimen_Prep->Testing LOI LOI Test (ASTM D2863) Testing->LOI UL94 UL-94 Test (ASTM D3801) Testing->UL94 Cone Cone Calorimetry (ASTM E1354) Testing->Cone Data_Collection Data Collection & Analysis LOI->Data_Collection UL94->Data_Collection Cone->Data_Collection Comparison Comparative Efficacy Assessment Data_Collection->Comparison

Conclusion

Both isopropylphenyl phosphate and triphenyl phosphate are effective halogen-free flame retardants for a variety of polymers. TPP offers a well-established dual-mode of action in both the gas and condensed phases, making it a versatile choice. IPPP, while primarily acting in the condensed phase, provides the added benefit of plasticization, which can be advantageous in applications requiring flexibility and can potentially reduce the need for additional plasticizing agents. The choice between the two will ultimately depend on the specific performance requirements of the end-product, including the desired level of fire safety, mechanical properties, and processing characteristics. The experimental protocols outlined in this guide provide a framework for conducting a thorough and standardized evaluation to make an informed selection.

References

Comparative Toxicity Analysis: Isopropylphenyl Phosphate vs. Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the relative toxicological profiles of Isopropylphenyl Phosphate (B84403) (IPP) and common Brominated Flame Retardants (BFRs), supported by experimental data and mechanistic insights.

The widespread use of flame retardants in consumer and industrial products has raised concerns about their potential adverse effects on human health and the environment. As regulatory pressures mount on legacy brominated flame retardants (BFRs) due to their persistence, bioaccumulation, and toxicity, organophosphate flame retardants like Isopropylphenyl Phosphate (IPP) have emerged as common alternatives. This guide provides a comprehensive comparison of the toxicity of IPP and a selection of frequently used BFRs, including polybrominated diphenyl ethers (PBDEs), tetrabromobisphenol A (TBBPA), and hexabromocyclododecane (HBCD). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding material selection and risk assessment.

Quantitative Toxicity Data

The following tables summarize key in vitro and in vivo toxicity data for IPP and various BFRs across several critical endpoints. It is important to note that IPP is often a mixture of different isomers, and its composition can influence its toxicological profile.

CompoundCell LineAssayEndpointValueReference
Isopropylphenyl phosphate (IPP) C. elegansReproductionEC50Similar to DE-71[1]
PC12, B35Alamar Blue/Neutral RedCytotoxicityNegligible[2]
PC12, B35H2-DCFDAROS ProductionAffected[2]
Triphenyl phosphate (TPP) (component of IPP) GC-2spd (mouse spermatocytes)Cell ViabilityLC50 (48h)61.61 µM[3]
BDE-47 (PBDE) Mouse Cerebellar Granule NeuronsApoptosisInduces apoptosis-[4]
BDE-99 (PBDE) Rat Liver MitochondriaMitochondrial ToxicityInduces MPT≥ 50 µM[5]
BDE-209 (PBDE) PC12, B35H2-DCFDAROS ProductionAffected[2]
Tetrabromobisphenol A (TBBPA) Human PBMCsApoptosisInduces apoptosis5 µg/mL[6]
Mouse Hippocampal NeuronsCytotoxicity (LDH)Induces cytotoxicity50 nM - 100 µM[7]
PC12, B35Calcium HomeostasisReduced depolarization-evoked Ca2+ increase-[2]

Table 1: Comparative In Vitro Cytotoxicity and Neurotoxicity Data. This table presents a summary of in vitro toxicity data, highlighting the concentrations at which IPP, its component TPP, and various BFRs elicit cytotoxic and neurotoxic effects.

CompoundTest SystemAssayResultReference
Isopropylphenyl phosphate (IPP) -GenotoxicityNot considered genotoxic based on available in vitro and in vivo studies[8]
Triphenyl phosphate (TPP) Salmonella typhimurium (TA100)Ames TestEquivocal[9]
Tetrabromobisphenol A (TBBPA) Human PBMCsComet AssayInduces DNA damage0.1 µg/mL

Table 2: Comparative Genotoxicity Data. This table summarizes the genotoxic potential of IPP, TPP, and TBBPA as determined by commonly used genotoxicity assays.

CompoundAssay SystemEndpointResultReference
Isopropylphenyl phosphate (IPP) MA-10 Mouse Leydig CellsSteroidogenesisIncreased progesterone (B1679170) production[10]
Triphenyl phosphate (TPP) H295R cellsSteroidogenesisIncreased E2 and Testosterone[11]
MVLN cellsEstrogen ReceptorAntagonist[11]
Tetrabromobisphenol A (TBBPA) -Endocrine DisruptionWeak estrogenic effects[6]
BDE-99 (PBDE) ZebrafishThyroid Hormone SignalingDisturbs thyroid hormone signaling[9]

Table 3: Comparative Endocrine Disruption Potential. This table highlights the endocrine-disrupting capabilities of IPP, TPP, and selected BFRs, focusing on their effects on steroidogenesis and hormone receptor interactions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Materials:

  • Primary cells or established cell lines

  • Neutral Red solution (0.33 g/L in ultra-pure water)

  • DPBS without calcium and magnesium

  • Trypsin-EDTA solution

  • Cell maintenance medium with appropriate supplements (e.g., FBS, penicillin-streptomycin)

  • Destain solution (50% ethanol, 49% ultrapure water, 1% glacial acetic acid)

  • 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will achieve approximately 80-90% confluency after 24 hours of incubation.

  • Compound Exposure: After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound (IPP or BFRs) and vehicle controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

  • Washing: Discard the Neutral Red solution and wash the cells with 150 µL of DPBS.

  • Destaining: Add 150 µL of destain solution to each well and shake the plate for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the percentage of viable cells compared to the vehicle control to determine the IC50 value.[12][13]

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

The comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Materials:

  • Single-cell suspension of target cells (e.g., primary hepatocytes, lymphocytes)

  • Low melting point agarose (B213101) (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide)

  • Microscope slides

  • Electrophoresis unit

  • Fluorescence microscope with appropriate filters and imaging software

Procedure:

  • Slide Preparation: Coat microscope slides with a layer of 1% NMPA.

  • Cell Encapsulation: Mix the single-cell suspension with 0.5% LMPA and layer it onto the pre-coated slides. Allow the agarose to solidify.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in the electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage (typically 25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Neutralization: Neutralize the slides by washing them with neutralization buffer.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring parameters such as tail length, tail intensity, and tail moment using specialized software.[13][14]

Reporter Gene Assay for Endocrine Disruption

Reporter gene assays are used to assess the ability of chemicals to activate or inhibit hormone receptors. This example focuses on an androgen receptor (AR) transactivation assay.

Materials:

  • A suitable cell line stably or transiently transfected with an androgen receptor expression vector and a reporter plasmid containing androgen response elements (AREs) linked to a reporter gene (e.g., luciferase).

  • Cell culture medium and supplements.

  • Test compounds (IPP and BFRs) and reference androgen (e.g., dihydrotestosterone, DHT) and anti-androgen (e.g., flutamide).

  • Luciferase assay reagent.

  • 96-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected cells into a 96-well plate.

  • Compound Exposure:

    • Agonist Mode: Expose the cells to various concentrations of the test compounds.

    • Antagonist Mode: Co-expose the cells to a fixed concentration of a reference androgen (e.g., DHT) and various concentrations of the test compounds.

  • Incubation: Incubate the plates for 18-24 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis:

    • Agonist Mode: Compare the luminescence induced by the test compound to that of the vehicle control to determine agonistic activity.

    • Antagonist Mode: Compare the reduction in DHT-induced luminescence by the test compound to determine antagonistic activity.[6][7]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of both IPP and BFRs is mediated through the disruption of various intracellular signaling pathways. Understanding these mechanisms is crucial for predicting potential adverse health effects.

Brominated Flame Retardants (BFRs)

BFRs, such as TBBPA and PBDEs (e.g., BDE-47, BDE-99), are known to induce toxicity through multiple pathways:

  • Apoptosis: TBBPA has been shown to trigger apoptosis through the mitochondrial pathway. This involves the activation of caspase-9 and subsequently the executioner caspase-3, leading to programmed cell death.[6] Studies have also implicated the c-Jun N-terminal kinase (JNK)-p53 pathway in TBBPA-induced apoptosis in neural stem cells.

  • Oxidative Stress: Many BFRs can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. TBBPA has been shown to induce oxidative stress, which in turn can trigger inflammatory responses and apoptosis through the ROS/Nrf2/TNF-α signaling pathway.[12]

  • Neurotoxicity: BDE-47 has been demonstrated to cause neurotoxicity by impairing mitochondrial biogenesis through the miR-128-3p/PGC-1α axis.[15] BDE-99 is also known to induce apoptosis in liver cells via the intrinsic mitochondrial pathway.[16]

  • Endocrine Disruption: BFRs can interfere with hormone signaling. For instance, BDE-99 has been shown to disrupt thyroid hormone signaling in zebrafish.[9]

BFR_Toxicity_Pathways BFRs Brominated Flame Retardants (e.g., TBBPA, PBDEs) ROS Increased ROS (Oxidative Stress) BFRs->ROS Mitochondria Mitochondrial Dysfunction BFRs->Mitochondria EndocrineDisruption Endocrine Disruption (e.g., Thyroid) BFRs->EndocrineDisruption JNK_p53 JNK/p53 Pathway ROS->JNK_p53 Nrf2_TNFa Nrf2/TNF-α Pathway ROS->Nrf2_TNFa Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Neurotoxicity Neurotoxicity Mitochondria->Neurotoxicity JNK_p53->Caspase9 Apoptosis Apoptosis Nrf2_TNFa->Apoptosis Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Figure 1: Simplified signaling pathways of BFR toxicity.

Isopropylphenyl Phosphate (IPP)

The toxicological mechanisms of IPP and its components, such as TPP, are still being elucidated, but several key pathways have been identified:

  • Cytotoxicity and Oxidative Stress: Similar to BFRs, some studies suggest that organophosphate flame retardants can induce ROS production.[2]

  • Reproductive Toxicity: IPP has been shown to affect steroidogenesis in Leydig cells, indicating a potential for reproductive toxicity.[10]

  • Neurotoxicity: While some studies show negligible direct cytotoxicity to neuronal cell lines at certain concentrations, the potential for developmental neurotoxicity is a concern.[2][8]

  • Endocrine Disruption: TPP, a component of IPP mixtures, has been shown to act as an antagonist to the estrogen receptor and can alter steroid hormone synthesis.[11]

IPP_Toxicity_Pathways IPP Isopropylphenyl Phosphate (IPP) and its components (e.g., TPP) ROS_Production ROS Production IPP->ROS_Production Steroidogenesis Altered Steroidogenesis IPP->Steroidogenesis Hormone_Receptors Hormone Receptor Interaction (e.g., ER) IPP->Hormone_Receptors Potential_Neurotoxicity Potential Developmental Neurotoxicity IPP->Potential_Neurotoxicity Reproductive_Toxicity Reproductive Toxicity Steroidogenesis->Reproductive_Toxicity Endocrine_Disruption Endocrine Disruption Hormone_Receptors->Endocrine_Disruption

Figure 2: Postulated signaling pathways of IPP toxicity.

Conclusion

This comparative guide highlights the complex and varied toxicological profiles of Isopropylphenyl Phosphate and brominated flame retardants. While IPP is often considered a safer alternative to many BFRs, the available data indicate that it is not without its own set of potential hazards, including reproductive toxicity and endocrine disruption. BFRs, on the other hand, have a more established body of evidence demonstrating their potential for neurotoxicity, endocrine disruption, and cytotoxicity, often at low concentrations.

The provided experimental protocols and mechanistic diagrams offer a foundation for further research into the comparative toxicity of these flame retardants. It is crucial for researchers and drug development professionals to consider the specific application and potential for human exposure when selecting materials and to continue investigating the long-term health effects of these widely used chemicals. The transition to safer alternatives requires a thorough understanding of their toxicological profiles to avoid regrettable substitutions.

References

performance comparison of IPPP and resorcinol bis(diphenyl phosphate) in PC/ABS

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of flame retardant technology for polycarbonate/acrylonitrile-butadiene-styrene (PC/ABS) blends, two prominent organophosphorus flame retardants, Isopropylated Phenyl Phosphate (B84403) (IPPP) and Resorcinol bis(diphenyl phosphate) (RDP), are frequently employed. This guide offers an objective, data-driven comparison of their performance, providing researchers, scientists, and drug development professionals with the critical information needed for informed material selection.

Executive Summary

Both IPPP and RDP are effective halogen-free flame retardants for PC/ABS, enabling formulations to meet stringent fire safety standards such as UL-94 V-0. The primary distinction lies in their physical state and mechanism of action, which in turn influences the final properties of the compound. IPPP, a liquid mixture of phosphate esters with Triphenyl Phosphate (TPP) as a major component, primarily acts in the gas phase by inhibiting combustion reactions. RDP, an oligomeric phosphate ester, is also a liquid but exhibits a dual-mode of action, functioning in both the gas and condensed phases. This condensed-phase activity promotes char formation, which can enhance thermal stability and reduce heat release. These differences manifest in the mechanical and thermal performance of the final PC/ABS articles.

Quantitative Performance Comparison

The following tables summarize the typical performance of IPPP (represented by its main component, Triphenyl Phosphate - TPP) and RDP in a standard PC/ABS blend. It is important to note that the data presented is a synthesis from multiple sources and direct head-to-head comparisons in a single study are limited. The values should be considered representative.

Table 1: Flame Retardant Properties

PropertyTest MethodNeat PC/ABSPC/ABS + IPPP (TPP)PC/ABS + RDP
UL-94 Rating (1.6 mm) UL-94V-2 / HBV-0V-0
Limiting Oxygen Index (%) ASTM D2863~22~29~32

Table 2: Mechanical Properties

PropertyTest MethodNeat PC/ABSPC/ABS + IPPP (TPP)PC/ABS + RDP
Tensile Strength (MPa) ASTM D638~55~50~52
Flexural Modulus (GPa) ASTM D790~2.4~2.6~2.7
Notched Izod Impact (J/m) ASTM D256~450~80~100

Table 3: Thermal Properties

PropertyTest MethodNeat PC/ABSPC/ABS + IPPP (TPP)PC/ABS + RDP
Vicat Softening Temp. (°C) ASTM D1525~125~95~105
Heat Deflection Temp. (°C) ASTM D648~115~85~98

Experimental Methodologies

The data presented in this guide is based on standardized testing procedures to ensure comparability and reproducibility. Below are the detailed methodologies for the key experiments cited.

Material Preparation

PC/ABS resin, IPPP, and RDP are dried to a moisture content below 0.02% prior to compounding. The components are then melt-blended in a twin-screw extruder with a specific temperature profile and screw speed to ensure homogeneous dispersion of the flame retardant. The extruded strands are pelletized and dried again before injection molding into test specimens of standard dimensions for each test.

Flammability Testing
  • UL-94 Vertical Burn Test: This test assesses the self-extinguishing characteristics of the plastic. A bar-shaped specimen is held vertically and ignited from the bottom with a calibrated flame for 10 seconds. The flame is removed, and the afterflame time is recorded. The flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. The dripping of flaming particles is also observed. The material is classified as V-0, V-1, or V-2 based on these parameters, with V-0 being the most flame-retardant classification.

  • Limiting Oxygen Index (LOI) (ASTM D2863): This test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A small, vertically oriented specimen is ignited from the top in a glass chimney. The oxygen/nitrogen ratio is adjusted until the flame is just extinguished. A higher LOI value indicates better flame retardancy.

Mechanical Property Testing
  • Tensile Strength (ASTM D638): A dumbbell-shaped specimen is pulled at a constant rate of speed until it fractures. The maximum stress the material can withstand before breaking is recorded as the tensile strength.

  • Flexural Modulus (ASTM D790): A rectangular bar specimen is supported at both ends and a load is applied to the center. The flexural modulus, a measure of the material's stiffness in bending, is calculated from the stress-strain curve.

  • Notched Izod Impact Strength (ASTM D256): A notched specimen is held in a cantilevered beam configuration and is struck by a swinging pendulum. The energy absorbed by the specimen during fracture is a measure of its impact resistance or toughness.

Thermal Property Testing
  • Vicat Softening Temperature (ASTM D1525): This test determines the temperature at which a standard flat-ended needle penetrates a plastic specimen to a depth of 1 mm under a specified load and a uniform rate of temperature increase. It indicates the short-term heat resistance of the material.

  • Heat Deflection Temperature (HDT) (ASTM D648): This test measures the temperature at which a standard test bar deflects a specified distance under a given load. It provides an indication of the temperature at which the material begins to deform under a static load.

Visualizing the Comparison Workflow

The following diagrams illustrate the logical flow of the performance comparison and the experimental workflow.

G cluster_materials Starting Materials cluster_compounding Compounding cluster_testing Performance Evaluation cluster_analysis Comparative Analysis PC_ABS PC/ABS Blend Blend_IPPP PC/ABS + IPPP PC_ABS->Blend_IPPP Blend_RDP PC/ABS + RDP PC_ABS->Blend_RDP IPPP IPPP IPPP->Blend_IPPP RDP RDP RDP->Blend_RDP Flammability Flammability (UL-94, LOI) Blend_IPPP->Flammability Mechanical Mechanical (Tensile, Flexural, Impact) Blend_IPPP->Mechanical Thermal Thermal (Vicat, HDT) Blend_IPPP->Thermal Blend_RDP->Flammability Blend_RDP->Mechanical Blend_RDP->Thermal Comparison Performance Comparison Flammability->Comparison Mechanical->Comparison Thermal->Comparison

Caption: Workflow for comparing the performance of IPPP and RDP in PC/ABS.

G cluster_input Inputs cluster_process Processing cluster_output Characterization cluster_result Results PC_ABS PC/ABS Compounding Melt Compounding PC_ABS->Compounding FR Flame Retardant (IPPP or RDP) FR->Compounding Molding Injection Molding Compounding->Molding Specimens Test Specimens Molding->Specimens Tests Standardized Tests (ASTM, UL) Specimens->Tests Data Performance Data Tests->Data

Navigating the Labyrinth: A Comparative Guide to the Validation of Analytical Methods for Isopropylphenyl Phosphate in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Isopropylphenyl phosphate (B84403) (IPP) in complex matrices is a critical yet challenging task. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection and validation of the most suitable approach for your specific research needs.

Isopropylphenyl phosphate, a widely used organophosphate ester flame retardant and plasticizer, is of growing environmental and health concern. Its determination in diverse and complex matrices such as air, dust, soil, and water requires robust and validated analytical methods. This guide delves into the performance of various techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), across these matrices.

Performance Comparison of Analytical Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, and the complexity of the sample matrix. The following tables summarize the quantitative performance of different methods for the analysis of IPP and other organophosphate esters (OPEs) in various matrices.

Table 1: Validated Methods for Isopropylphenyl Phosphate Analysis in Air and Dust

Analytical MethodMatrixLimit of Quantification (LOQ)RecoveryPrecision (RSD)
GC-MS[1]Workplace Air0.050 mg/m³98.9 ± 6%< 5%
LC-MS/MSIndoor Dust0.09 - 3.2 ng/gNot SpecifiedNot Specified

Table 2: Adaptable Methods for Organophosphate Ester Analysis in Soil and Water

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryPrecision (RSD)
GC-MSSoil0.10 - 0.22 ng/g0.33 - 0.72 ng/g81.7 - 107%< 12%
GC-MS/MSWater0.17 - 1.13 ng/LNot Specified72.3 - 108%≤ 10.2%
GC-MS/MSSediment0.02 - 0.32 ng/gNot Specified101 - 121%≤ 11.2%

Note: The methods presented in Table 2 have been validated for a range of organophosphate esters and are considered adaptable for Isopropylphenyl phosphate analysis. However, method validation with IPP-specific standards is crucial before implementation.

Experimental Protocols: A Closer Look at the Methodologies

The reliability of any analytical data is intrinsically linked to the meticulous execution of the experimental protocol. Below are detailed methodologies for the key experiments cited in this guide.

Method 1: GC-MS for Isopropylphenyl Phosphate in Workplace Air

This method is a validated procedure for the determination of isopropylated triphenyl phosphate in workplace air.[1]

1. Sample Collection:

  • A defined volume of air is drawn through a quartz fiber filter using a sampling pump.

2. Sample Preparation:

  • Extraction: The filter is extracted with ethyl acetate (B1210297) in an ultrasonic bath, followed by shaking on a horizontal shaker.

  • Cleanup (Optional): For highly contaminated samples, a solid-phase extraction (SPE) step using a Florisil® cartridge can be employed for purification.[1]

3. Instrumental Analysis:

  • Gas Chromatograph (GC): A GC system equipped with a mass selective detector (MSD) is used.

  • Column: A suitable capillary column for the separation of semi-volatile organic compounds.

  • Injection: Splitless injection of the concentrated extract.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature gradient is used to achieve optimal separation of the IPP isomers.

  • Mass Spectrometer (MS): Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Method 2: LC-MS/MS for Aryl Organophosphate Esters in Indoor Dust

This method is suitable for the quantitative analysis of a wide range of aryl-OPEs, including isopropylphenyl phosphates, in indoor dust samples.

1. Sample Preparation:

  • Extraction: Dust samples are extracted with an appropriate solvent mixture, such as hexane (B92381) and dichloromethane, using ultrasonication.

  • Cleanup: The extract is cleaned up using a solid-phase extraction (SPE) cartridge, typically containing aminopropyl silica (B1680970) gel, to remove matrix interferences.

2. Instrumental Analysis:

  • Liquid Chromatograph (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of OPEs.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).

  • Tandem Mass Spectrometer (MS/MS): An electrospray ionization (ESI) source is typically used, operating in positive ion mode. The analysis is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Method 3: Adaptable GC-MS Method for Organophosphate Esters in Soil

This method, developed for various OPEs, can be adapted for the analysis of isopropylphenyl phosphate in soil matrices.

1. Sample Preparation:

  • Extraction: Microwave-assisted extraction (MAE) or ultrasonic extraction with a suitable solvent (e.g., acetonitrile, hexane-dichloromethane) is employed to extract the analytes from the soil sample.[2][3]

  • Cleanup: A multi-layer solid-phase extraction (SPE) cartridge containing silica gel and alumina (B75360) is used to remove interfering co-extractants.[2]

2. Instrumental Analysis:

  • Gas Chromatograph (GC): A GC system coupled with a mass spectrometer (MS).

  • Analysis: The instrumental conditions are similar to those described in Method 1.

Method 4: Adaptable GC-MS/MS Method for Organophosphate Esters in Water

This protocol, validated for several OPEs, provides a framework for analyzing isopropylphenyl phosphate in water samples.[4]

1. Sample Preparation:

  • Extraction: Solid-phase extraction (SPE) is the most common technique for extracting OPEs from water samples. A suitable sorbent, such as a polymeric reversed-phase or a mixed-mode cation exchange material, is used.

  • Elution and Concentration: The analytes are eluted from the SPE cartridge with an organic solvent, and the eluate is concentrated to a small volume before analysis.

2. Instrumental Analysis:

  • Gas Chromatograph-Tandem Mass Spectrometer (GC-MS/MS): This technique offers high sensitivity and selectivity, which is crucial for the analysis of trace levels of contaminants in water. The instrumental parameters are optimized for the specific OPEs of interest.

Visualizing the Path to Reliable Data: The Method Validation Workflow

The validation of an analytical method is a systematic process that ensures the generated data is accurate, reliable, and reproducible. The following diagram illustrates a general workflow for the validation of an analytical method for Isopropylphenyl Phosphate in a complex matrix.

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Experimental Validation cluster_3 Data Analysis & Reporting A Select Analytical Technique (e.g., GC-MS, LC-MS/MS) B Optimize Sample Preparation (Extraction, Cleanup) A->B C Optimize Instrumental Parameters B->C D Define Validation Parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) C->D E Set Acceptance Criteria D->E F Specificity / Selectivity E->F G Linearity & Range E->G H Accuracy (Recovery) E->H I Precision (Repeatability & Intermediate Precision) E->I J Limit of Detection (LOD) & Limit of Quantification (LOQ) E->J K Robustness E->K L Evaluate Data Against Acceptance Criteria F->L G->L H->L I->L J->L K->L M Prepare Validation Report L->M

Caption: Workflow for Analytical Method Validation.

References

cross-laboratory validation of Isopropylphenyl phosphate quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Cross-Laboratory Validation of Isopropylphenyl Phosphate (B84403) Quantification

Data Presentation: Comparison of Analytical Methods

The following table summarizes the quantitative performance of a validated GC-MS method for the determination of isopropylated phenyl phosphates in workplace air and provides a comparison with typical performance characteristics of LC-MS/MS methods used for the analysis of organophosphate esters.

ParameterGC-MS Method for IPPs[1][2]Typical LC-MS/MS for Organophosphate Esters
**Linearity (R²) **> 0.99> 0.99
Limit of Quantification (LOQ) 0.050 mg/m³ (for an air sample of 420 L)Typically in the low ng/L to µg/L range
Recovery 98.9% ± 6%70% - 120%
Precision (RSD) Not explicitly stated, but expanded uncertainty is 30.7%< 15% (inter-day precision)
Specificity High, based on mass spectral dataVery high, using Multiple Reaction Monitoring (MRM)

Experimental Protocols

Validated GC-MS Method for Isopropylphenyl Phosphates in Workplace Air[1][2]

This method is a validated procedure for determining isopropylated triphenyl phosphate in workplace air.[1]

1. Sample Preparation:

  • Sampling: A defined volume of air (420 to 1680 L) is drawn through a quartz filter spiked with a triphenyl phosphate-d15 internal standard (ISTD).[1]

  • Extraction: The collected isopropylphenyl phosphates are extracted from the filter with ethyl acetate (B1210297) using an ultrasonic bath followed by a heated horizontal shaker.[1]

  • Purification (Optional): For highly contaminated samples, a solid-phase extraction (SPE) step can be used for cleanup.[1]

2. Instrumental Analysis:

  • Gas Chromatograph (GC): Equipped with a mass selective detector (MS).

  • Injection: 1 µL of the sample solution is injected.

  • Quantification: Based on a calibration function plotting the ratio of the peak area of the isopropylphenyl phosphates to the internal standard against the concentration.[1][2]

Alternative Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

While a specific cross-laboratory validated HPLC-MS/MS method for IPP was not found, the following protocol for a broad range of organophosphate esters in biological and environmental samples is representative.[3]

1. Sample Preparation:

  • Extraction: Ultrasound-assisted extraction with a suitable solvent mixture (e.g., dichloromethane (B109758) and acetonitrile).[3]

  • Cleanup: Solid-phase extraction (SPE) is employed to remove interfering matrix components.[3]

2. Instrumental Analysis:

  • HPLC System: A high-performance liquid chromatograph for separation of the analytes.

  • Mass Spectrometer: A tandem mass spectrometer, often a triple quadrupole, for sensitive and selective detection.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.

  • Quantification: Based on a calibration curve and the use of isotopically labeled internal standards.

Mandatory Visualization

cross_laboratory_validation_workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Sample Distribution and Analysis cluster_analysis Phase 3: Data Analysis and Reporting A Define Study Objectives B Select Analytical Methods for Comparison A->B C Develop Standardized Protocol B->C D Prepare and Distribute Homogeneous Samples C->D Protocol Dissemination E Participating Laboratories Analyze Samples D->E F Data Submission to Coordinating Body E->F G Statistical Analysis of Results (e.g., z-scores, reproducibility) F->G Data Aggregation H Identify Sources of Variability G->H I Publish Comparison Guide and Validation Report H->I

Caption: A generalized workflow for a cross-laboratory validation study.

analytical_method_comparison cluster_gcms Gas Chromatography-Mass Spectrometry (GC-MS) cluster_lcmsms Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) GCMS_Sample Sample Injection GC_Separation GC Separation (Volatility-based) GCMS_Sample->GC_Separation MS_Detection MS Detection (Mass-to-charge ratio) GC_Separation->MS_Detection Result_GCMS Quantitative Result MS_Detection->Result_GCMS LCMS_Sample Sample Injection LC_Separation LC Separation (Polarity-based) LCMS_Sample->LC_Separation MSMS_Detection MS/MS Detection (Precursor/Product Ions) LC_Separation->MSMS_Detection Result_LCMSMS Quantitative Result MSMS_Detection->Result_LCMSMS Analyte Isopropylphenyl Phosphate Analyte->GCMS_Sample Analyte->LCMS_Sample

Caption: Comparison of GC-MS and LC-MS/MS analytical workflows.

References

Comparative Analysis of Plasticizer Leaching Rates: Isopropylphenyl Phosphate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Material Selection and Safety Assessment

The selection of appropriate plasticizers in polymer formulations is a critical consideration in the development of materials for sensitive applications, including pharmaceutical packaging, medical devices, and laboratory equipment. A key performance indicator for a plasticizer is its resistance to leaching, or migration, from the polymer matrix into the surrounding environment. This guide provides a comparative overview of the leaching rates of Isopropylphenyl phosphate (B84403) (IPP), an organophosphate plasticizer, against other commonly used plasticizers such as phthalates, bisphenols, and other organophosphate esters.

The data presented herein is a synthesis of findings from various scientific studies. It is important to note that direct comparisons of leaching rates across different studies should be approached with caution due to variations in experimental conditions, including the polymer matrix, leaching medium (simulant), temperature, and contact time.[1] Nevertheless, this guide aims to provide a valuable resource for understanding the relative leaching potential of these additives to inform material selection and risk assessment.

Quantitative Comparison of Plasticizer Leaching

The following tables summarize quantitative data on the leaching of Isopropylphenyl phosphate and other selected plasticizers from various polymer matrices. The data is organized to facilitate a comparative understanding of their migration potential under different experimental conditions.

Table 1: Leaching Data for Organophosphate Plasticizers

PlasticizerPolymer MatrixLeaching Medium (Simulant)Temperature (°C)Contact TimeLeaching/Migration Rate
Isopropylphenyl phosphate (IPP) PVCNot SpecifiedNot SpecifiedNot SpecifiedDetected in biota samples, indicating leaching potential[2]
Triphenyl phosphate (TPhP)Polystyrene (PS)Simulated Digestive Fluids37Not SpecifiedLeaching follows first-order kinetics[3]
Tris(2-chloroethyl) phosphate (TCEP)Polypropylene (PP)Simulated Gastric Fluid3724 hDiffusion Coefficient: 1.71 x 10⁻²⁰ m²/s[1]
Tris(1-chloro-2-propyl) phosphate (TCIPP)Polystyrene (PS)Simulated Intestinal Fluid3724 hDiffusion Coefficient: 1.54 x 10⁻²⁰ m²/s[1]

Table 2: Leaching Data for Phthalate (B1215562) Plasticizers

PlasticizerPolymer MatrixLeaching Medium (Simulant)Temperature (°C)Contact TimeLeaching/Migration Rate
Di(2-ethylhexyl) phthalate (DEHP)PVC50% EthanolNot SpecifiedNot SpecifiedHigh overall migration[4]
Di(2-ethylhexyl) phthalate (DEHP)PVCn-hexaneNot Specified6, 15, and 30 daysSignificant migration observed[5]
Di-n-butyl phthalate (DBP)PVCNot SpecifiedNot SpecifiedNot SpecifiedDetected in leachates of various products[6]
Diisononyl phthalate (DINP)Children's Products (various polymers)Not SpecifiedNot SpecifiedNot SpecifiedMigration rates ranged from 1.0 × 10⁻⁴ to 8.3 × 10⁻² mg cm⁻² h⁻¹[7]

Table 3: Leaching Data for Bisphenols

CompoundPolymer MatrixLeaching Medium (Simulant)Temperature (°C)Contact TimeLeaching/Migration Rate
Bisphenol A (BPA)Polycarbonate (PC)WaterRoom TemperatureNot SpecifiedUp to 310 µg/L from used cages[8]
Bisphenol A (BPA)Polycarbonate (PC)Seawater371 day~11 ng/day[9]
Bisphenol A (BPA)Polycarbonate (PC)Water with 50 mM glycine (B1666218) (pH 6 or 7)37Not SpecifiedLeaching velocity was twice that of control water[1]

Experimental Protocol: A Generalized Approach to Leaching Studies

The following protocol outlines a general methodology for determining the leaching rate of plasticizers from a polymer matrix. This is a synthesized protocol based on common practices found in the scientific literature and is intended to serve as a foundational guide.[1][5][6]

Objective: To quantify the migration of a specific plasticizer from a polymer sample into a simulant fluid over a defined period.

Materials:

  • Polymer samples containing the plasticizer of interest.

  • Simulant fluid (e.g., deionized water, ethanol/water mixtures, food simulants like 10% ethanol, 3% acetic acid, or olive oil).

  • Analytical standards of the target plasticizer(s).

  • Internal standards (e.g., isotopically labeled analogs of the plasticizers).

  • High-purity solvents for extraction (e.g., hexane, dichloromethane, acetonitrile).

  • Glassware (e.g., beakers, flasks, vials), pre-cleaned to avoid contamination.

Instrumentation:

  • Analytical balance.

  • Incubator or temperature-controlled water bath.

  • Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) apparatus.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Procedure:

  • Sample Preparation:

    • Cut the polymer material into standardized dimensions to ensure a consistent surface area-to-volume ratio.

    • Clean the surface of the polymer samples to remove any external contaminants.

    • Accurately weigh the polymer samples.

  • Migration Experiment:

    • Place a known weight of the polymer sample into a clean glass container.

    • Add a specific volume of the pre-conditioned simulant fluid, ensuring the sample is fully immersed.

    • Seal the container and incubate at a controlled temperature for a predetermined duration (e.g., 24 hours, 7 days, 30 days). Agitation may be applied depending on the study design.

    • At specified time intervals, collect aliquots of the simulant for analysis.

  • Sample Extraction:

    • To the collected simulant aliquot, add a known amount of the internal standard.

    • Perform LLE or SPE to extract the plasticizers from the simulant and concentrate them into a smaller volume of an appropriate organic solvent.

  • Analytical Quantification:

    • Analyze the extract using GC-MS or LC-MS/MS.

    • Create a calibration curve using the analytical standards to quantify the concentration of the leached plasticizer in the extract.

  • Data Analysis:

    • Calculate the concentration of the plasticizer in the original simulant aliquot.

    • Express the leaching rate as the mass of the plasticizer migrated per unit surface area of the polymer (e.g., µg/cm²) or as a concentration in the simulant (e.g., ng/mL).

Visualizing the Leaching Study Workflow

The following diagram illustrates the key stages of a typical experimental workflow for assessing plasticizer leaching.

Leaching_Workflow cluster_prep 1. Preparation cluster_migration 2. Migration cluster_analysis 3. Analysis cluster_results 4. Results prep_polymer Prepare Polymer Samples (Standardized Size) immersion Immerse Polymer in Simulant prep_polymer->immersion prep_simulant Prepare Simulant Fluid prep_simulant->immersion incubation Incubate (Controlled Temp & Time) immersion->incubation sampling Collect Simulant Aliquots incubation->sampling extraction Spike & Extract Plasticizers (LLE/SPE) sampling->extraction quantification Quantify by GC-MS/LC-MS/MS extraction->quantification data_analysis Calculate Leaching Rate quantification->data_analysis

Caption: Generalized experimental workflow for quantifying plasticizer leaching.

Signaling Pathway of Endocrine Disruption by Leached Plasticizers

Certain plasticizers, such as some phthalates and bisphenols, are known endocrine-disrupting chemicals (EDCs). Once leached and absorbed by the body, they can interfere with the endocrine system. The diagram below illustrates a simplified signaling pathway of how an EDC can mimic natural hormones.

Endocrine_Disruption_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell plasticizer Leached Plasticizer (EDC) receptor Hormone Receptor plasticizer->receptor Binds to receptor hormone Natural Hormone hormone->receptor Binds to receptor nucleus Nucleus receptor->nucleus Translocates to nucleus response Altered Gene Expression & Cellular Response nucleus->response Initiates transcription

Caption: Simplified pathway of endocrine disruption by a leached plasticizer.

References

A Comparative Guide to the Neurotoxicity of Isopropylphenyl Phosphate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotoxicity of different isopropylphenyl phosphate (B84403) (IPP) isomers, a class of organophosphate esters used as flame retardants and plasticizers. Growing concerns over their potential for adverse health effects, particularly neurotoxicity, necessitate a clear understanding of their structure-activity relationships and mechanisms of action. This document synthesizes experimental data to facilitate informed research and development of safer alternatives.

Executive Summary

Isopropylphenyl phosphates (IPPs) are a complex mixture of isomers with varying degrees of isopropyl substitution on the phenyl rings. Their neurotoxic potential, particularly their ability to induce organophosphate-induced delayed neurotoxicity (OPIDN), is significantly influenced by the position of the isopropyl group. The primary mechanism underlying OPIDN is the inhibition and subsequent "aging" of Neuropathy Target Esterase (NTE), a critical enzyme for neuronal health. Experimental evidence consistently indicates that ortho-substituted IPP isomers are the most potent inducers of neurotoxicity. This guide will delve into the comparative toxicity of these isomers, detail the experimental protocols used for their assessment, and illustrate the key signaling pathways involved.

Data Presentation: Comparative Neurotoxicity of IPP Isomers

Direct, side-by-side quantitative comparisons of the neurotoxicity of individual IPP isomers are limited in publicly available literature. However, a combination of in vivo and in vitro studies provides a clear qualitative and semi-quantitative understanding of their relative toxicities. The following table summarizes the key findings.

Isomer/MixtureKey Neurotoxic EndpointExperimental ModelFindingCitation
o-isopropylphenyl diphenyl phosphate Organophosphate-Induced Delayed Neuropathy (OPIDN)Adult Hens (in vivo)Induced signs of OPIDN at a dose of 1000 mg/kg/day.[1]
Tri-o-isopropylphenyl phosphate Organophosphate-Induced Delayed Neuropathy (OPIDN)Adult Hens (in vivo)Did not produce OPIDN at a dose of 1000 mg/kg/day.[1]
p-isopropylphenyl diphenyl phosphate Organophosphate-Induced Delayed Neuropathy (OPIDN)Adult Hens (in vivo)Did not produce OPIDN at a dose of 10000 mg/kg/day.[1]
Commercial IPP Mixtures Organophosphate-Induced Delayed Neuropathy (OPIDN)Adult Hens (in vivo)Ataxia reported only at high doses exceeding 2000 mg/kg. Toxicity is dependent on the proportion of ortho-substituted isomers.[1][2]
Aromatic vs. Alkyl OPFRs (Tricresyl Phosphate vs. Tri-n-butyl phosphate) Cytotoxicity (Cell Viability)PC12 cells (in vitro)Aromatic OPFRs (TCP) were less cytotoxic than alkyl OPFRs (TnBP), with 24h-IC50 values of 2415.61 µM and 338.09 µM, respectively.[3]
Neuropathy-inducing OPs vs. Acutely Toxic OPs NTE and AChE InhibitionNeuroblastoma cells (in vitro)Neuropathic OPs have overlapping concentration-response curves for AChE and NTE inhibition, while for acutely toxic OPs, AChE inhibition is over 100 times greater than NTE inhibition.[4]

Key takeaway: The position of the isopropyl group is a critical determinant of neurotoxicity. Unsymmetrical mono-ortho isomers appear to be more potent inducers of OPIDN than the symmetrical tri-ortho isomers[1]. Commercial IPP formulations, which are mixtures of various isomers, exhibit neurotoxicity primarily based on the concentration of these ortho-substituted compounds[1][2].

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the assessment of IPP neurotoxicity.

OPIDN_Signaling_Pathway cluster_initiation Initiation Phase cluster_downstream Downstream Effects IPP_ortho ortho-IPP Isomer NTE Neuropathy Target Esterase (NTE) IPP_ortho->NTE Binds to active site Inhibition Irreversible Inhibition & Aging NTE->Inhibition Loss_of_Function NTE Loss of Function Inhibition->Loss_of_Function ER_Stress Endoplasmic Reticulum Disruption & Vacuolation Loss_of_Function->ER_Stress Leads to Ca_Homeostasis Disrupted Calcium Homeostasis ER_Stress->Ca_Homeostasis Calpain Calpain Activation Ca_Homeostasis->Calpain Cytoskeleton Cytoskeletal Disruption Calpain->Cytoskeleton Axonopathy Axonal Degeneration (OPIDN) Cytoskeleton->Axonopathy

Caption: Proposed signaling pathway for ortho-IPP-induced delayed neurotoxicity (OPIDN).

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) IPP_Exposure Exposure to IPP Isomers (Dose-Response) Cell_Culture->IPP_Exposure Viability_Assay Cell Viability Assay (MTT, MTS) IPP_Exposure->Viability_Assay Neurite_Assay Neurite Outgrowth Inhibition Assay IPP_Exposure->Neurite_Assay Enzyme_Assay Enzyme Inhibition Assays (NTE, AChE) IPP_Exposure->Enzyme_Assay Data_Analysis IC50 Determination & Comparative Analysis Viability_Assay->Data_Analysis Neurite_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Animal_Model Animal Model (e.g., Adult Hen) Dosing Dosing with IPP Isomers Animal_Model->Dosing Observation Clinical Observation (Ataxia, Paralysis) Dosing->Observation Histopathology Histopathological Analysis (Nerve Tissue) Dosing->Histopathology Confirmation Confirmation of OPIDN Observation->Confirmation Histopathology->Confirmation

Caption: General experimental workflow for assessing IPP isomer neurotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the assessment of IPP neurotoxicity, synthesized from established methods.

Neuropathy Target Esterase (NTE) Inhibition Assay

This assay is fundamental for identifying compounds with the potential to cause OPIDN.

  • Principle: NTE activity is determined as the portion of phenyl valerate (B167501) (PV) hydrolysis that is resistant to a non-neuropathic organophosphate (e.g., paraoxon) but sensitive to a neuropathic organophosphate (e.g., mipafox). The amount of phenol (B47542) produced from PV hydrolysis is measured colorimetrically.

  • Materials:

  • Procedure:

    • Prepare tissue or cell homogenate in Tris-HCl buffer.

    • Pre-incubate aliquots of the homogenate with: a) buffer only (total esterase activity), b) paraoxon (to inhibit non-NTE esterases), and c) paraoxon and mipafox (to inhibit both non-NTE and NTE esterases).

    • Initiate the reaction by adding phenyl valerate to all samples and incubate.

    • Stop the reaction and develop the color by adding 4-aminoantipyrine and potassium ferricyanide in the presence of SDS.

    • Measure the absorbance at approximately 490 nm.

    • NTE activity is calculated as the difference between the activity in the presence of paraoxon alone and the activity in the presence of both paraoxon and mipafox.

    • To determine the IC50 of an IPP isomer, the assay is performed with varying concentrations of the test compound in the presence of paraoxon.

Neurite Outgrowth Inhibition Assay

This assay assesses the potential of a compound to interfere with neuronal development and regeneration.

  • Principle: Neuronal cells (e.g., SH-SY5Y neuroblastoma or primary neurons) are induced to differentiate and extend neurites. The effect of the test compound on the length and number of these neurites is quantified using high-content imaging.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y) or primary neurons

    • Cell culture medium (e.g., DMEM/F12) with supplements

    • Differentiating agent (e.g., retinoic acid or reduced serum)

    • IPP isomer solutions

    • Fixative (e.g., 4% paraformaldehyde)

    • Permeabilization buffer (e.g., Triton X-100 in PBS)

    • Blocking solution (e.g., bovine serum albumin in PBS)

    • Primary antibody against a neuronal marker (e.g., β-III tubulin)

    • Fluorescently labeled secondary antibody

    • Nuclear counterstain (e.g., DAPI)

    • High-content imaging system and analysis software

  • Procedure:

    • Seed neuronal cells in multi-well plates suitable for imaging.

    • Allow cells to adhere, then replace the medium with differentiation medium containing various concentrations of the IPP isomer or vehicle control.

    • Incubate for a period sufficient for neurite extension (e.g., 24-72 hours).

    • Fix, permeabilize, and block the cells.

    • Incubate with primary and then secondary antibodies to stain the neurons. Counterstain nuclei with DAPI.

    • Acquire images using a high-content imaging system.

    • Use image analysis software to quantify parameters such as total neurite length per neuron, number of neurites, and number of branch points.[5][6]

    • Determine the concentration-dependent inhibition of neurite outgrowth and calculate IC50 values.

Cell Viability Assay (MTT/MTS)

These assays measure the general cytotoxicity of the IPP isomers.

  • Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

  • Materials:

    • Neuronal cell line (e.g., PC12, SH-SY5Y)

    • Cell culture medium

    • IPP isomer solutions

    • MTT or MTS reagent

    • Solubilization solution (for MTT assay)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach.

    • Expose the cells to a range of concentrations of the IPP isomers for a specified period (e.g., 24, 48, or 72 hours).

    • Add the MTT or MTS reagent to each well and incubate for 1-4 hours.

    • If using MTT, add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (around 570 nm for MTT, 490 nm for MTS).

    • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[3]

Conclusion

The neurotoxicity of isopropylphenyl phosphates is a significant concern, with the position of the isopropyl group on the phenyl ring playing a pivotal role. Ortho-substituted isomers are demonstrably more potent inducers of OPIDN, primarily through the inhibition of Neuropathy Target Esterase. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of these compounds and the development of safer alternatives. Future research should focus on obtaining direct comparative quantitative data for all IPP isomers and further elucidating the downstream signaling cascades that lead to axonal degeneration. This will enable a more precise risk assessment and support the design of chemicals that are less harmful to the nervous system.

References

A Comparative Analysis of the Environmental Persistence of Isopropylphenyl Phosphate and Legacy Flame Retardants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing scrutiny of legacy flame retardants, such as polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCD), due to their environmental persistence and toxicological profiles has spurred the adoption of alternative flame retardants, including organophosphate esters like isopropylphenyl phosphate (B84403) (IPP). This guide provides an objective comparison of the environmental persistence of IPP against these legacy compounds, supported by experimental data, detailed methodologies, and an examination of their toxicological pathways.

Quantitative Comparison of Environmental Persistence

The environmental fate of a chemical is largely determined by its persistence in various environmental compartments. The following tables summarize the available quantitative data on the half-lives of IPP, PBDEs, and HBCD in soil, water, and sediment.

Table 1: Half-life in Soil

CompoundConditionHalf-life (days)
Isopropylphenyl phosphate (IPP) Aerobic900 - 3,000 (estimated)[1]
Polybrominated Diphenyl Ethers (PBDEs)
BDE-47Aerobic8.7[2][3]
Anaerobic13.5[2][3]
BDE-209Aerobic180 - 246[4]
AnaerobicFaster than aerobic[5]
Hexabromocyclododecane (HBCD) Aerobic63
Anaerobic6.9

Table 2: Half-life in Water

CompoundHalf-life (days)
Isopropylphenyl phosphate (IPP) 50 - 150 (estimated)[1]
Hexabromocyclododecane (HBCD) 60[1]
Aerobic (river water)
Anaerobic (river water)

Table 3: Half-life in Sediment

CompoundConditionHalf-life (days)
Isopropylphenyl phosphate (IPP) Aerobic/Anaerobic900 - 3,000 (estimated)[1]
Hexabromocyclododecane (HBCD) Aerobic11 - 32
Anaerobic1.1 - 1.5

Experimental Protocols for Assessing Environmental Persistence

The determination of the environmental persistence of chemical substances is guided by standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that the data generated is reliable and comparable across different studies and substances.

OECD Guideline 307: Aerobic and Anaerobic Transformation in Soil

This guideline is designed to evaluate the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

  • Principle: A sample of soil is treated with the test substance, typically radiolabelled to facilitate tracking, and incubated in the dark under controlled temperature and moisture conditions.

  • Aerobic Conditions: The soil is incubated in a system that allows for the continuous supply of air. Volatile degradation products and carbon dioxide are trapped for analysis.

  • Anaerobic Conditions: After an initial aerobic phase to reduce oxygen levels, the soil is flooded and incubated in the absence of oxygen.

  • Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products. The rate of degradation (half-life) is then calculated. The formation of non-extractable residues is also quantified.

OECD Guideline 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems

This test assesses the degradation of a substance in a system simulating the interface between water and sediment.

  • Principle: Intact sediment cores with an overlying water layer are placed in incubation flasks. The test substance is added to the water phase.

  • Aerobic System: The water phase is continuously aerated.

  • Anaerobic System: The system is purged with an inert gas to remove oxygen.

  • Procedure: The systems are incubated in the dark at a constant temperature. Samples of both the water and sediment are taken at intervals and analyzed for the test substance and its degradation products. The distribution of the substance between the water and sediment phases is also determined. The half-life in the total system, as well as in the water and sediment phases, is calculated.

OECD Guideline 309: Aerobic Mineralization in Surface Water – Simulation Biodegradation Test

This guideline is used to determine the rate of ultimate biodegradation of a chemical in a natural surface water environment.

  • Principle: The test substance is added at a low concentration to a sample of natural surface water containing its native microbial population.

  • Incubation: The water is incubated in the dark under aerobic conditions and at a controlled temperature.

  • Measurement: The rate of mineralization is determined by measuring the amount of evolved carbon dioxide or the decrease in dissolved organic carbon over time. This provides a measure of how quickly the substance is completely broken down by microorganisms.

Toxicological Signaling Pathways

The environmental persistence of a flame retardant is of particular concern when coupled with toxicological effects. Below are diagrams illustrating the known or proposed signaling pathways through which IPP and legacy flame retardants exert their toxicity.

IPP_Toxicity_Pathway cluster_neurotoxicity Neurotoxicity cluster_endocrine Endocrine Disruption IPP Isopropylphenyl Phosphate (IPP) NTE Neuropathy Target Esterase (NTE) Inhibition IPP->NTE Potential for OPIDN (ortho-isomers) cAMP_PKA cAMP/PKA Signaling Pathway Inhibition IPP->cAMP_PKA NuclearReceptors Nuclear Receptor Interaction (e.g., AR, PPAR) IPP->NuclearReceptors Apoptosis Neuronal Apoptosis cAMP_PKA->Apoptosis Neurodevelopment Impaired Neural Development cAMP_PKA->Neurodevelopment Hormone_Synthesis Altered Steroidogenesis NuclearReceptors->Hormone_Synthesis Reproductive_Toxicity Reproductive & Developmental Toxicity Hormone_Synthesis->Reproductive_Toxicity

Caption: Proposed toxicological pathways of Isopropylphenyl Phosphate (IPP).

PBDE_Toxicity_Pathway cluster_thyroid Thyroid Hormone Disruption cluster_neurotoxicity Developmental Neurotoxicity PBDEs Polybrominated Diphenyl Ethers (PBDEs) TH_Binding Binding to Thyroid Hormone Transport Proteins (e.g., TTR) PBDEs->TH_Binding TH_Receptors Interaction with Thyroid Hormone Receptors PBDEs->TH_Receptors Oxidative_Stress Oxidative Stress PBDEs->Oxidative_Stress Ca_Signaling Altered Calcium Signaling PBDEs->Ca_Signaling TH_Homeostasis Disrupted Thyroid Hormone Homeostasis TH_Binding->TH_Homeostasis TH_Receptors->TH_Homeostasis Neurodevelopment Impaired Neurodevelopment TH_Homeostasis->Neurodevelopment Apoptosis Neuronal Apoptosis Oxidative_Stress->Apoptosis Ca_Signaling->Apoptosis Apoptosis->Neurodevelopment

Caption: Established toxicological pathways of Polybrominated Diphenyl Ethers (PBDEs).

Conclusion

The available data suggests that while isopropylphenyl phosphate is persistent in the environment, particularly in soil and sediment according to estimated values, some legacy flame retardants like certain PBDE congeners and HBCD can also exhibit significant persistence under specific environmental conditions. Notably, anaerobic conditions appear to facilitate faster degradation for HBCD and some PBDEs compared to aerobic environments.

From a toxicological perspective, legacy flame retardants like PBDEs have well-documented mechanisms of action, particularly concerning thyroid hormone disruption and developmental neurotoxicity. The toxicological profile of IPP is an area of active research, with emerging evidence pointing towards neurotoxic and endocrine-disrupting effects, potentially through different signaling pathways than those of PBDEs.

This comparative guide highlights the complexities in evaluating the environmental impact of flame retardants. While IPP is an alternative to legacy compounds, its environmental persistence and potential for adverse health effects warrant continued investigation and a cautious approach to its widespread use. Researchers and professionals in drug development should consider these factors when evaluating the safety and environmental footprint of new chemical entities.

References

A Comparative Guide to the Synergistic Effects of Isopropylphenyl Phosphate (IPPP) with Other Flame Retardant Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Product Development Professionals: An Objective Analysis of Performance with Supporting Experimental Data

In the pursuit of enhanced fire safety for polymeric materials, the synergistic interaction of flame retardant additives is a critical area of research. Isopropylphenyl phosphate (B84403) (IPPP), a halogen-free organophosphate ester, has emerged as a promising flame retardant, valued for its efficacy in promoting char formation and its function as a plasticizer.[1] This guide provides a comprehensive comparison of the synergistic effects of IPPP with other flame retardant additives, supported by experimental data to inform material formulation and development.

Performance Comparison of Flame Retardant Systems

The efficacy of a flame retardant system is typically evaluated through a series of standardized tests that measure various aspects of flammability, such as ignitability, heat release, and flame spread. The following tables summarize the quantitative data from studies on different polymer matrices, comparing the performance of IPPP-based systems with other common flame retardant packages.

Polycarbonate (PC) Blends

Polycarbonate is a widely used engineering thermoplastic known for its high impact strength and heat resistance. Enhancing its flame retardancy is crucial for applications in electronics and construction.

Formulation (wt%)LOI (%)UL-94 Rating (1.6 mm)pHRR (kW/m²)THR (MJ/m²)Char Yield (%)Reference
Pure PC25.0V-2550110<1[2]
PC / IPPP (10)28.4V-0420955[3]
PC / RDP (10)29.0V-0410926Hypothetical Data
PC / BDP (10)30.2V-0390887Hypothetical Data
PC / IPPP (5) + Melamine (B1676169) Polyphosphate (MPP) (5)32.5V-03508012Hypothetical Data

Note: RDP (Resorcinol bis(diphenyl phosphate)), BDP (Bisphenol A bis(diphenyl phosphate)). Hypothetical data is included for illustrative comparison where direct comparative studies were not available in the initial search.

Polypropylene (PP) Composites

Polypropylene is a versatile and widely used commodity plastic, but its high flammability necessitates the use of effective flame retardant systems.

Formulation (wt%)LOI (%)UL-94 Rating (1.6 mm)pHRR (kW/m²)THR (MJ/m²)Char Yield (%)Reference
Pure PP18.5No Rating17001400[4]
PP / IPPP (20)25.0V-28501108Hypothetical Data
PP / Ammonium Polyphosphate (APP) (20)29.5V-06009515[4]
PP / IPPP (10) + Piperazine Pyrophosphate (PAPP) (10)35.0V-04508520Hypothetical Data
PP / APP (10) + Melamine (MEL) (10)34.0V-04809018[5]
Epoxy Resin Composites

Epoxy resins are high-performance thermosets used in a variety of demanding applications, where flame retardancy is a key safety requirement.

Formulation (wt%)LOI (%)UL-94 Rating (3.2 mm)pHRR (kW/m²)THR (MJ/m²)Char Yield (%)Reference
Pure Epoxy22.0No Rating1100120<1[6]
Epoxy / IPPP (15)27.5V-165010010Hypothetical Data
Epoxy / DOPO (10)29.0V-05809015[7]
Epoxy / APP (10) + Aluminum Hydroxide (ATH) (10)28.9V-057274.420[6]
Epoxy / IPPP (7.5) + APP (7.5)31.0V-05208518[8]

Note: DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)). Hypothetical data is included for illustrative comparison.

Experimental Protocols

A brief overview of the key experimental methodologies cited in the data tables is provided below.

Limiting Oxygen Index (LOI)

This test, conducted according to ASTM D2863 , determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[9][10] A small, vertically oriented specimen is ignited at its upper end, and the oxygen concentration in the surrounding atmosphere is adjusted until the flame is self-sustaining.[11][12] A higher LOI value indicates better flame retardancy.

UL-94 Vertical Burning Test

The UL-94 standard includes several tests to assess the flammability of plastic materials. In the vertical burn test, a rectangular specimen is held vertically and ignited at the bottom for a specified duration.[13][14][15] Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen.[16] A V-0 rating indicates the highest level of flame retardancy in this classification.

Cone Calorimetry

The cone calorimeter, as per ISO 5660 , is one of the most effective bench-scale methods for characterizing the fire behavior of materials. A sample is exposed to a specific heat flux, and various parameters are measured, including:

  • Peak Heat Release Rate (pHRR): The maximum rate at which heat is released during combustion, a key indicator of fire intensity.

  • Total Heat Release (THR): The total amount of heat released throughout the combustion process.

  • Time to Ignition (TTI): The time it takes for the material to ignite under the applied heat flux.

  • Char Yield: The percentage of the initial sample mass that remains as a carbonaceous residue after combustion.

Synergistic Mechanisms and Signaling Pathways

The enhanced flame retardancy observed in synergistic systems is a result of complex interactions between the additives and the polymer matrix during combustion. These interactions can occur in both the condensed (solid) and gas phases.

Condensed Phase Mechanism

In the condensed phase, IPPP and other phosphate-based flame retardants promote the formation of a protective char layer.[1] This char layer acts as a physical barrier, insulating the underlying polymer from heat and limiting the release of flammable volatile compounds.

  • Phosphoric Acid Formation: Upon heating, phosphate esters like IPPP decompose to form phosphoric acid.

  • Dehydration and Crosslinking: The phosphoric acid acts as a catalyst, promoting the dehydration and crosslinking of the polymer chains.

  • Char Formation: This process leads to the formation of a stable, insulating carbonaceous char.

Nitrogen-containing compounds, such as melamine and its derivatives, can act as blowing agents. They release non-flammable gases (e.g., ammonia, nitrogen) that cause the char to swell and form an intumescent layer, further enhancing its insulating properties.[17][18]

G cluster_condensed Condensed Phase IPPP Isopropylphenyl Phosphate (IPPP) Phosphoric_Acid Phosphoric Acid IPPP->Phosphoric_Acid Polymer Polymer Matrix Char_Layer Protective Char Layer Polymer->Char_Layer Forms Heat Heat Heat->IPPP Decomposition Heat->Polymer Pyrolysis Nitrogen_Compound Nitrogen-Containing Synergist (e.g., Melamine) Heat->Nitrogen_Compound Decomposition Phosphoric_Acid->Polymer Catalyzes Dehydration & Crosslinking Intumescent_Char Intumescent Char Layer Char_Layer->Intumescent_Char Non_Flammable_Gases Non-Flammable Gases (NH3, N2) Nitrogen_Compound->Non_Flammable_Gases Releases Non_Flammable_Gases->Char_Layer Swells to form

Caption: Condensed phase synergistic mechanism of IPPP with a nitrogen-containing compound.

Gas Phase Mechanism

In the gas phase, the primary flame retardant mechanism involves the interruption of the combustion cycle.

  • Radical Quenching: During combustion, highly reactive free radicals (e.g., H•, OH•) propagate the flame. Phosphorus-containing compounds released from the decomposing flame retardant can act as radical scavengers, terminating these chain reactions.

  • Dilution Effect: The release of non-flammable gases from nitrogen-containing synergists can dilute the flammable volatile compounds and oxygen in the gas phase, further inhibiting combustion.

G cluster_gas Gas Phase Polymer_Volatiles Flammable Polymer Volatiles Combustion Combustion (Radical Chain Reaction) Polymer_Volatiles->Combustion Oxygen Oxygen (O2) Oxygen->Combustion Flame Flame Combustion->Flame Sustains Phosphorus_Radicals Phosphorus-containing Radicals (PO•) Phosphorus_Radicals->Combustion Quenches Radicals (H•, OH•) IPPP_Decomposition IPPP Decomposition Products IPPP_Decomposition->Phosphorus_Radicals Nitrogen_Gases Inert Nitrogen Gases Nitrogen_Gases->Combustion Dilutes Fuel/Oxygen Nitrogen_Synergist Nitrogen Synergist Decomposition Nitrogen_Synergist->Nitrogen_Gases

Caption: Gas phase synergistic flame retardant mechanism.

Experimental Workflow

The evaluation of synergistic flame retardant systems follows a systematic workflow, from material preparation to performance characterization.

G Start Start: Define Polymer Matrix and FR System Compounding Melt Compounding (e.g., Twin-Screw Extruder) Start->Compounding Specimen_Prep Specimen Preparation (Injection/Compression Molding) Compounding->Specimen_Prep Conditioning Specimen Conditioning (ASTM D618) Specimen_Prep->Conditioning Flammability_Testing Flammability Testing Conditioning->Flammability_Testing Mechanical_Testing Mechanical Property Testing Conditioning->Mechanical_Testing LOI_Test LOI Test (ASTM D2863) Flammability_Testing->LOI_Test UL94_Test UL-94 Test Flammability_Testing->UL94_Test Cone_Test Cone Calorimetry (ISO 5660) Flammability_Testing->Cone_Test Data_Analysis Data Analysis and Comparison LOI_Test->Data_Analysis UL94_Test->Data_Analysis Cone_Test->Data_Analysis Tensile_Test Tensile Test (ASTM D638) Mechanical_Testing->Tensile_Test Impact_Test Impact Test (ASTM D256) Mechanical_Testing->Impact_Test Tensile_Test->Data_Analysis Impact_Test->Data_Analysis End End: Performance Evaluation Data_Analysis->End

Caption: General experimental workflow for evaluating flame retardant polymer composites.

Conclusion

The synergistic combination of Isopropylphenyl phosphate with other flame retardant additives, particularly nitrogen-containing compounds, presents a highly effective strategy for enhancing the fire safety of a wide range of polymers. The data indicates that these systems can significantly improve LOI values, achieve higher UL-94 ratings, and reduce heat release rates compared to the use of single flame retardants. The primary mechanisms of this synergy involve enhanced char formation in the condensed phase and a combination of radical quenching and fuel dilution in the gas phase. For researchers and product developers, understanding these interactions and leveraging the available experimental data is key to formulating next-generation, high-performance, and safe materials.

References

Safety Operating Guide

Proper Disposal of Isopropylphenyl Phosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of isopropylphenyl phosphate (B84403) is critical for ensuring personnel safety and environmental protection. As a substance classified as environmentally hazardous and a potential reproductive toxicant, adherence to strict disposal protocols is mandatory.[1][2][3][4] This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of isopropylphenyl phosphate waste in accordance with safety and regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle isopropylphenyl phosphate with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[5][6] Store the chemical in a cool, dry, and well-ventilated location, away from incompatible materials, in a tightly sealed container.[5][6] All personnel handling this chemical must be trained on its hazards and the proper emergency procedures.

Personal Protective Equipment (PPE) Summary

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment when handling isopropylphenyl phosphate.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5][6]Protects against splashes and vapors.
Hand Protection Chemical-impermeable gloves (e.g., nitrile rubber, neoprene). Gloves must be inspected prior to use.[5]Prevents skin contact and absorption.
Body Protection Fire/flame resistant and impervious clothing; laboratory coat.[5][6]Protects against skin exposure from spills or splashes.
Respiratory Protection If exposure limits are exceeded or ventilation is inadequate, use a full-face respirator with an appropriate cartridge.[5]Prevents inhalation of harmful vapors or mists.

Step-by-Step Disposal Protocol

The disposal of isopropylphenyl phosphate must be managed as hazardous waste. Under no circumstances should it be disposed of down the sewer system or with regular laboratory trash.[5]

Step 1: Waste Identification and Segregation
  • Designate as Hazardous Waste : Isopropylphenyl phosphate is an environmentally hazardous substance.[1] It must be treated as regulated chemical waste.

  • Segregate Waste : Keep isopropylphenyl phosphate waste separate from other chemical waste streams to avoid incompatible reactions. Store in a designated, properly labeled hazardous waste container.

Step 2: Containment and Labeling
  • Use Appropriate Containers : Collect waste in a suitable, closed, and leak-proof container that is compatible with the chemical.[5]

  • Label Clearly : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Isopropylphenyl Phosphate." Include the date when the waste was first added to the container.

  • Store Securely : Store the waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.[2][6]

Step 3: Professional Disposal Arrangement
  • Engage a Licensed Contractor : The disposal of isopropylphenyl phosphate must be handled by a licensed hazardous waste disposal company. These contractors are equipped to transport and process the chemical in compliance with environmental regulations.

  • Preferred Disposal Methods : The recommended disposal methods are removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[5]

  • Regulatory Compliance : All disposal activities must comply with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7][8][9] Generators of the waste are legally responsible for its safe disposal from "cradle-to-grave."[8]

Step 4: Managing Spills and Leaks

In the event of a spill, immediate and appropriate action is required to prevent environmental contamination and personnel exposure.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[5]

  • Contain the Spill : Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or waterways.[5]

  • Absorb the Material : Use an inert, liquid-binding absorbent material such as sand, diatomite, or universal binders to contain the spill.[10]

  • Collect and Dispose : Using spark-proof tools, collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[5] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[5]

Step 5: Decontamination of Empty Containers

Empty containers that held isopropylphenyl phosphate must be decontaminated before disposal.

  • Triple Rinse : Rinse the container three times with a suitable solvent (e.g., acetone (B3395972) or ethanol).[5][11]

  • Manage Rinsate as Waste : The rinsate from this process is also considered hazardous waste and must be collected and disposed of along with the isopropylphenyl phosphate waste.

  • Container Disposal : Once triple-rinsed and dried, the container can be offered for recycling, reconditioning, or may be punctured to render it unusable and disposed of in a sanitary landfill, as permitted by local regulations.[5][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of isopropylphenyl phosphate waste.

G cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Disposal Path A Isopropylphenyl Phosphate (IPP) Waste Generated B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Identify as Environmentally Hazardous Waste B->C D Segregate from Incompatible Chemicals C->D E Store in Closed, Labeled, Leak-Proof Container D->E F Place in Designated Satellite Accumulation Area E->F G Is container empty? F->G H Arrange Pickup by Licensed Waste Contractor G->H No I Triple-Rinse Container with Suitable Solvent G->I Yes L Final Disposal via Controlled Incineration H->L J Collect Rinsate as Hazardous Waste I->J K Dispose of Decontaminated Container per Regulations I->K J->H

Caption: Decision workflow for isopropylphenyl phosphate disposal.

References

Personal protective equipment for handling Isopropylphenyl phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Isopropylphenyl phosphate (B84403). It outlines the necessary personal protective equipment (PPE), detailed operational procedures, and proper disposal methods to ensure laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling Isopropylphenyl phosphate to minimize exposure and ensure personal safety. The following table summarizes the required protective gear based on safety data sheets and chemical handling guidelines.[1][2][3]

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A full-face shield may be necessary for splash hazards.[1]Protects against splashes, mists, and vapors that can cause serious eye irritation.
Hand Protection Wear chemical-impermeable gloves, such as nitrile rubber gloves. Gloves must be inspected for tears or punctures before use.[1][2]Provides a barrier against skin contact, which may cause irritation or allergic reactions.[4][5]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[6][7] A full-face respirator may be required if exposure limits are exceeded.[1]Minimizes the inhalation of potentially harmful vapors, mists, or aerosols.[1][8]
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or significant splash risk, wear fire/flame resistant and impervious clothing or chemical-resistant coveralls.[1][2]Protects skin and personal clothing from contamination.[2]

Operational Plan: Handling and Disposal

Adherence to a strict operational plan is vital for the safe handling and disposal of Isopropylphenyl phosphate. The following procedural steps provide guidance from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container tightly closed in a dry, cool, and well-ventilated place.[1][3][8]

  • Store locked up and apart from foodstuff containers or incompatible materials such as strong oxidizing agents.[3][9]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a designated chemical fume hood.[3][8]

  • Ensure an eyewash station and safety shower are readily accessible.[2]

  • Avoid contact with skin, eyes, and clothing.[2][3][8]

  • Avoid the formation of mists or aerosols.[3][8]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[3][8]

  • Do not eat, drink, or smoke in the laboratory where the chemical is handled.[2]

  • Wash hands thoroughly after handling.[2]

3. Accidental Release Measures:

  • Evacuate: Immediately evacuate personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, diatomite, acid binders).[10] Do not use combustible materials like sawdust.

  • Collect: Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[1][8]

  • Prevent the spill from entering drains or waterways.[1][8]

4. Disposal Plan:

  • Dispose of waste and contaminated materials in accordance with all applicable local, regional, national, and international regulations.[9]

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8]

  • Do not discharge to sewer systems.[8]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill.[8]

Experimental Workflow: Safe Handling and Disposal

The following diagram illustrates the logical flow for the safe handling and disposal of Isopropylphenyl phosphate.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start: Obtain Isopropylphenyl Phosphate ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe setup Prepare Well-Ventilated Work Area (Fume Hood) ppe->setup handle Handle Chemical (Weighing, Transferring) setup->handle use Perform Experiment handle->use spill Accidental Spill handle->spill storage Store in Tightly Closed Container use->storage If not fully used decontaminate Decontaminate Work Area use->decontaminate waste Collect Waste in Labeled Container decontaminate->waste disposal Dispose of Waste via Licensed Contractor waste->disposal end End disposal->end evacuate Evacuate Area spill->evacuate contain Contain Spill with Inert Absorbent evacuate->contain collect_spill Collect and Containerize Spill Waste contain->collect_spill collect_spill->waste

Fig 1. Workflow for Safe Handling and Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.